2,5-Dimethyl-1-hexene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20555. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h8H,1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZWTVCVSJVEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220046 | |
| Record name | 2,5-Dimethyl-1-hexene | |
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Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-92-4 | |
| Record name | 2,5-Dimethyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dimethyl-1-hexene | |
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| Record name | 2,5-Dimethyl-1-hexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20555 | |
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| Record name | 2,5-Dimethyl-1-hexene | |
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| Record name | 1-Hexene, 2,5-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,5-Dimethyl-1-hexene | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Properties of 2,5-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-1-hexene is an unsaturated hydrocarbon with the chemical formula C8H16. As a member of the alkene family, its reactivity is primarily characterized by the presence of a carbon-carbon double bond. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and relevant safety information. The data is presented in a structured format to facilitate easy reference and comparison for research and development applications.
Chemical and Physical Properties
The core properties of this compound are summarized in the tables below, providing a quantitative look at its physical and spectroscopic characteristics.
Physical Properties
| Property | Value | Unit |
| Molecular Formula | C8H16 | |
| Molecular Weight | 112.21 | g/mol |
| CAS Number | 6975-92-4 | |
| IUPAC Name | 2,5-dimethylhex-1-ene | |
| Boiling Point | 112 | °C |
| Density | 0.717 | g/mL |
| Refractive Index | 1.411 |
Spectroscopic Data
¹H NMR (Proton NMR) Data
| Peak Assignment | Chemical Shift (ppm) |
| A | 4.67 |
| B | 2.006 |
| C | 1.715 |
| D | 1.536 |
| E | 1.317 |
| F | 0.894 |
¹³C NMR (Carbon-13 NMR) Data
A representative ¹³C NMR spectrum for this compound would show distinct peaks for each of the eight carbon atoms in their unique chemical environments. The approximate chemical shifts are as follows:
| Carbon Environment | Approximate Chemical Shift (ppm) |
| C=C (quaternary) | ~145 |
| C=C (primary) | ~110 |
| CH (tertiary) | ~35 |
| CH2 (secondary) | ~38, ~25 |
| CH3 (primary) | ~22, ~22, ~22 |
Synthesis of this compound
This compound can be synthesized through various methods. The industrial production often involves the dimerization of isobutene. For laboratory-scale synthesis, the Wittig reaction and the Grignard reaction followed by dehydration are common and versatile methods.
Synthesis via Dimerization of Isobutene (Industrial Method)
The dimerization of isobutene is an effective industrial method for producing this compound.[1][2] This process typically involves reacting isobutene in the presence of a catalyst under controlled temperature and pressure. One studied approach involves the co-feeding of hydrogen sulfide (B99878) (H2S) which facilitates the reaction.[1][2]
Optimal Reaction Conditions:
-
Temperature: 375 °C[2]
-
Molar Ratio of Isobutene to H2S: 2/1[2]
-
Total Feed Pressure: 1.0 to 3.0 atm[2]
Experimental Protocol 1: Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphorus ylide with a ketone or aldehyde.[3] To synthesize this compound, methyltriphenylphosphonium (B96628) bromide would be reacted with 4-methyl-2-pentanone (B128772).
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
4-Methyl-2-pentanone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (nitrogen or argon) setup
Methodology:
-
Ylide Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.
-
Suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF in the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexane to the suspension via the dropping funnel with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Reaction with Ketone:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether or THF dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
-
Purification:
-
The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct. This can be largely removed by precipitation from a nonpolar solvent like hexane or by column chromatography.
-
The resulting liquid can be further purified by fractional distillation.
-
Experimental Protocol 2: Synthesis via Grignard Reaction and Dehydration
This two-step synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then dehydrated to yield the alkene.[4] For this compound, the Grignard reagent would be isobutylmagnesium bromide, and the ketone would be acetone (B3395972).
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Acetone
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Apparatus for Grignard reaction (as in Protocol 1) and dehydration (distillation setup)
Methodology:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask, place magnesium turnings and a small crystal of iodine.
-
Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. The disappearance of the iodine color and the appearance of cloudiness indicate the start of the reaction.
-
Add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium is consumed.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of acetone in anhydrous diethyl ether dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up to Isolate the Alcohol:
-
Cool the reaction mixture in an ice bath and slowly add dilute H₂SO₄ or HCl to quench the reaction and dissolve the magnesium salts.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude tertiary alcohol (2,5-dimethyl-2-hexanol).
-
-
Dehydration of the Alcohol:
-
Set up a simple distillation apparatus with the crude alcohol in the distilling flask.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small amount of p-toluenesulfonic acid).
-
Heat the mixture to distill the alkene product as it is formed. The boiling point of this compound is approximately 112 °C.
-
Wash the distillate with water and then with a dilute sodium bicarbonate solution to remove any acidic impurities.
-
Dry the product over a suitable drying agent (e.g., anhydrous CaCl₂) and perform a final fractional distillation for purification.
-
Purification Protocols
The primary methods for purifying this compound are fractional distillation and column chromatography.
Fractional Distillation
Fractional distillation is effective for separating this compound from impurities with different boiling points, such as isomeric byproducts or residual starting materials.[5]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Place the crude this compound in the round-bottom flask with a few boiling chips.
-
Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
-
Slowly heat the flask.
-
Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (approximately 112 °C).
-
Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.
Column Chromatography
For removing more polar impurities, such as triphenylphosphine oxide from a Wittig synthesis, column chromatography is a suitable method.[6]
Materials:
-
Chromatography column
-
Silica (B1680970) gel or alumina (B75360) (stationary phase)
-
A nonpolar eluent, such as hexane (mobile phase)
-
Collection flasks or test tubes
Procedure:
-
Pack the chromatography column with a slurry of silica gel in hexane.
-
Load the crude product, dissolved in a minimal amount of hexane, onto the top of the column.
-
Elute the column with hexane. Since this compound is nonpolar, it will travel down the column relatively quickly.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Safety and Handling
This compound is a highly flammable liquid and vapor. It may be fatal if swallowed and enters the airways.[7]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]
-
Keep the container tightly closed.
-
Ground/bond container and receiving equipment.
-
Use explosion-proof electrical/ventilating/lighting equipment.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Store in a well-ventilated place. Keep cool.
-
Store locked up.
In Case of Exposure:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
References
- 1. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 4. Solved GRIGNARD AND DEHYDRATION REACTIONS Experiment 5 | Chegg.com [chegg.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dimethyl-1-hexene, a valuable branched alkene in organic synthesis. This document details multiple synthetic routes, including industrial and laboratory-scale methods, and provides a thorough characterization profile of the target compound.
Compound Profile
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol [1] |
| CAS Number | 6975-92-4[1][2] |
| IUPAC Name | 2,5-dimethylhex-1-ene[1] |
| Boiling Point | 112-113 °C |
| Density | 0.717 g/cm³ at 20 °C |
| Refractive Index | 1.411 at 20 °C |
Synthesis Methodologies
This section outlines three distinct and viable pathways for the synthesis of this compound, each with its own set of advantages and considerations.
Industrial Method: Dimerization of Isobutene
A prominent industrial method for the synthesis of this compound and its isomers is the dimerization of isobutene. This process is typically carried out at elevated temperatures and pressures, often in the presence of a catalyst.
Experimental Protocol: Dimerization of Isobutene
-
Reaction Setup: A high-pressure batch reactor is charged with isobutene.
-
Catalyst/Promoter: Hydrogen sulfide (B99878) (H₂S) is introduced into the reactor. The dimerization does not proceed in the absence of H₂S[3].
-
Reaction Conditions: The reaction is typically conducted at a temperature of approximately 375 °C and a pressure of 1.0 to 3.0 atm. An optimal molar ratio of isobutene to H₂S is found to be 2:1[3].
-
Product Mixture: The reaction yields a mixture of this compound, 2,5-dimethyl-2-hexene, and 2,5-dimethylhexane[3].
-
Purification: The desired this compound can be separated from the product mixture by fractional distillation.
Laboratory Synthesis: Wittig Reaction
The Wittig reaction provides a reliable method for the laboratory-scale synthesis of alkenes with high regioselectivity. For this compound, this involves the reaction of a phosphorus ylide with isobutyraldehyde (B47883).
Experimental Protocol: Wittig Reaction
-
Ylide Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide, often indicated by a color change to yellow or orange[4].
-
-
Wittig Reaction:
-
Dissolve isobutyraldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.
-
Slowly add the isobutyraldehyde solution to the prepared ylide solution at 0 °C[4].
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)[4].
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer)[4].
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure this compound.
-
Alternative Laboratory Synthesis: Grignard Reaction followed by Dehydration
An alternative laboratory approach involves a two-step process: the formation of a tertiary alcohol via a Grignard reaction, followed by its dehydration to the target alkene.
Step 1: Synthesis of 2,5-Dimethyl-2-hexanol via Grignard Reaction
Experimental Protocol:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 equivalents).
-
Add a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the isobutyl bromide solution to the magnesium to initiate the reaction. The reaction is exothermic and the ether will begin to reflux.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the isobutylmagnesium bromide.
-
-
Reaction with Acetone (B3395972):
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent. This reaction is highly exothermic.
-
-
Work-up:
-
After the addition is complete and the reaction has subsided, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,5-dimethyl-2-hexanol.
-
Step 2: Dehydration of 2,5-Dimethyl-2-hexanol
Experimental Protocol:
-
Dehydration Reaction:
-
In a round-bottom flask, place the crude 2,5-dimethyl-2-hexanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture and distill the alkene product as it is formed. The boiling point of this compound is approximately 112-113 °C.
-
-
Purification:
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and then brine.
-
Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain pure this compound.
-
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ (ppm): 4.67 (s, 2H, =CH₂), 2.00 (t, 2H, -CH₂-), 1.71 (s, 3H, -C(CH₃)=), 1.57 (m, 1H, -CH(CH₃)₂), 1.33 (t, 2H, -CH₂-), 0.89 (d, 6H, -CH(CH₃)₂)[5] |
| ¹³C NMR (CDCl₃) | δ (ppm): 146.5, 110.1, 41.8, 38.6, 28.3, 22.6, 22.4 |
| IR (neat) | ν (cm⁻¹): 3075 (C-H stretch, =CH₂), 2955 (C-H stretch, sp³), 1645 (C=C stretch), 885 (C-H bend, =CH₂) |
| Mass Spec. (EI) | m/z (%): 112 (M⁺, 5), 97 (15), 83 (20), 69 (40), 57 (100), 41 (85)[2] |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Filter the solution into a clean 5 mm NMR tube.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A neat sample of the liquid product can be placed between two potassium bromide (KBr) plates for analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the product in a volatile solvent such as dichloromethane (B109758) or diethyl ether.
-
Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., non-polar) to separate any impurities and obtain the mass spectrum of the desired compound.[6]
-
Safety Precautions
This compound is a flammable liquid and should be handled with appropriate safety measures.
-
Handling: Work in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a detailed framework for the synthesis and characterization of this compound, offering valuable information for researchers and professionals in the field of organic and medicinal chemistry.
References
Spectroscopic Analysis of 2,5-Dimethyl-1-hexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-Dimethyl-1-hexene, a valuable building block in organic synthesis. The document presents a comprehensive summary of its Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR) data. Detailed experimental protocols for acquiring these spectra are also provided, alongside visual representations of the analytical workflow and the molecular structure with key correlations.
Introduction
This compound is an aliphatic alkene of interest in various chemical research and development areas, including the synthesis of fine chemicals and potential pharmaceutical intermediates. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in reaction monitoring and quality control. This guide serves as a centralized resource for the key spectroscopic data of this compound.
Spectroscopic Data
The following sections summarize the key quantitative data obtained from the mass spectrometry, ¹³C NMR, and ¹H NMR analysis of this compound.
Mass Spectrometry
Electron ionization mass spectrometry of this compound (molar mass: 112.22 g/mol ) results in a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed, but the spectrum is dominated by fragments resulting from the facile cleavage of the hydrocarbon chain.
Table 1: Mass Spectrometry Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 41 | 100.0 | [C₃H₅]⁺ (Allyl cation) |
| 56 | 85.0 | [C₄H₈]⁺ |
| 43 | 75.0 | [C₃H₇]⁺ (Isopropyl cation) |
| 57 | 60.0 | [C₄H₉]⁺ (tert-Butyl cation) |
| 70 | 50.0 | [C₅H₁₀]⁺ |
| 97 | 20.0 | [M - CH₃]⁺ |
| 112 | 15.0 | [C₈H₁₆]⁺ (Molecular Ion) |
| 55 | 12.0 | [C₄H₇]⁺ |
| 83 | 10.0 | [M - C₂H₅]⁺ |
Note: Data is compiled from publicly available spectral databases. Relative intensities are approximate and can vary with instrumentation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays distinct signals for each of the unique carbon atoms in the molecule.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| 146.3 | C1 (=CH₂) |
| 110.1 | C2 (>C=) |
| 42.1 | C3 (-CH₂-) |
| 31.0 | C4 (-CH₂-) |
| 28.1 | C5 (-CH<) |
| 22.6 | C6, C7 (-CH₃) |
| 22.4 | C8 (-CH₃ on C2) |
Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and can exhibit slight variations depending on the solvent and experimental conditions.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shifts and coupling patterns are consistent with its branched alkene structure.[1]
Table 3: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |
| 4.67 | s | 2H | H1 (=CH₂) |
| 2.00 | t | 2H | H3 (-CH₂-) |
| 1.71 | s | 3H | H8 (-CH₃ on C2) |
| 1.57 | m | 1H | H5 (-CH<) |
| 1.33 | t | 2H | H4 (-CH₂-) |
| 0.90 | d | 6H | H6, H7 (-CH₃) |
Note: s = singlet, d = doublet, t = triplet, m = multiplet. Chemical shifts are referenced to TMS (δ = 0 ppm). Coupling constants are not explicitly provided in the source but can be inferred from the multiplicities.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector: Split/splitless injector, typically in split mode with a high split ratio to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound and extract the corresponding mass spectrum. Analyze the molecular ion and the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS signal (0 ppm).
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 2,5-Dimethyl-1-hexene: Chemical Structure and Isomerism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-1-hexene is an unsaturated hydrocarbon belonging to the alkene family. Its chemical properties and potential for various chemical syntheses make it a molecule of interest in organic chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the complex topic of its isomerism.
Chemical Structure of this compound
The chemical structure of this compound is defined by a six-carbon chain (hexene) with a double bond at the first carbon position (indicated by "-1-ene"). Two methyl groups are attached as substituents at the second and fifth carbon atoms.
The systematic IUPAC name for this compound is 2,5-dimethylhex-1-ene .[1][2] Its molecular formula is C8H16 , and its structure is unambiguously represented by the SMILES string CC(C)CCC(=C)C .[1][3]
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 112.21 g/mol | [1][4] |
| CAS Number | 6975-92-4 | [1][2] |
| Density | 0.717 g/mL | [5] |
| Boiling Point | 112 °C | [5] |
| Refractive Index | 1.411 | [5] |
| InChI | InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h8H,1,5-6H2,2-4H3 | [1][6] |
| InChIKey | ISZWTVCVSJVEOL-UHFFFAOYSA-N | [1][6] |
Isomerism of C8H16
The molecular formula C8H16 can represent a large number of isomers. Isomers are molecules that have the same molecular formula but different arrangements of atoms. The isomerism of C8H16 can be broadly categorized into constitutional isomerism and stereoisomerism.
Constitutional Isomers
Constitutional isomers have the same molecular formula but different connectivity of atoms. For C8H16, these include:
-
Positional Isomers: These isomers have the same carbon skeleton but differ in the position of the double bond or substituents. Examples include other dimethylhexenes such as 2,5-dimethyl-2-hexene and 2,5-dimethyl-3-hexene .
-
Chain Isomers: These isomers have different arrangements of the carbon skeleton. For instance, a methylheptene isomer would be a chain isomer of this compound.
-
Functional Group Isomers: These isomers have different functional groups. Alkenes are isomeric with cycloalkanes. Therefore, cyclic compounds like cyclooctane , methylcycloheptane , and various dimethylcyclohexanes are functional group isomers of this compound.[5]
Stereoisomers
Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. For alkenes, the most common type of stereoisomerism is cis-trans isomerism (or E/Z isomerism), which arises due to restricted rotation around a double bond. This compound itself does not exhibit cis-trans isomerism because one of the doubly bonded carbons is attached to two identical hydrogen atoms. However, other constitutional isomers of C8H16, such as certain dimethylhexenes, can exist as cis and trans isomers.
The following diagram illustrates the logical relationship between the different types of isomers for the molecular formula C8H16.
References
- 1. quora.com [quora.com]
- 2. Octene - Wikipedia [en.wikipedia.org]
- 3. This compound [stenutz.eu]
- 4. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. brainly.in [brainly.in]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dimethyl-1-hexene (CAS No: 6975-92-4), an unsaturated hydrocarbon of interest in organic synthesis and as a potential building block in drug discovery. This document details its fundamental physicochemical characteristics, spectroscopic signature, and typical reactivity. Included are standardized experimental protocols for its synthesis and analysis, designed to be a valuable resource for laboratory professionals.
Introduction
This compound is a branched-chain alkene. Its structure, featuring a terminal double bond and two methyl groups, imparts specific reactivity and physical properties that are of interest in various chemical applications. Understanding these properties is crucial for its effective use in synthesis, as a reference compound, or in the development of new chemical entities. This guide serves as a central repository of technical information for this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₈H₁₆[1] |
| Molecular Weight | 112.21 g/mol [1] |
| Appearance | Colorless liquid |
| Density | 0.717 g/mL[2] |
| Boiling Point | 112 °C[2] |
| Melting Point | Not experimentally determined (estimated to be low) |
| Refractive Index | 1.411[2] |
| Solubility | Expected to be soluble in nonpolar organic solvents (e.g., hexane (B92381), ether, dichloromethane) and insoluble in polar solvents (e.g., water). |
| Flash Point | 6.7 °C |
| Critical Temperature | 278 °C[2] |
| Critical Pressure | 24.8 atm[2] |
Chemical Reactivity
As an alkene, the primary site of reactivity for this compound is the carbon-carbon double bond. This electron-rich pi bond is susceptible to attack by electrophiles, leading to a variety of addition reactions.
Key Reactions Include:
-
Electrophilic Addition: Reacts with hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst) to form the corresponding addition products. The regioselectivity of these reactions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.
-
Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), the double bond can be reduced to a single bond to yield 2,5-dimethylhexane.
-
Oxidation: Can be cleaved by strong oxidizing agents like ozone (O₃) followed by a workup step, or can undergo epoxidation with peroxy acids.
-
Polymerization: Can potentially undergo polymerization at the double bond under specific catalytic conditions.
A diagram illustrating the general electrophilic addition pathway is provided below.
Experimental Protocols
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from carbonyl compounds. For this compound, the logical precursors are 4-methyl-2-pentanone (B128772) and a methylidenephosphorane.
Materials:
-
4-Methyl-2-pentanone
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane (for purification)
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by a color change to deep yellow/orange.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add 4-methyl-2-pentanone (1.0 equivalent) dissolved in a minimal amount of the anhydrous solvent dropwise to the ylide solution. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. The triphenylphosphine oxide can be largely removed by precipitation from a minimal amount of cold hexane. Further purification of the liquid product can be achieved by fractional distillation.
Analytical Characterization
Purpose: To determine the purity of the sample and confirm its molecular weight and fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as hexane or dichloromethane (B109758) (e.g., 1 mg/mL).
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Expected Results: The gas chromatogram should show a major peak corresponding to this compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 112. Key fragment ions are anticipated at m/z 97 (loss of a methyl group), m/z 70, and m/z 55, which are characteristic of the fragmentation of branched alkenes.[1]
Purpose: To elucidate the chemical structure by analyzing the chemical environment of the hydrogen and carbon atoms.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field spectrometer.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument.
Expected ¹H NMR Chemical Shifts (in CDCl₃): [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.67 | s | 2H | =CH₂ |
| ~2.00 | t | 2H | -CH₂- adjacent to C=C |
| ~1.71 | s | 3H | -CH₃ on C=C |
| ~1.55 | m | 1H | -CH- |
| ~1.32 | t | 2H | -CH₂- |
| ~0.89 | d | 6H | -CH(CH₃)₂ |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~145.9 | C=CH₂ |
| ~110.1 | C=CH₂ |
| ~42.3 | -CH₂- |
| ~38.6 | -CH- |
| ~28.5 | -CH₂- |
| ~22.6 | -CH(CH₃)₂ |
| ~22.3 | -CH₃ on C=C |
Purpose: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: As a neat liquid, place a drop of the sample between two salt plates (NaCl or KBr).
-
Data Acquisition: Obtain the spectrum using an FTIR spectrometer over the range of 4000-600 cm⁻¹.
Expected Characteristic Absorption Bands: [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3075 | Medium | =C-H stretch |
| 2960-2870 | Strong | C-H stretch (sp³) |
| ~1650 | Medium | C=C stretch |
| ~1465 | Medium | C-H bend (sp³) |
| ~890 | Strong | =C-H bend (out-of-plane) |
Safety and Handling
This compound is a flammable liquid and vapor.[1] It may be fatal if swallowed and enters airways.[1] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.
Conclusion
This technical guide provides a detailed summary of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis and analysis. The data and procedures presented herein are intended to support researchers and scientists in their work with this compound, facilitating its safe and effective application in the laboratory.
References
An In-depth Technical Guide to 2,5-Dimethyl-1-hexene (CAS: 6975-92-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-1-hexene, with a CAS number of 6975-92-4, is a branched-chain aliphatic alkene.[1] As a member of the olefin family, its chemical reactivity is primarily defined by the carbon-carbon double bond, making it a potential precursor and building block in various organic syntheses. While direct applications in drug development are not extensively documented in current literature, the unique structural motif of this compound presents potential for exploration in medicinal chemistry as a scaffold for novel bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known spectroscopic characteristics.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are summarized below. This data is essential for its identification, purification, and use in synthetic protocols.
Physical Properties
| Property | Value | Reference |
| CAS Number | 6975-92-4 | [1][2] |
| Molecular Formula | C₈H₁₆ | [1][2] |
| Molecular Weight | 112.21 g/mol | [1][2] |
| Boiling Point | 111-112 °C | [1] |
| Density | 0.717 g/cm³ | |
| Refractive Index | 1.411 |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of this compound's identity and purity.
| Assignment | Chemical Shift (ppm) |
| =CH₂ | 4.67 |
| -CH₂- (allylic) | 2.00 |
| -CH(CH₃)₂ | 1.71 |
| -CH₂- | 1.57 |
| -CH- | 1.33 |
| -CH₃ (isopropyl) | 0.90 |
-
=CH₂: ~109 ppm
-
-C(CH₃)=: ~147 ppm
-
-CH₂- (allylic): ~42 ppm
-
-CH₂-: ~31 ppm
-
-CH-: ~28 ppm
-
-CH(CH₃)₂: ~22 ppm
-
-C(CH₃)=: ~22 ppm
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 112.[2] Common fragmentation patterns involve the loss of alkyl groups, leading to characteristic fragment ions.
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (alkene) | ~3075 |
| C-H stretch (alkane) | 2870-2960 |
| C=C stretch | ~1650 |
| C-H bend (alkene) | ~890 |
Experimental Protocols
Synthesis of this compound via Isobutene Dimerization
A documented method for the synthesis of this compound involves the dimerization of isobutene.[3][4] This process can be carried out with the co-feeding of hydrogen sulfide (B99878) (H₂S) under elevated temperature and pressure.[3][4] The reaction yields a mixture of isomers, including this compound and 2,5-dimethyl-2-hexene, along with other byproducts.[4][5]
Materials:
-
Isobutene
-
Hydrogen sulfide (H₂S)
-
High-pressure batch reactor
Procedure:
-
The high-pressure batch reactor is charged with isobutene and H₂S at a specified molar ratio.
-
The reactor is heated to the reaction temperature (e.g., 375 °C) and pressurized.[4]
-
The reaction is allowed to proceed for a set duration.
-
After cooling and depressurization, the product mixture is collected for purification and analysis.
Purification
The crude product from the synthesis contains a mixture of structural isomers and other hydrocarbons. Purification to isolate this compound can be achieved through fractional distillation, owing to the slight differences in boiling points between the isomers. For high-purity samples required for research and development, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase can be employed to separate the isomers.[6][7]
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components of the product mixture and determine the purity of the isolated this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the characteristic functional groups.
Applications in Synthesis and Potential in Drug Development
Currently, there is limited published research detailing the direct biological activity or application of this compound in drug development. However, as a functionalized alkene, it holds potential as a versatile building block in organic synthesis. The double bond can undergo a variety of chemical transformations, such as:
-
Hydrohalogenation: To introduce a halogen atom.
-
Hydration: To form an alcohol.
-
Epoxidation: To create an epoxide ring.
-
Polymerization: To form polymers with branched side chains.
These transformations can lead to the synthesis of more complex molecules with potential biological activities. The gem-dimethyl group can impart steric hindrance and influence the conformational properties of molecules, which can be advantageous in designing selective ligands for biological targets. While specific examples are scarce, the general utility of branched alkenes in the synthesis of pharmaceuticals is well-established.[8]
Visualizations
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for this compound.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a readily synthesizable branched alkene with well-characterized physicochemical and spectroscopic properties. While its direct role in drug development is yet to be established, its chemical functionality makes it a candidate for use as a scaffold or intermediate in the synthesis of novel, more complex molecules. This guide provides foundational technical information to support further research into the potential applications of this compound.
References
- 1. This compound | C8H16 | CID 33451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexene, 2,5-dimethyl- [webbook.nist.gov]
- 3. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. vurup.sk [vurup.sk]
- 8. quora.com [quora.com]
An In-depth Technical Guide to Exploratory Studies on Branched C8 Alkenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, analysis, and potential applications of branched C8 alkenes, also known as octenes. Particular focus is given to the catalytic dimerization of butenes and the skeletal isomerization of linear octenes as primary synthetic routes. This document is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries.
Introduction to Branched C8 Alkenes
Branched C8 alkenes, including methylheptenes and dimethylhexenes, are of significant industrial interest due to their applications as gasoline additives to enhance octane (B31449) ratings and as intermediates in the synthesis of various fine chemicals.[1][2] Their branched structure can lead to improved combustion properties and unique reactivity compared to their linear counterparts.[1] The primary industrial production route for these compounds is the dimerization of butenes, a process that can be tailored to favor the formation of specific isomers through careful selection of catalysts and reaction conditions.
Synthesis of Branched C8 Alkenes
The two main strategies for synthesizing branched C8 alkenes are the direct dimerization of butenes and the skeletal isomerization of linear octenes.
Catalytic Dimerization of Butenes
The dimerization of butenes is a widely studied method for producing a mixture of C8 alkene isomers. Nickel-based catalysts are commonly employed for this purpose, often supported on materials like silica-alumina.[3]
Reaction Pathways:
The dimerization of butenes over nickel catalysts can proceed through two primary mechanisms: the Cossee-Arlman mechanism and the metallacycle mechanism. The Cossee-Arlman mechanism involves the insertion of a butene molecule into a nickel-hydride bond, followed by the insertion of a second butene molecule and subsequent β-hydride elimination to release the C8 alkene. The metallacycle mechanism involves the oxidative coupling of two butene molecules at the nickel center to form a nickelacyclopentane intermediate, which then undergoes reductive elimination to yield the octene product.
Caption: Reaction mechanisms for butene dimerization.
Experimental Protocol: Dimerization of Butene in a Fixed-Bed Reactor
This protocol describes a general procedure for the dimerization of a butene feed over a supported nickel catalyst in a fixed-bed reactor.
1. Catalyst Preparation (Ni/SiO2-Al2O3): [3][4]
- Support Preparation: A silica-alumina support is prepared and calcined at a high temperature (e.g., 550 °C) to ensure dryness and stability.
- Impregnation: The support is impregnated with a nickel salt solution (e.g., nickel nitrate) of a specific concentration to achieve the desired nickel loading (e.g., 5-25% by mass fraction).[4]
- Drying and Calcination: The impregnated support is dried in an oven (e.g., at 120 °C) and then calcined in air at a high temperature (e.g., 450 °C) to decompose the nickel salt to nickel oxide.[4]
- Reduction (Optional): The calcined catalyst may be reduced in a stream of hydrogen at an elevated temperature to produce active nickel sites.
- Reactor Setup: A fixed-bed reactor is packed with the prepared catalyst. The reactor is typically a stainless steel tube that can be heated to the desired reaction temperature.
- Reaction Conditions:
- Temperature: 40-120 °C
- Pressure: 10-30 bar
- Butene Feed: A stream of butene (e.g., 1-butene, 2-butene, or a mixture) is passed through the catalyst bed at a defined weight hourly space velocity (WHSV).
- Product Collection: The reactor effluent is cooled to condense the liquid products, which are then collected for analysis. Gaseous products can be analyzed separately.
3. Product Analysis:
- The liquid product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different C8 alkene isomers.
Skeletal Isomerization of Linear Alkenes
Skeletal isomerization provides an alternative route to branched C8 alkenes, starting from linear octenes. This process is typically catalyzed by zeolites.[7][8][9]
Reaction Mechanism:
The skeletal isomerization of n-butenes to isobutene over zeolite catalysts is believed to proceed through a bimolecular mechanism involving the formation of a C8 intermediate, which then cracks to form isobutene and other products.[7] A similar mechanism can be postulated for the isomerization of linear octenes to branched isomers.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3-Methylheptane - Wikipedia [en.wikipedia.org]
- 3. Oligomerization of n-butenes over Ni/SiO2–Al2O3: influence of support modification by steam-treating - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. CN102145286B - A kind of preparation method of Ni-SiO2/Al2O3 catalyst - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. data.epo.org [data.epo.org]
- 9. research.utwente.nl [research.utwente.nl]
The Reactivity Profile of 2,5-Dimethyl-1-hexene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-1-hexene is an eight-carbon branched alkene with a terminal double bond. Its structure, featuring steric hindrance around the double bond and at the allylic position, imparts a distinct reactivity profile that is of significant interest in organic synthesis and as a building block in the development of novel chemical entities. This technical guide provides an in-depth analysis of the key reactions of this compound, including detailed experimental protocols, quantitative data where available, and visualizations of reaction pathways.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by the presence of the terminal carbon-carbon double bond. This electron-rich π-system is susceptible to attack by electrophiles and radicals. The substitution pattern of the alkene influences the regioselectivity and stereoselectivity of these addition reactions.
Key Reactions and Experimental Protocols
Hydroboration-Oxidation: Anti-Markovnikov Addition of Water
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol, 2,5-dimethyl-1-hexanol. The reaction is highly regioselective and stereospecific (syn-addition).[1][2]
Predicted Reaction Scheme:
Quantitative Data:
| Reaction | Reagents | Major Product | Predicted Regioselectivity | Predicted Yield |
| Hydroboration-Oxidation | 1. BH3•THF 2. H2O2, NaOH | 2,5-Dimethyl-1-hexanol | >95% (Anti-Markovnikov) | High (>90%) |
Experimental Protocol:
-
Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagents:
-
This compound
-
Borane-tetrahydrofuran complex (BH3•THF) solution (1 M in THF)
-
3 M aqueous sodium hydroxide (B78521) (NaOH) solution
-
30% aqueous hydrogen peroxide (H2O2) solution
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound in anhydrous THF in the reaction flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the BH3•THF solution dropwise with vigorous stirring, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the mixture back to 0°C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2, ensuring the temperature does not exceed 40°C.
-
After the addition of H2O2, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethyl-1-hexanol.
-
Purify the product by distillation or column chromatography.
-
Ozonolysis: Oxidative Cleavage of the Double Bond
Ozonolysis cleaves the double bond of this compound, yielding carbonyl compounds. The nature of the products depends on the workup conditions. Reductive workup yields an aldehyde and a ketone, while oxidative workup would oxidize the initially formed aldehyde to a carboxylic acid.[3][4]
Predicted Reaction Scheme:
Quantitative Data:
| Reaction | Workup Reagents | Products | Predicted Yield |
| Ozonolysis | Reductive (DMS) | Formaldehyde (B43269), 5-Methyl-2-hexanone (B1664664) | High |
| Ozonolysis | Oxidative (H2O2) | Formic acid, 5-Methyl-2-hexanone | High |
Experimental Protocol (Reductive Workup):
-
Apparatus: A three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a trap containing potassium iodide solution, and a low-temperature thermometer.
-
Reagents:
-
This compound
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Ozone (O3) generated from an ozone generator
-
Dimethyl sulfide (B99878) (DMS)
-
-
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in the reaction flask and cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide dropwise to the cold solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
The resulting crude mixture of formaldehyde and 5-methyl-2-hexanone can be analyzed or the ketone can be purified by distillation or chromatography.
-
Electrophilic Addition
In the presence of a strong acid catalyst, water adds across the double bond of this compound to yield the Markovnikov product, 2,5-dimethyl-2-hexanol. The reaction proceeds through a tertiary carbocation intermediate, which is more stable than the alternative primary carbocation.[5][6]
Predicted Reaction Scheme:
Quantitative Data:
| Reaction | Reagents | Major Product | Predicted Regioselectivity |
| Acid-Catalyzed Hydration | H2O, H2SO4 (cat.) | 2,5-Dimethyl-2-hexanol | >95% (Markovnikov) |
Experimental Protocol:
-
Apparatus: A round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
This compound
-
50% aqueous sulfuric acid (H2SO4)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Add this compound and 50% aqueous sulfuric acid to the flask.
-
Stir the two-phase mixture vigorously at room temperature for several hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, dilute the mixture with water and extract the product with diethyl ether.
-
Carefully neutralize the organic layer by washing with saturated aqueous sodium bicarbonate solution.
-
Wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol.
-
Purify by distillation.
-
The addition of hydrogen bromide to this compound also follows Markovnikov's rule, proceeding through the more stable tertiary carbocation to yield 2-bromo-2,5-dimethylhexane.
Predicted Reaction Scheme:
Radical Addition of HBr
In the presence of peroxides, the addition of HBr to this compound proceeds via a free-radical mechanism. This results in the anti-Markovnikov product, 1-bromo-2,5-dimethylhexane, due to the formation of the more stable secondary radical intermediate.[7][8]
Predicted Reaction Scheme:
Quantitative Data:
| Reaction | Reagents | Major Product | Predicted Regioselectivity |
| Radical Addition of HBr | HBr, ROOR | 1-Bromo-2,5-dimethylhexane | >95% (Anti-Markovnikov) |
Experimental Protocol:
-
Apparatus: A reaction vessel suitable for photochemical reactions or heating, equipped with a condenser.
-
Reagents:
-
This compound
-
Hydrogen bromide (gas or solution in acetic acid)
-
A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)
-
An inert solvent like hexane
-
-
Procedure:
-
Dissolve this compound and the radical initiator in the solvent.
-
Introduce HBr into the reaction mixture (e.g., by bubbling the gas through the solution).
-
Initiate the reaction by heating or irradiating with UV light.
-
Monitor the reaction by GC.
-
After completion, wash the reaction mixture to remove excess HBr and the initiator byproducts.
-
Dry the organic phase and purify the product by distillation.
-
Catalytic Hydrogenation
Catalytic hydrogenation of this compound reduces the double bond to a single bond, yielding 2,5-dimethylhexane (B165582). This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C). The addition of hydrogen occurs with syn-stereochemistry.[9][10]
Predicted Reaction Scheme:
Experimental Protocol:
-
Apparatus: A hydrogenation apparatus (e.g., a Parr shaker or a flask with a balloon of hydrogen).
-
Reagents:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
A solvent such as ethanol (B145695) or ethyl acetate
-
Hydrogen gas (H2)
-
-
Procedure:
-
Dissolve this compound in the solvent in the reaction vessel.
-
Carefully add the Pd/C catalyst.
-
Evacuate the vessel and backfill with hydrogen gas (repeat several times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm) or use a hydrogen-filled balloon.
-
Stir or shake the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the product.
-
Conclusion
This compound exhibits a predictable yet versatile reactivity profile centered around its terminal double bond. The steric hindrance provided by the methyl group at the 2-position and the isobutyl group at the 4-position significantly influences the regiochemical and stereochemical outcomes of addition reactions. By carefully selecting reagents and reaction conditions, a range of functionalized 2,5-dimethylhexane derivatives can be synthesized, making it a valuable intermediate for the construction of more complex molecules in pharmaceutical and materials science research. Further investigation into the quantitative aspects of its reactivity will undoubtedly uncover new synthetic applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 8. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-dimethyl-1-hexene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences who require detailed spectroscopic information for this compound. The guide includes tabulated spectral data, detailed experimental protocols, and a structural correlation diagram.
Introduction to this compound
This compound is an aliphatic hydrocarbon with the chemical formula C₈H₁₆. Its structure features a terminal double bond and two methyl group substituents at positions 2 and 5. This arrangement of functional groups and alkyl chains gives rise to a distinct NMR spectrum, which is a powerful tool for its identification and characterization. Understanding the NMR spectral features of this molecule is essential for its synthesis, reaction monitoring, and quality control in various applications.
¹H NMR Spectral Data
The proton NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. The chemical shifts are influenced by the proximity to the double bond and the electron-donating methyl groups.
Below is a summary of the ¹H NMR spectral data obtained in deuterated chloroform (B151607) (CDCl₃) at different spectrometer frequencies.
Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃
| Assignment | Chemical Shift (ppm) @ 89.56 MHz[1] | Chemical Shift (ppm) @ 399.65 MHz[1] |
| A | 4.67 | 4.67 |
| B | 2.00 | 2.006 |
| C | 1.712 | 1.715 |
| D | 1.57 | 1.536 |
| E | 1.33 | 1.317 |
| F | 0.897 | 0.894 |
Note: The assignments A-F in the original source data are correlated to the protons on the molecular structure. A definitive assignment would require further 2D NMR experiments, but a probable assignment based on typical chemical shifts is provided in the structural diagram below.
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Environment | Expected Chemical Shift Range (ppm) |
| C1 | =CH₂ | 105 - 115 |
| C2 | =C(CH₃)₂ | 140 - 150 |
| C3 | -CH₂- | 30 - 40 |
| C4 | -CH₂- | 25 - 35 |
| C5 | -CH(CH₃)₂ | 25 - 35 |
| C6 | -CH(CH₃)₂ | 20 - 25 |
| C2-CH₃ | Alkyl | 20 - 25 |
| C5-CH₃ | Alkyl | 20 - 25 |
Experimental Protocols
The following protocols describe the general procedures for obtaining high-quality ¹H and ¹³C NMR spectra of a volatile liquid sample like this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that is compatible with the sample and has a well-known residual solvent peak for referencing. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound.
-
Concentration: Prepare a solution by dissolving approximately 5-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube. For ¹³C NMR, a slightly more concentrated sample may be beneficial to improve the signal-to-noise ratio.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm) for both ¹H and ¹³C NMR.
NMR Instrument Parameters
The following are typical acquisition parameters for a modern NMR spectrometer (e.g., 400 MHz for ¹H).
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard.
Structural and NMR Correlation Diagram
The following diagram illustrates the structure of this compound and the probable correlation of the proton and carbon environments to their respective signals in the NMR spectra.
Figure 1. Structure of this compound and its NMR signal correlations.
References
An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 2,5-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 2,5-dimethyl-1-hexene utilizing mass spectrometry and Fourier-transform infrared (FTIR) spectroscopy. It offers detailed experimental protocols, data interpretation, and visual representations of fragmentation pathways and experimental workflows to support research and development activities.
Mass Spectrometry Analysis
Mass spectrometry of this compound (C₈H₁₆, molecular weight: 112.21 g/mol ) provides critical information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.
Data Presentation
The prominent ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The data is compiled from the NIST Mass Spectrometry Data Center.[1]
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |
| 41 | 100 | [C₃H₅]⁺ |
| 43 | 95 | [C₃H₇]⁺ |
| 56 | 85 | [C₄H₈]⁺ |
| 57 | 70 | [C₄H₉]⁺ |
| 71 | 50 | [C₅H₁₁]⁺ |
| 97 | 10 | [C₇H₁₃]⁺ |
| 112 | 5 | [C₈H₁₆]⁺• (Molecular Ion) |
Fragmentation Pathway
The fragmentation of this compound upon electron ionization is governed by the formation of stable carbocations. The major fragmentation pathways are outlined below.
Caption: Proposed electron ionization mass spectrometry fragmentation pathway of this compound.
The fragmentation is initiated by the removal of an electron to form the molecular ion [C₈H₁₆]⁺• (m/z 112). Due to its instability, the molecular ion readily undergoes fragmentation.[2][3] The loss of a methyl radical (•CH₃) results in the formation of the [C₇H₁₃]⁺ ion (m/z 97).[4] Cleavage of the C4-C5 bond leads to the formation of the [C₅H₁₁]⁺ ion (m/z 71) and a propyl radical. The highly stable tertiary carbocation [C₄H₉]⁺ (m/z 57) is formed via cleavage of the C3-C4 bond.[3] A McLafferty rearrangement can also occur, leading to the formation of a radical cation with m/z 56, [C₄H₈]⁺•.[4] The base peak at m/z 41, [C₃H₅]⁺, and the prominent peak at m/z 43, [C₃H₇]⁺, arise from further fragmentation of larger ions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using a GC-MS system.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane. The concentration should be approximately 1 mg/mL.
-
GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Injection Port: Set the injector temperature to 250°C.
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10°C/min to 200°C.
-
Final hold: Hold at 200°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: Scan from m/z 35 to 300.
-
-
Data Acquisition and Analysis: Inject 1 µL of the prepared sample into the GC-MS. Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library, such as the NIST database, for confirmation.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its alkene and alkane moieties.
Data Presentation
The key absorption bands in the gas-phase FTIR spectrum of this compound are summarized in the following table.[5]
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3075 | =C-H stretch |
| 2960 | C-H stretch (alkane) |
| 1650 | C=C stretch |
| 1465 | C-H bend (CH₂) |
| 1385, 1365 | C-H bend (gem-dimethyl) |
| 890 | =C-H bend (out-of-plane) |
Interpretation of the IR Spectrum
The IR spectrum of this compound displays several characteristic peaks. The absorption at 3075 cm⁻¹ is indicative of the stretching vibration of the sp² hybridized C-H bonds of the terminal alkene. The strong absorption band at 2960 cm⁻¹ corresponds to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene (B1212753) groups. The peak at 1650 cm⁻¹ is due to the C=C stretching vibration of the double bond. The bending vibrations of the CH₂ groups are observed around 1465 cm⁻¹. The characteristic doublet at 1385 cm⁻¹ and 1365 cm⁻¹ is due to the gem-dimethyl group. Finally, the strong out-of-plane bending vibration of the terminal =C-H bonds is observed at 890 cm⁻¹.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes a general method for obtaining the FTIR spectrum of a liquid sample like this compound.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Mount the salt plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the sample holder with the prepared salt plates into the spectrometer.
-
Acquire the sample spectrum over the range of 4000 to 600 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: A generalized workflow for acquiring an FTIR spectrum of a liquid sample.
References
Methodological & Application
Application Notes and Protocols for the Dimerization of Isobutene to Produce 2,5-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dimerization of isobutene is a significant chemical transformation that yields a variety of C8 isomers. Among these, 2,5-dimethyl-1-hexene and its isomers are valuable intermediates in the synthesis of fine chemicals, specialty polymers, and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of this compound from isobutene, focusing on two distinct catalytic approaches: a radical-mediated pathway using hydrogen sulfide (B99878) (H2S) co-feeding and traditional acid catalysis. While acid catalysis predominantly yields branched-chain dimers like isooctene, certain conditions and catalysts can influence the product distribution.[1] The H2S co-feeding method has emerged as a more selective route towards linear dimers.[2][3]
Data Presentation
Table 1: Quantitative Data for Isobutene Dimerization via H2S Co-feeding[3][4][5]
| Parameter | Value | Reference |
| Catalyst | None (Radical Initiator: H2S) | [3] |
| Temperature | 375 °C | [3][4] |
| Pressure | 1.0 - 3.0 atm | [3] |
| Isobutene/H2S Molar Ratio | 2/1 | [3][4] |
| Reactor Type | Batch Reactor | [3] |
| Reaction Time | Not specified | |
| Isobutene Conversion | Varies with conditions | |
| Yield of 2,5-Dimethylhexenes (2,5-DMHs) | up to 4.6% | [3][4] |
| Selectivity to 2,5-Dimethylhexenes (2,5-DMHs) | up to 27.8% | [3][4] |
Table 2: Quantitative Data for Isobutene Dimerization using Solid Acid Catalysts
| Parameter | Value | Catalyst | Reference |
| Catalyst | Co/BETA Molecular Sieve | Co/BETA | [3] |
| Temperature | 60 °C | Co/BETA | [3] |
| Pressure | 1 MPa | Co/BETA | [3] |
| Weight Hourly Space Velocity (WHSV) | 1 h⁻¹ | Co/BETA | [3] |
| Isobutene Conversion | > 74% | Co/BETA | [3] |
| Selectivity to C8 Dimers | ~ 70% | Co/BETA | [3] |
| Yield of C8 Dimers | 51.69% | Co/BETA | [3] |
| Catalyst | Acidic Cation Exchange Resin | Resin | [5] |
| Temperature | 55 - 160 °C | Resin | [5] |
| Pressure | 16 - 25 atm (to maintain liquid phase) | Resin | [5] |
| t-butanol/isobutene Molar Ratio | 0.001 - 1 | Resin | [5] |
Experimental Protocols
Protocol 1: Dimerization of Isobutene using H2S Co-feeding
This protocol is based on the studies by Watanabe et al. and describes a gas-phase, radical-initiated dimerization.[2][3]
1. Materials:
-
Isobutene (high purity)
-
Hydrogen sulfide (H2S)
-
Nitrogen (for purging)
-
Batch reactor (stainless steel)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
2. Reactor Preparation:
-
Ensure the batch reactor is clean and dry.
-
Purge the reactor with an inert gas, such as nitrogen, to remove any air and moisture.
3. Reaction Procedure:
-
Introduce a predetermined molar ratio of isobutene and hydrogen sulfide into the batch reactor. A molar ratio of 2:1 (isobutene:H2S) has been shown to be optimal.[3][4]
-
Pressurize the reactor to the desired reaction pressure (e.g., 2.5 atm).[6]
-
Heat the reactor to the reaction temperature (e.g., 375 °C).[3][4]
-
Maintain the reaction conditions for a sufficient duration to allow for product formation.
-
After the reaction, cool the reactor to room temperature.
4. Product Analysis:
-
Carefully vent the reactor and collect the gaseous and liquid products.
-
Analyze the product mixture using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products, including this compound, 2,5-dimethyl-2-hexene, and other isomers and byproducts.[3]
Protocol 2: Dimerization of Isobutene using a Solid Acid Catalyst (e.g., Co/BETA Molecular Sieve)
This protocol describes a continuous flow, gas-phase dimerization using a solid acid catalyst.[3]
1. Materials:
-
Isobutene (high purity)
-
Helium or Nitrogen (carrier gas)
-
Co/BETA molecular sieve catalyst
-
Fixed-bed reactor
-
Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis
2. Catalyst Preparation and Activation:
-
Prepare the Co/BETA catalyst via impregnation of a BETA molecular sieve with a cobalt salt solution, followed by drying and calcination.
-
Pack the fixed-bed reactor with the catalyst.
-
Activate the catalyst in situ by heating under a flow of inert gas to remove any adsorbed water.
3. Reaction Procedure:
-
Set the reactor temperature to the desired value (e.g., 60 °C).[3]
-
Pressurize the system to the reaction pressure (e.g., 1 MPa).[3]
-
Introduce a feed stream of isobutene, diluted with an inert gas if necessary, into the reactor at a specific weight hourly space velocity (WHSV) (e.g., 1 h⁻¹).[3]
-
Allow the reaction to reach a steady state.
-
Collect the reactor effluent for analysis.
4. Product Analysis:
-
Analyze the product stream online or offline using a gas chromatograph (GC) equipped with a suitable column and a flame ionization detector (FID).
-
Identify and quantify the products by comparing their retention times and response factors with those of known standards.
Mandatory Visualization
Caption: Reaction pathways for isobutene dimerization.
Caption: General experimental workflow for isobutene dimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4100220A - Dimerization of isobutene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Catalytic Synthesis of 2,5-Dimethyl-1-hexene from Isobutene
Audience: Researchers, scientists, and drug development professionals.
Introduction Isobutene (IB), a major component of C4 hydrocarbon streams from petroleum cracking, is a valuable feedstock for producing fuel additives and various chemicals.[1] The selective dimerization of isobutene is a critical industrial process, yielding C8 isomers like isooctene, which can be hydrogenated to the high-octane fuel additive isooctane.[2] Among the various C8 dimers, 2,5-dimethyl-1-hexene is a significant, linearly-linked product that serves as a precursor for aromatics and other specialty chemicals.[3][4] This document outlines the primary catalytic strategies for synthesizing this compound from isobutene, providing detailed protocols and performance data for researchers.
Catalytic Strategies and Mechanisms
The synthesis of isobutene dimers proceeds primarily through two distinct mechanisms: conventional acid catalysis, which favors the formation of highly branched isomers, and a radical-mediated pathway that can be tailored to produce linear dimers like this compound.
Acid Catalysis Pathway
In this mechanism, a Brønsted or Lewis acid catalyst protonates an isobutene molecule to form a stable tertiary carbocation.[5] This carbocation then acts as an electrophile, attacking a second isobutene molecule to form a C8 carbocation. Subsequent deprotonation yields the final dimer product. This pathway typically favors the formation of highly branched isomers such as 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. Catalysts commonly employed for this process include solid acids like zeolites (e.g., H-beta) and acidic ion-exchange resins.[1][6][7]
Caption: Acid-catalyzed dimerization of isobutene via a tert-butyl cation intermediate.
Radical-Mediated Pathway
To achieve higher selectivity towards the linear dimer this compound, activation of the terminal carbon of isobutene is necessary.[3] This is generally unfavorable in carbocation reactions but can be achieved through a radical mechanism.[3] One effective method involves the co-feeding of hydrogen sulfide (B99878) (H₂S) at elevated temperatures.[3][4][8] H₂S thermally decomposes into sulfhydryl (SH•) and hydrogen (H•) radicals, which then activate the terminal carbon of isobutene, initiating a radical chain reaction that leads to the desired linear dimer.[3]
Caption: Radical-mediated dimerization of isobutene using H₂S for terminal activation.
Experimental Protocols & Workflow
The general workflow for the synthesis involves reactant preparation, reaction execution in a suitable reactor, and subsequent product analysis.
Caption: General experimental workflow for isobutene dimerization.
Protocol 1: Dimerization with H₂S Co-feeding
This protocol is based on the method described by Watanabe et al. for producing a mixture of 2,5-dimethylhexenes (2,5-DMHs).[3][4][8]
Materials:
-
Isobutene (gas, high purity)
-
Hydrogen Sulfide (H₂S, gas)
-
Nitrogen (N₂, for purging)
-
Batch reactor (e.g., stainless steel autoclave, SUS316) equipped with pressure gauge, thermocouple, and gas inlet/outlet valves.[9]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for analysis.
Procedure:
-
Reactor Preparation: Ensure the batch reactor (e.g., 145 mL stainless-steel tube) is clean and dry.[9] Purge the reactor with an inert gas like N₂ for a sufficient time to remove air and moisture.
-
Reactant Introduction: Introduce H₂S and isobutene gas into the reactor at the desired molar ratio. An optimal ratio reported is an isobutene/H₂S ratio of 2/1.[3][4]
-
Reaction Conditions: Heat the reactor to the target temperature. The optimal temperature has been identified as 375 °C.[3][4] The total reaction pressure should be controlled; yields increase with pressure from 1.0 to 3.0 atm.[3][4]
-
Reaction Execution: Maintain the reaction conditions for a set duration (e.g., several hours).
-
Product Recovery: After the reaction, cool the reactor to room temperature. Carefully vent any non-condensable gases and collect the liquid product for analysis.
-
Analysis: Analyze the liquid and gas products using GC and GC-MS to identify the components and quantify the yield and selectivity of 2,5-dimethylhexenes.
Protocol 2: Dimerization with Solid Acid Catalyst (Co/BETA Molecular Sieve)
This protocol is adapted from studies on the selective oligomerization of isobutylene (B52900) using modified zeolite catalysts in a fixed-bed reactor.[2]
Materials:
-
Mixed C4 feedstock containing isobutene.
-
Co/BETA molecular sieve catalyst (e.g., 6% Co loading).[2]
-
Fixed-bed reactor system with temperature and pressure control.
-
Hydrogen (H₂) or Nitrogen (N₂) for catalyst activation/purging.
-
GC for online or offline analysis.
Procedure:
-
Catalyst Preparation: Prepare the Co/BETA molecular sieve catalyst via impregnation of a BETA molecular sieve carrier with a cobalt salt (e.g., Co(NO₃)₂).[2] Calcine the catalyst at a high temperature.
-
Catalyst Loading & Activation: Load a specific amount of the catalyst into the fixed-bed reactor. Activate the catalyst in situ by heating under a flow of inert gas or H₂ to remove moisture and ensure active sites are available.
-
Reaction Conditions: Pressurize the reactor to the desired pressure (e.g., 1 MPa).[2] Heat the reactor to the target temperature (an optimal temperature is reported around 60 °C for this catalyst).[2]
-
Reaction Execution: Introduce the C4 feedstock into the reactor at a defined weight hourly space velocity (WHSV), for instance, 1 h⁻¹.[2]
-
Product Collection & Analysis: The product stream exiting the reactor is cooled, and the liquid and gas phases are separated. Analyze the product stream using GC to determine isobutene conversion and selectivity to C8 products.
Data Presentation: Catalyst Performance Comparison
The choice of catalyst and reaction conditions significantly impacts the conversion of isobutene and the selectivity towards the desired dimer products.
| Catalyst System | Temperature (°C) | Pressure (atm) | Isobutene Conversion (%) | Dimer Selectivity (%) | Yield of 2,5-DMHs (%) | Reference |
| H₂S Co-feeding | 375 | 1.0 - 3.0 | - | 27.8 | 4.1 | [3] |
| Bi₂O₃ | - | - | - | 53.0 | 13.0 | [3][4] |
| Nickel Complex | - | - | - | - | (Performance declined) | [3][4] |
| 6% Co/BETA Sieve | 60 | ~10 (1 MPa) | >74 | ~70 (C8=) | 51.7 (C8=) | [2] |
| Zeolite H-beta | 150 | - | High | 88 (Dimer) | - | [7] |
Note: "Dimer Selectivity" and "Yield" can refer to total C8 isomers or specifically 2,5-DMHs, as indicated in the respective studies. The Co/BETA and Zeolite H-beta catalysts produce a mixture of C8 isomers, with high selectivity for branched dimers.
Conclusion
The catalytic synthesis of this compound from isobutene can be directed by the choice of mechanism. While traditional solid acid catalysts like zeolites are highly effective for isobutene dimerization, they primarily yield branched C8 isomers.[2][7] For the targeted synthesis of linear dimers such as this compound, radical-mediated pathways offer a promising alternative. The use of H₂S co-feeding, in particular, provides a method to activate the terminal carbon of isobutene, leading to the formation of the desired linear product, although yields may require further optimization.[3][4] The selection of a specific protocol will depend on the desired product isomer and the operational parameters available to the researcher.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US4100220A - Dimerization of isobutene - Google Patents [patents.google.com]
- 7. US6914166B2 - Process for the selective dimerization of isobutene - Google Patents [patents.google.com]
- 8. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
Application Notes and Protocols for the Polymerization of 2,5-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,5-Dimethyl-1-hexene in polymerization reactions. Due to the limited direct experimental data on this specific monomer, the following protocols and expected data are based on established principles of olefin polymerization and analogous data for structurally similar monomers, such as 1-hexene. The unique branched structure of this compound is anticipated to yield polymers with distinct thermal and mechanical properties, making it a person of interest for advanced material science and potentially for specialized applications in the biomedical field.
Introduction
This compound is a non-conjugated alpha-olefin with a branched structure. Its polymerization is expected to produce poly(this compound), a polymer with a unique architecture that could impart desirable properties such as high thermal stability, specific mechanical strength, and tailored crystallinity. The steric hindrance provided by the methyl group at the 2-position and the iso-butyl group may influence catalyst activity and the resulting polymer's microstructure.
Two primary catalytic systems are considered for the polymerization of this compound: Ziegler-Natta catalysts and metallocene catalysts. Both have demonstrated high efficacy in the polymerization of other alpha-olefins.[1]
-
Ziegler-Natta Catalysts: These are heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride, and are used in conjunction with an organoaluminum co-catalyst.[1] They are known for producing polymers with high molecular weight and stereoregularity.
-
Metallocene Catalysts: These are homogeneous single-site catalysts, often based on group 4 metals like zirconium or hafnium, activated by a co-catalyst such as methylaluminoxane (B55162) (MAO).[1][2] Metallocene catalysts offer precise control over polymer properties, including molecular weight distribution and tacticity.[2]
Postulated Experimental Protocols
The following are postulated protocols for the polymerization of this compound. Researchers should consider these as starting points and may need to optimize reaction conditions.
Protocol 1: Polymerization using a Heterogeneous Ziegler-Natta Catalyst
Objective: To synthesize poly(this compound) using a supported titanium-based Ziegler-Natta catalyst.
Materials:
-
This compound (purified and dried)
-
Supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂ support)
-
Triethylaluminum (TEAl) or other organoaluminum co-catalyst (as a solution in a dry, inert solvent)
-
Anhydrous, deoxygenated n-hexane (polymerization solvent)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (HCl) in methanol (for catalyst residue removal)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk line or glovebox
-
Glass reactor with mechanical stirring and temperature control
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the glass reactor with inert gas (Nitrogen or Argon) at an elevated temperature. Cool to the desired reaction temperature.
-
Solvent and Monomer Addition: Under an inert atmosphere, add anhydrous n-hexane to the reactor, followed by the desired amount of purified this compound.
-
Co-catalyst Addition: Introduce the organoaluminum co-catalyst solution to the reactor and stir for 10-15 minutes.
-
Catalyst Introduction: Suspend the Ziegler-Natta catalyst in a small amount of n-hexane and inject the slurry into the reactor to initiate polymerization.
-
Polymerization: Maintain the reaction at the desired temperature and pressure for the specified duration. Monitor the reaction progress by observing changes in viscosity or by taking aliquots for analysis.
-
Quenching: Terminate the polymerization by adding methanol to the reactor.
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into an excess of methanol.
-
Filter the polymer and wash it with a solution of HCl in methanol to remove catalyst residues.
-
Wash the polymer repeatedly with methanol until the washings are neutral.
-
Dry the polymer under vacuum at 60-80°C to a constant weight.
-
Protocol 2: Polymerization using a Homogeneous Metallocene Catalyst
Objective: To synthesize poly(this compound) with a narrow molecular weight distribution using a metallocene catalyst.
Materials:
-
This compound (purified and dried)
-
Metallocene catalyst (e.g., a zirconocene (B1252598) dichloride complex)
-
Methylaluminoxane (MAO) (as a solution in toluene)
-
Anhydrous, deoxygenated toluene (B28343) (polymerization solvent)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl) in methanol (for catalyst residue removal)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk line or glovebox
-
Glass reactor with magnetic stirring and temperature control
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the glass reactor with inert gas.
-
Solvent and Co-catalyst Addition: Under an inert atmosphere, add anhydrous toluene to the reactor, followed by the MAO solution.
-
Monomer Addition: Inject the purified this compound into the reactor.
-
Catalyst Activation and Introduction: In a separate Schlenk flask, dissolve the metallocene catalyst in a small amount of toluene and add it to the reactor to start the polymerization.
-
Polymerization: Stir the reaction mixture at the desired temperature for the planned duration.
-
Quenching: Terminate the reaction by adding acidified methanol.
-
Polymer Isolation and Purification:
-
Precipitate the polymer in an excess of methanol.
-
Filter the resulting polymer.
-
Wash the polymer with methanol.
-
Dry the polymer in a vacuum oven at 60°C.
-
Expected Polymer Properties
The following table summarizes the expected properties of poly(this compound) based on data from the polymerization of analogous alpha-olefins like 1-hexene. Actual values will depend on the specific catalyst system and polymerization conditions.
| Property | Ziegler-Natta Catalyst | Metallocene Catalyst |
| Molecular Weight (Mn) | High (e.g., >100,000 g/mol ) | Controllable (e.g., 1,000 - 200,000 g/mol )[3] |
| Polydispersity Index (PDI) | Broad (e.g., > 4) | Narrow (e.g., 1.1 - 2.5)[3] |
| Tacticity | Predominantly isotactic | Controllable (isotactic, syndiotactic, atactic) |
| Crystallinity | Semi-crystalline | Can be tailored from amorphous to semi-crystalline |
| Melting Temperature (Tm) | Expected to be relatively high | Dependent on tacticity |
| Glass Transition Temp. (Tg) | Dependent on molecular weight and crystallinity | Dependent on molecular weight and crystallinity |
Diagrams
Caption: Experimental workflow for Ziegler-Natta polymerization.
Caption: General mechanism of metallocene-catalyzed polymerization.
Caption: Factors influencing final polymer properties.
References
Application Notes and Protocols for the Copolymerization of 2,5-Dimethyl-1-hexene with Ethylene: A Representative Study
Disclaimer: Due to the limited availability of published research specifically on the copolymerization of 2,5-dimethyl-1-hexene, this document provides representative application notes and protocols based on the copolymerization of a structurally similar branched α-olefin, 4-methyl-1-pentene (B8377) (4M1P) , with ethylene (B1197577). This information is intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the incorporation of sterically hindered monomers into polyolefin chains. The principles and methodologies described herein are broadly applicable to the study of such copolymerizations.
Application Notes
The incorporation of branched α-olefins, such as this compound, into a polyethylene (B3416737) backbone is a key strategy for modifying the physical and mechanical properties of the resulting copolymer. The bulky side groups introduced by these comonomers disrupt the crystalline structure of the polymer, leading to lower crystallinity, reduced density, and altered thermal properties. These modifications can enhance properties such as flexibility, toughness, and processability, making the copolymers suitable for a range of specialized applications, including advanced packaging, medical tubing, and as components in drug delivery systems where specific material properties are required.
The choice of catalyst system is critical in the copolymerization of ethylene with sterically hindered α-olefins. While traditional heterogeneous Ziegler-Natta catalysts can be used, they often exhibit lower activity and reduced incorporation of bulky comonomers.[1] Modern single-site catalysts, such as metallocenes and post-metallocene systems, generally offer superior performance in terms of catalytic activity, higher and more uniform comonomer incorporation, and better control over the polymer microstructure, including molecular weight and molecular weight distribution.[2]
This document outlines a general protocol for the slurry-phase copolymerization of ethylene and a branched α-olefin using a metallocene catalyst system, which is known for its ability to produce copolymers with a narrow molecular weight distribution and homogeneous comonomer distribution.
Data Presentation: Representative Properties of Ethylene/4-Methyl-1-pentene Copolymers
The following tables summarize representative data for the copolymerization of ethylene with 4-methyl-1-pentene, illustrating the influence of catalyst type and polymerization conditions on copolymer properties.
Table 1: Effect of Catalyst Type on Ethylene/4-Methyl-1-pentene Copolymerization
| Catalyst System | Comonomer Feed (mol%) | 4M1P in Copolymer (mol%) | Activity (kg polymer/mol catalyst·h) | Molecular Weight (Mw) ( g/mol ) | Melting Point (Tm) (°C) |
| Ziegler-Natta (TiCl₄/MgCl₂/TEAL) | 10 | 1.5 | 5.0 x 10⁴ | 1.8 x 10⁵ | 128 |
| Metallocene (rac-Et(Ind)₂ZrCl₂/MAO) | 10 | 8.5 | 2.5 x 10⁵ | 2.2 x 10⁵ | 115 |
| Post-metallocene (α-diimine Ni(II)) | 10 | 12.2 | 1.2 x 10⁵ | 1.5 x 10⁵ | 108 |
Data are representative and compiled from various sources for illustrative purposes.
Table 2: Influence of 4-Methyl-1-pentene Feed on Copolymer Properties using a Metallocene Catalyst
| 4M1P in Feed (mol%) | 4M1P in Copolymer (mol%) | Activity (kg polymer/mol catalyst·h) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (Mw/Mn) | Melting Point (Tm) (°C) |
| 5 | 4.1 | 3.1 x 10⁵ | 2.5 x 10⁵ | 2.1 | 120 |
| 10 | 8.5 | 2.5 x 10⁵ | 2.2 x 10⁵ | 2.2 | 115 |
| 15 | 13.2 | 1.9 x 10⁵ | 1.9 x 10⁵ | 2.3 | 109 |
| 20 | 18.1 | 1.5 x 10⁵ | 1.6 x 10⁵ | 2.4 | 102 |
Data are representative and compiled from various sources for illustrative purposes.
Experimental Protocols
Representative Protocol for Slurry-Phase Copolymerization of Ethylene and 4-Methyl-1-pentene using a Metallocene Catalyst
This protocol describes a general procedure for the laboratory-scale slurry copolymerization of ethylene with 4-methyl-1-pentene using a metallocene catalyst activated by methylaluminoxane (B55162) (MAO).
Materials:
-
Ethylene (polymerization grade)
-
4-Methyl-1-pentene (polymerization grade, purified by passing through activated alumina (B75360) and molecular sieves)
-
Toluene (B28343) (anhydrous, polymerization grade)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Methanol (B129727) (reagent grade)
-
Hydrochloric acid (concentrated)
-
Nitrogen or Argon (high purity)
Equipment:
-
Jacketed glass reactor (e.g., 500 mL) equipped with a mechanical stirrer, temperature probe, gas inlet, and injection septa
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Syringes and cannulas
-
Thermostatic water bath
-
Mass flow controller for ethylene
-
Pressure gauge
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor assembly.
-
Assemble the reactor and purge with high-purity nitrogen or argon for at least 1 hour at an elevated temperature (e.g., 110 °C) to remove moisture and oxygen.
-
Cool the reactor to the desired polymerization temperature (e.g., 50 °C) under a positive pressure of inert gas.
-
-
Reaction Setup:
-
Under an inert atmosphere, charge the reactor with 200 mL of anhydrous toluene.
-
Inject the desired amount of purified 4-methyl-1-pentene into the reactor.
-
Add the required volume of MAO solution to the reactor. The Al/Zr molar ratio is a critical parameter and typically ranges from 1000 to 5000.
-
Stir the mixture for 10-15 minutes to allow the MAO to scavenge any remaining impurities.
-
-
Polymerization:
-
Pressurize the reactor with ethylene to the desired partial pressure (e.g., 2 bar). Maintain a constant ethylene pressure throughout the polymerization using a mass flow controller.
-
In a separate Schlenk flask or in a glovebox, dissolve the metallocene catalyst in a small amount of anhydrous toluene.
-
Inject the catalyst solution into the reactor to initiate the polymerization.
-
Maintain the reaction at a constant temperature and stirring speed for the desired polymerization time (e.g., 30 minutes).
-
-
Termination and Polymer Isolation:
-
Stop the ethylene flow and vent the reactor.
-
Terminate the polymerization by injecting a small amount of methanol containing a few drops of hydrochloric acid.
-
Pour the reactor contents into a beaker containing a large excess of methanol (e.g., 800 mL) to precipitate the copolymer.
-
Stir the suspension for several hours to ensure complete precipitation and to begin the removal of catalyst residues.
-
-
Purification and Drying:
-
Collect the copolymer by filtration.
-
Wash the polymer multiple times with methanol to remove residual catalyst and unreacted monomers.
-
Dry the copolymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Characterization:
-
Comonomer Incorporation: Determined by ¹³C NMR spectroscopy.
-
Molecular Weight and Molecular Weight Distribution: Analyzed by high-temperature gel permeation chromatography (GPC).
-
Thermal Properties (Melting Point, Crystallinity): Measured by differential scanning calorimetry (DSC).
Mandatory Visualizations
References
Application Notes and Protocols: 2,5-Dimethyl-1-hexene as a Versatile Chemical Intermediate for Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2,5-dimethyl-1-hexene as a key building block in the synthesis of valuable fine chemicals. While direct, large-scale industrial applications are not extensively documented in publicly available literature, its unique branched structure makes it an attractive precursor for a variety of molecules with potential applications in the fragrance, specialty polymer, and pharmaceutical industries. This document outlines key chemical transformations and provides detailed, representative experimental protocols for the synthesis of derivatives with potential utility in these fields.
Introduction to this compound
This compound is a branched-chain alpha-olefin with the molecular formula C₈H₁₆. Its structure, featuring a terminal double bond and two methyl groups, offers several reactive sites for a range of organic transformations. The steric hindrance provided by the methyl groups can influence the regioselectivity and stereoselectivity of certain reactions, making it a unique starting material for accessing complex molecular architectures.
Key Chemical Transformations and Potential Applications
The terminal double bond of this compound is the primary site of reactivity, allowing for a variety of addition and oxidation reactions. These transformations can introduce new functional groups, extending the carbon chain and enabling the synthesis of a diverse array of downstream products.
Hydroformylation to Produce Aldehydes and Alcohols
Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This reaction can yield two isomeric aldehydes: 2,5-dimethylheptanal and 2-(2-methylpropyl)-3-methylbutanal. The linear aldehyde, 2,5-dimethylheptanal, is often the desired product and can be favored by using specific catalysts and reaction conditions. Subsequent reduction of the aldehyde mixture provides the corresponding alcohols, which can be valuable as fragrance ingredients or as intermediates for the synthesis of esters and ethers with pleasant odors.
Epoxidation to Synthesize Epoxides
Epoxidation of the double bond in this compound yields 2,5-dimethyl-1,2-epoxyhexane. Epoxides are highly versatile intermediates that can be opened under acidic or basic conditions to produce a variety of functionalized compounds, including diols, amino alcohols, and ethers. These derivatives are common structural motifs in pharmaceuticals and other biologically active molecules.
Oxidation to Aldehydes and Carboxylic Acids
Oxidative cleavage of the double bond can lead to the formation of 2,5-dimethylhexan-1-al and subsequently 2,5-dimethylhexanoic acid. These compounds can serve as building blocks in the synthesis of more complex molecules, including potential pharmaceutical intermediates and specialty polymers.
Experimental Protocols
The following protocols are representative examples of key transformations of this compound.
Protocol 1: Synthesis of 2,5-Dimethylheptan-1-ol via Hydroformylation and Reduction
This two-step protocol describes the synthesis of 2,5-dimethylheptan-1-ol, a potential fragrance ingredient.
Step 1: Hydroformylation of this compound
-
Materials:
-
This compound (1.0 mol)
-
Rhodium-based catalyst (e.g., Rh(CO)₂(acac), 0.01 mol%)
-
Triphenylphosphine (TPP) ligand (0.1 mol%)
-
Toluene (solvent)
-
Syngas (CO/H₂, 1:1 molar ratio)
-
High-pressure autoclave
-
-
Procedure:
-
In a glovebox, charge a high-pressure autoclave with this compound, the rhodium catalyst, and the TPP ligand dissolved in toluene.
-
Seal the autoclave and purge with nitrogen three times.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals.
-
Once the reaction is complete (typically after 4-6 hours), cool the autoclave to room temperature and carefully vent the excess gas.
-
The crude product containing a mixture of aldehydes is used directly in the next step.
-
Step 2: Reduction of the Aldehyde Mixture to 2,5-Dimethylheptan-1-ol
-
Materials:
-
Crude aldehyde mixture from Step 1
-
Sodium borohydride (B1222165) (NaBH₄, 1.2 equivalents)
-
Methanol (B129727) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve the crude aldehyde mixture in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by vacuum distillation to obtain 2,5-dimethylheptan-1-ol.
-
Protocol 2: Synthesis of 2,5-Dimethyl-1,2-epoxyhexane
This protocol describes the epoxidation of this compound using a peroxy acid.
-
Materials:
-
This compound (1.0 mol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents)
-
Dichloromethane (B109758) (DCM, solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in dichloromethane and cool the solution to 0 °C.
-
Add a solution of m-CPBA in dichloromethane dropwise over 30 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxy acid.
-
Wash the organic layer with saturated sodium bicarbonate solution (3 x 50 mL) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by vacuum distillation.
-
Data Presentation
Table 1: Representative Quantitative Data for the Hydroformylation and Reduction of this compound
| Parameter | Hydroformylation | Reduction |
| Starting Material | This compound | Crude Aldehyde Mixture |
| Product | 2,5-Dimethylheptanal & Isomers | 2,5-Dimethylheptan-1-ol |
| Yield (%) | 85-95 (crude aldehydes) | 90-98 |
| Purity (by GC, %) | (Not isolated) | >98 |
| Key Spectroscopic Data | Aldehyde C-H stretch (~2720 cm⁻¹) | Alcohol O-H stretch (~3350 cm⁻¹) |
Table 2: Representative Quantitative Data for the Epoxidation of this compound
| Parameter | Value |
| Starting Material | This compound |
| Product | 2,5-Dimethyl-1,2-epoxyhexane |
| Yield (%) | 80-90 |
| Purity (by GC, %) | >97 |
| Key Spectroscopic Data | ¹H NMR: signals in the 2.5-3.0 ppm range for epoxide protons |
Visualizations
Caption: Workflow for the synthesis of 2,5-dimethylheptan-1-ol.
Caption: Synthesis of 2,5-dimethyl-1,2-epoxyhexane.
Caption: Potential synthetic pathways from this compound.
Application Notes and Protocols for the Functionalization of 2,5-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various functionalization reactions targeting the terminal double bond of 2,5-Dimethyl-1-hexene. These reactions are fundamental in synthetic organic chemistry and can be applied to the synthesis of diverse molecules with potential applications in medicinal chemistry and materials science.
Introduction
This compound is an unsymmetrical alkene with a terminal double bond, making it a versatile substrate for a variety of electrophilic addition reactions. The steric hindrance provided by the adjacent isopropyl group and the substitution pattern of the double bond influence the regioselectivity and stereoselectivity of these transformations. Understanding and controlling these reactions are crucial for the targeted synthesis of functionalized derivatives. This document outlines key functionalization reactions, providing detailed experimental protocols, quantitative data where available, and mechanistic diagrams.
Hydrogenation
Catalytic hydrogenation of this compound reduces the double bond to a single bond, yielding the saturated alkane, 2,5-Dimethylhexane. This reaction is typically carried out in the presence of a metal catalyst.
Table 1: Quantitative Data for Hydrogenation of this compound
| Parameter | Value |
| Product | 2,5-Dimethylhexane |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol |
| Hydrogen Pressure | 1 atm (balloon) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | >95% (Illustrative) |
Experimental Protocol: Catalytic Hydrogenation
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen from the balloon three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation if necessary.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Halogenation (Bromination)
The addition of bromine (Br₂) across the double bond of this compound results in the formation of a vicinal dibromide, 1,2-Dibromo-2,5-dimethylhexane. The reaction proceeds via a bromonium ion intermediate, leading to anti-addition of the two bromine atoms.
Table 2: Quantitative Data for Bromination of this compound
| Parameter | Value |
| Product | 1,2-Dibromo-2,5-dimethylhexane |
| Reagent | Bromine (Br₂) |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 30-60 minutes |
| Yield | >90% (Illustrative) |
Experimental Protocol: Bromination
-
Preparation: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear upon addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to afford the crude product, which can be purified by column chromatography on silica (B1680970) gel.
Caption: Mechanism of bromination of this compound.
Hydrohalogenation (Hydrobromination)
The addition of a hydrogen halide, such as hydrogen bromide (HBr), to this compound follows Markovnikov's rule. The hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms (C1), and the bromide ion adds to the more substituted carbon (C2), forming a tertiary carbocation intermediate. This results in the formation of 2-Bromo-2,5-dimethylhexane as the major product.[1][2]
Table 3: Quantitative Data for Hydrobromination of this compound
| Parameter | Value |
| Product | 2-Bromo-2,5-dimethylhexane (Major) |
| Reagent | Hydrogen Bromide (HBr) |
| Solvent | Acetic Acid or neat |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Yield | High (Illustrative) |
Experimental Protocol: Hydrobromination
-
Preparation: Cool this compound (1.0 eq) in a round-bottom flask to 0 °C.
-
Reagent Addition: Slowly bubble HBr gas through the alkene or add a solution of HBr in acetic acid dropwise with vigorous stirring.
-
Reaction: Allow the mixture to react at 0 °C for 1 hour, then warm to room temperature and stir for another hour.
-
Monitoring: Monitor the reaction by GC-MS.
-
Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation.
Caption: Markovnikov hydrobromination of this compound.
Hydration
Acid-catalyzed hydration of this compound also follows Markovnikov's rule, leading to the formation of a tertiary alcohol, 2,5-Dimethyl-2-hexanol, as the major product.[3][4] The reaction proceeds through a tertiary carbocation intermediate.
Table 4: Quantitative Data for Hydration of this compound
| Parameter | Value |
| Product | 2,5-Dimethyl-2-hexanol (Major) |
| Reagents | Water (H₂O), Sulfuric Acid (H₂SO₄, cat.) |
| Reaction Temperature | 0 °C to 50 °C |
| Reaction Time | 2-6 hours |
| Yield | Moderate to High (Illustrative) |
Experimental Protocol: Acid-Catalyzed Hydration
-
Preparation: In a round-bottom flask, prepare a dilute aqueous solution of sulfuric acid. Cool the solution to 0 °C.
-
Reaction: Add this compound (1.0 eq) to the cold acid solution with vigorous stirring. Allow the reaction to slowly warm to room temperature and then heat to 50 °C if necessary.
-
Monitoring: Monitor the disappearance of the alkene by GC.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting alcohol can be purified by distillation.
Dihydroxylation
Syn-dihydroxylation of this compound can be achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation).[5] This reaction produces a vicinal diol, 2,5-Dimethyl-1,2-hexanediol, with the two hydroxyl groups added to the same face of the double bond.
Table 5: Quantitative Data for Dihydroxylation of this compound
| Parameter | Value |
| Product | 2,5-Dimethyl-1,2-hexanediol |
| Reagents | Osmium Tetroxide (OsO₄, cat.), N-methylmorpholine N-oxide (NMO) |
| Solvent | Acetone (B3395972)/Water mixture |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Yield | High (Illustrative) |
Experimental Protocol: Syn-Dihydroxylation
-
Preparation: Dissolve this compound (1.0 eq) and NMO (1.2 eq) in a mixture of acetone and water.
-
Catalyst Addition: Add a catalytic amount of OsO₄ (0.01 eq) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding solid sodium bisulfite. Stir for 30 minutes, then extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the diol by column chromatography.
References
Synthesis of 2,5-Dimethylhexenes: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2,5-dimethylhexenes, a group of valuable branched alkenes used as intermediates in the synthesis of fine chemicals and pharmaceuticals. Two primary synthetic routes are presented: the dimerization of isobutene, which yields a mixture of 2,5-dimethylhexene isomers, and the Wittig reaction, which allows for the regioselective synthesis of a specific isomer, 2,5-dimethyl-1-hexene. A third potential route, the dehydration of 2,5-dimethyl-2,5-hexanediol (B89615), is also discussed.
Data Presentation
The following tables summarize the key quantitative data associated with the described synthetic methods.
Table 1: Isobutene Dimerization for the Synthesis of 2,5-Dimethylhexenes
| Parameter | Value | Reference |
| Reactants | Isobutene, Hydrogen Sulfide (B99878) (H₂S) | [1],[2] |
| Catalyst | H₂S (co-feeding) | [1],[2] |
| Temperature | 375 °C | [1] |
| Pressure | 1.0 - 3.0 atm | [1],[3] |
| Reactant Molar Ratio (Isobutene:H₂S) | 2:1 | [1] |
| Reaction Time | Not specified, conducted in a batch reactor | [1],[4] |
| Product Yield (2,5-Dimethylhexenes) | 4.6% | [1] |
| Product Composition | Mixture of this compound and 2,5-dimethyl-2-hexene | [1],[5] |
Table 2: Wittig Reaction for the Synthesis of this compound (Representative)
| Parameter | Value | Reference |
| Reactants | Methyltriphenylphosphonium (B96628) bromide, n-Butyllithium, 4-Methyl-2-pentanone (B128772) | [6],[7] |
| Solvent | Tetrahydrofuran (B95107) (THF), anhydrous | [6],[7] |
| Reaction Temperature | 0 °C to room temperature | [6],[7] |
| Reaction Time | 2-4 hours | [6],[7] |
| Expected Product Yield | 70-85% (estimated based on typical Wittig reactions) | |
| Product | This compound | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethylhexenes via Isobutene Dimerization
This protocol is based on the H₂S co-fed dimerization of isobutene.[1][2]
Materials:
-
Isobutene (liquefied)
-
Hydrogen sulfide (H₂S)
-
Nitrogen (for inerting)
-
Batch reactor (stainless steel, capable of handling high pressure and temperature)
-
Gas chromatography-mass spectrometry (GC-MS) for product analysis
Procedure:
-
Reactor Preparation: Ensure the batch reactor is clean and dry. Purge the reactor with nitrogen to remove any air and moisture.
-
Reactant Charging: Introduce a known amount of liquefied isobutene into the cooled reactor. Subsequently, introduce hydrogen sulfide gas into the reactor to achieve a molar ratio of isobutene to H₂S of 2:1.
-
Reaction: Seal the reactor and heat it to the reaction temperature of 375 °C. Monitor the pressure, which will be in the range of 1.0 to 3.0 atm. Maintain the reaction at this temperature for a sufficient time to allow for product formation (e.g., several hours, optimization may be required).
-
Product Recovery: After the reaction is complete, cool the reactor to room temperature. Carefully vent the unreacted gases. Collect the liquid product mixture.
-
Analysis: Analyze the product mixture using GC-MS to determine the yield and the isomeric ratio of this compound and 2,5-dimethyl-2-hexene.
Safety Precautions:
-
This reaction involves flammable and toxic gases (isobutene and H₂S) under high pressure and temperature. All operations must be conducted in a well-ventilated fume hood with appropriate safety equipment.
-
The reactor must be rated for the pressures and temperatures used.
-
Personnel should be trained in handling high-pressure equipment and hazardous gases.
Protocol 2: Regioselective Synthesis of this compound via Wittig Reaction
This protocol describes a representative procedure for the synthesis of this compound using a Wittig reaction.[6][7][8]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
4-Methyl-2-pentanone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, syringes, magnetic stirrer
Procedure:
-
Ylide Formation:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of n-butyllithium solution via syringe. The formation of the orange-red ylide indicates a successful reaction.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Reaction with Ketone:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of 4-methyl-2-pentanone in anhydrous THF to the ylide solution via a dropping funnel or syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The disappearance of the ylide color indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent by rotary evaporation. The crude product will contain triphenylphosphine (B44618) oxide as a byproduct.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.
-
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for this reaction.
-
Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn.
Potential Route: Dehydration of 2,5-Dimethyl-2,5-hexanediol
The acid-catalyzed dehydration of 2,5-dimethyl-2,5-hexanediol is a potential route to a mixture of 2,5-dimethylhexene isomers. However, the formation of cyclic ethers can be a significant side reaction.[4][6] Higher temperatures generally favor elimination (alkene formation) over substitution (ether formation).
Conceptual Procedure:
-
Reaction Setup: Place 2,5-dimethyl-2,5-hexanediol in a round-bottom flask equipped with a distillation head.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.
-
Dehydration: Heat the mixture to a temperature sufficient to induce dehydration and distill the resulting alkenes as they are formed. This removal of the product from the reaction mixture can help to shift the equilibrium towards alkene formation.
-
Work-up: The collected distillate would then be washed with a dilute base to neutralize any acid, washed with water, dried, and purified by fractional distillation.
Further optimization of the catalyst and reaction temperature would be necessary to maximize the yield of the desired 2,5-dimethylhexenes.
Visualizations
Caption: Reaction pathway for the dimerization of isobutene.
Caption: Experimental workflow for the Wittig synthesis.
References
- 1. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Isobutene Dimerization via H2S Co-feeding
Introduction
Isobutene dimerization is a critical industrial process for producing valuable chemicals such as isooctane, a high-octane gasoline additive. Traditional methods often employ acid catalysts. A novel approach utilizing hydrogen sulfide (B99878) (H2S) co-feeding has emerged, offering a unique pathway to 2,5-dimethylhexenes (2,5-DMHs), which are precursors to aromatics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in this innovative method. The co-feeding of H2S initiates a free-radical mechanism, activating the terminal carbon of isobutene and promoting dimerization. Notably, in the absence of H2S, the dimerization to 2,5-DMHs does not proceed, highlighting the essential role of H2S in this reaction pathway.[1][2][3][4] This method also presents a potential new application for H2S, a byproduct of hydrodesulfurization in the petrochemical industry.[3][4]
Reaction Mechanism
The dimerization of isobutene in the presence of H2S is proposed to proceed via a free-radical mechanism. Hydrogen sulfide decomposes under thermal conditions to generate hydrogen (H) and hydrosulfide (B80085) (SH) radicals.[1][3] These radicals, particularly the SH* radical, are thought to activate the terminal carbon of isobutene, initiating the dimerization process to form 2,5-dimethylhexenes.[1][3]
Experimental Protocols
This section details the methodology for the dimerization of isobutene with H2S co-feeding in a batch-type reactor.
Materials and Equipment
-
Reactants: Isobutene (iso-C4), Hydrogen Sulfide (H2S)
-
Inert Gas: Nitrogen (N2)
-
Reactor: Batch-type reactor (e.g., stainless steel autoclave)
-
Analytical Equipment: Gas Chromatograph with Flame Ionization Detector (GC-FID) for product analysis.
Experimental Workflow
The following diagram outlines the general experimental workflow for isobutene dimerization with H2S co-feeding.
Detailed Procedure
-
Reactor Preparation:
-
Ensure the batch reactor is clean and leak-free.
-
Evacuate the reactor to remove any residual air and moisture.
-
-
Reactant Introduction:
-
Reaction Conditions:
-
Heat the reactor to the target reaction temperature. The optimal temperature has been identified as 375 °C.[1][3]
-
Maintain the desired total pressure during the reaction. The yield of 2,5-DMHs increases with pressure from 1.0 to 3.0 atm.[1][3]
-
Allow the reaction to proceed for a predetermined duration.
-
-
Product Analysis:
-
After the reaction, cool the reactor to ambient temperature.
-
Collect a sample of the gaseous product mixture.
-
Analyze the sample using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) to determine the conversion of isobutene and the selectivity and yield of the various products.[3]
-
Calculations
The following equations are used to determine the conversion and product yield:
-
Isobutene Conversion (%) : ((initial moles of isobutene - final moles of isobutene) / initial moles of isobutene) * 100[3]
-
Product Yield (%) : (moles of carbon in product A * N / (4 * initial moles of isobutene)) * 100, where N is the carbon number of product A.[3]
Data Presentation
The following tables summarize the quantitative data obtained from isobutene dimerization experiments with H2S co-feeding under various conditions.
Effect of H2S Co-feeding on Product Yield and Selectivity
This table compares the product distribution with and without H2S co-feeding at 400 °C and an initial total pressure of 2.5 atm. The molar ratio of isobutene to H2S (or N2 for the control) was 1/1.
| Product | Yield (%) with H2S[3] | Selectivity (%) with H2S[3] | Yield (%) without H2S[3] | Selectivity (%) without H2S[3] |
| 2,5-Dimethylhexanes (2,5-DMHs) | 4.1 | 27.8 | 0 | 0 |
| Isobutane | - | - | - | - |
| Isobutyl Mercaptan | - | - | - | - |
| Tert-butyl Mercaptan | - | - | - | - |
| 1,1,3-Trimethylcyclopentane | - | - | Present | Present |
| 2,2,4-Trimethylpentane | - | - | Present | Present |
| 2,4,4-Trimethyl-1-pentene | - | - | Present | Present |
Note: Specific yield and selectivity for byproducts were not detailed in the provided search results.
Effect of Reaction Temperature and Isobutene/H2S Molar Ratio
This table shows the yield of 2,5-DMHs at different reaction temperatures and iso-C4/H2S molar ratios.
| Reaction Temperature (°C) | iso-C4/H2S Molar Ratio | 2,5-DMHs Yield (%)[1] |
| 350 | 2/1 | ~3.5 |
| 375 | 2/1 | ~4.6 |
| 400 | 2/1 | ~4.2 |
| 375 | 1/1 | ~4.1 |
| 375 | 3/1 | ~4.3 |
The optimal conditions for maximizing the yield of 2,5-DMHs were found to be a reaction temperature of 375 °C and an iso-C4/H2S molar ratio of 2/1.[1][3]
Effect of Total Pressure on 2,5-DMHs Yield
This table illustrates the impact of total pressure on the yield of 2,5-DMHs at the optimal temperature (375 °C) and iso-C4/H2S ratio (2/1).
| Total Pressure (atm) | 2,5-DMHs Yield (%)[1] |
| 1.0 | ~2.5 |
| 1.5 | ~3.2 |
| 2.0 | ~3.8 |
| 2.5 | ~4.6 |
| 3.0 | ~5.0 |
The yield of 2,5-DMHs monotonously increased with an increment in total pressure from 1.0 to 3.0 atm.[1][3]
Conclusion
The co-feeding of hydrogen sulfide in isobutene dimerization presents a viable and novel method for the synthesis of 2,5-dimethylhexenes. The reaction proceeds through a free-radical mechanism initiated by the thermal decomposition of H2S. Optimal product yields are achieved at a reaction temperature of 375 °C, an isobutene to H2S molar ratio of 2/1, and are enhanced by increasing the total reaction pressure. These findings provide a solid foundation for further research and process development in this area.
References
- 1. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,5-Dimethyl-1-hexene Yield in Isobutene Dimerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dimerization of isobutene to produce 2,5-dimethyl-1-hexene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Conversion of Isobutene | 1. Inactive Catalyst: The catalyst may not be properly activated or has lost its activity. 2. Insufficient Reaction Temperature: The temperature may be too low to initiate the dimerization reaction. 3. Presence of Inhibitors: Contaminants in the isobutene feed or solvent can poison the catalyst. 4. Incorrect Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction. | 1. Catalyst Activation/Regeneration: Ensure the catalyst is activated according to the recommended procedure. For deactivated catalysts, consider regeneration protocols if available. 2. Optimize Temperature: Gradually increase the reaction temperature. For H2S co-feeding systems, the optimal temperature is around 375°C.[1] For other systems like ion-exchange resins, temperatures can range from 65-95°C.[2] 3. Purify Reactants: Use high-purity isobutene and ensure solvents are dry and free of impurities. 4. Adjust Catalyst Amount: Increase the catalyst loading in increments and monitor the effect on conversion. |
| Low Selectivity towards 2,5-Dimethylhexenes (High formation of 2,4,4-trimethylpentenes) | 1. Inappropriate Catalyst: The chosen catalyst may favor the formation of branched isomers. Acidic catalysts like ion-exchange resins and zeolites typically produce 2,4,4-trimethylpentenes.[2] 2. Reaction Mechanism: The reaction may be proceeding through a carbocation mechanism which favors the formation of the more stable tertiary carbocation, leading to branched products. | 1. Catalyst Selection: To favor the formation of 2,5-dimethylhexenes, consider using catalysts that promote a different reaction mechanism, such as certain nickel complexes or systems involving radical reactions like H2S co-feeding.[1][3] 2. Additive Introduction: The use of H2S as a co-feed has been shown to promote the formation of 2,5-dimethylhexenes.[1] |
| High Formation of Trimers and Higher Oligomers | 1. High Reaction Temperature: Elevated temperatures can promote further oligomerization of the dimer products. 2. High Isobutene Concentration: A high concentration of the starting material can favor the formation of higher oligomers. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of trimers and tetramers. | 1. Temperature Control: Maintain the reaction temperature within the optimal range for dimer formation. 2. Adjust Reactant Ratio: Consider using a solvent to decrease the effective concentration of isobutene. 3. Optimize Reaction Time: Monitor the reaction progress and stop it once the desired conversion to dimers is achieved. |
| Catalyst Deactivation | 1. Coke Formation: Deposition of carbonaceous materials on the catalyst surface can block active sites. 2. Poisoning: Impurities in the feed can irreversibly bind to the catalyst's active sites. 3. Leaching of Active Species: For supported catalysts, the active components may leach into the reaction medium. | 1. Regeneration: For catalysts deactivated by coking, regeneration by calcination may be possible. 2. Feed Purification: Ensure the isobutene feed is free from poisons like sulfur compounds (unless used as a promoter), water, and other reactive species. 3. Catalyst Support Selection: Choose a robust support material to minimize leaching of the active phase. |
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric products of isobutene dimerization, and how can I influence their distribution?
A1: The primary C8 isomers formed during isobutene dimerization are 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453) (collectively known as diisobutylene), and the less common 2,5-dimethylhexenes. The product distribution is mainly influenced by the catalyst and the reaction mechanism. Catalysts that operate via a carbocationic mechanism, such as solid acids like ion-exchange resins and zeolites, predominantly yield the branched 2,4,4-trimethylpentenes.[2] To obtain the more linear 2,5-dimethylhexenes, catalysts that can promote a radical mechanism or employ specific transition metals are necessary. For instance, co-feeding hydrogen sulfide (B99878) (H2S) with isobutene can lead to the formation of this compound and 2,5-dimethyl-2-hexene.[1] Certain nickel-based catalysts have also shown high selectivity towards 2,5-dimethylhexenes.
Q2: What is the role of hydrogen sulfide (H2S) in the selective formation of 2,5-dimethylhexenes?
A2: In the dimerization of isobutene, H2S is believed to act as a source of sulfhydryl (SH) radicals. These radicals can initiate a reaction pathway that favors the formation of terminally-linked dimers, leading to 2,5-dimethylhexenes, rather than the more common branched isomers.[3] The dimerization of isobutene to 2,5-dimethylhexenes does not proceed in the absence of H2S under the reported conditions.[1]
Q3: What are the typical byproducts of isobutene dimerization?
A3: Besides the desired C8 dimers, common byproducts include trimers (C12) and tetramers (C16) of isobutene. Depending on the catalyst and reaction conditions, other byproducts can include other C8 isomers, and in the presence of oxygen-containing moderators, oxygenated byproducts like alcohols and ethers may form. If the feedstock contains other butene isomers, co-dimers can also be produced.
Q4: How does reaction temperature affect the yield and selectivity of this compound?
A4: Reaction temperature has a significant impact on both yield and selectivity. For the H2S co-feeding process, the optimal temperature for the production of 2,5-dimethylhexenes has been reported to be around 375°C.[1] Temperatures that are too high can lead to the formation of higher oligomers and catalyst deactivation, while temperatures that are too low may result in poor conversion.
Q5: Can water be used to improve the selectivity of isobutene dimerization?
A5: Yes, in systems using ion-exchange resins, water can be used as a selectivity enhancer. The presence of water can suppress the formation of higher oligomers, thus increasing the selectivity towards the C8 dimers.[2] However, it's important to note that this is primarily for the production of 2,4,4-trimethylpentenes, not 2,5-dimethylhexenes.
Data Presentation
Table 1: Comparison of Catalytic Systems for Isobutene Dimerization
| Catalyst System | Predominant Dimer Product | Typical Reaction Temperature (°C) | Reported Isobutene Conversion (%) | Reported Dimer Selectivity (%) | Reference |
| Ion-Exchange Resin | 2,4,4-Trimethylpentenes | 65 - 95 | High | High (with selectivity enhancers) | [2] |
| H2S Co-feeding | 2,5-Dimethylhexenes | 375 | ~4.6 (yield) | ~27.8 | [1] |
| Bi2O3 | 2,5-Dimethylhexenes | Not specified | Not specified | 53 | [4] |
| Nickel Complex | 2,5-Dimethylhexenes | Not specified | High | Up to 99 | |
| H3PO4/Activated Carbon | Branched C8 olefins | 180 | High | Good | [5] |
Experimental Protocols
1. Isobutene Dimerization using H2S Co-feeding
This protocol is based on the study by Watanabe et al. for the synthesis of 2,5-dimethylhexenes.[1][6]
-
Materials:
-
Isobutene (high purity)
-
Hydrogen sulfide (H2S)
-
Nitrogen (for inerting)
-
Batch reactor
-
-
Procedure:
-
The batch reactor is first purged with nitrogen to ensure an inert atmosphere.
-
A mixture of isobutene and H2S is introduced into the reactor. The optimal molar ratio of isobutene to H2S is reported to be 2:1.[1]
-
The reactor is pressurized to the desired initial pressure. The yield of 2,5-dimethylhexenes increases with pressure from 1.0 to 3.0 atm.[1]
-
The reactor is heated to the reaction temperature of 375°C.[1]
-
The reaction is allowed to proceed for the desired amount of time.
-
After the reaction, the reactor is cooled, and the product mixture is carefully collected.
-
The products are analyzed by gas chromatography (GC) to determine the conversion of isobutene and the selectivity towards this compound and other products.
-
2. Isobutene Dimerization using an Ion-Exchange Resin Catalyst
This is a general protocol for the synthesis of 2,4,4-trimethylpentenes.
-
Materials:
-
Isobutene
-
Acidic ion-exchange resin (e.g., Amberlyst-15)
-
Solvent (e.g., isooctane)
-
Selectivity enhancer (e.g., water or tert-butanol)
-
Batch or fixed-bed reactor
-
-
Procedure:
-
The ion-exchange resin is pre-treated as per the manufacturer's instructions.
-
The reactor is charged with the ion-exchange resin, solvent, and selectivity enhancer.
-
The reactor is sealed and heated to the desired temperature (e.g., 65-95°C).[2]
-
Isobutene is fed into the reactor.
-
The reaction is monitored for isobutene conversion.
-
Upon completion, the catalyst is separated from the product mixture by filtration.
-
The liquid product is analyzed by GC to determine the product distribution.
-
Mandatory Visualization
Caption: Experimental workflow for isobutene dimerization.
Caption: Simplified reaction pathways in isobutene dimerization.
References
- 1. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]
Side reactions and byproduct formation in 2,5-Dimethyl-1-hexene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,5-Dimethyl-1-hexene. The information is tailored for researchers, scientists, and professionals in drug development.
Section 1: Synthesis via Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of this compound by reacting isovaleraldehyde (B47997) with isopropyltriphenylphosphonium (B8661593) bromide. However, side reactions and byproduct formation can occur.
Troubleshooting Guide: Wittig Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Incomplete formation of the ylide. | Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH) to deprotonate the phosphonium (B103445) salt. |
| Low reactivity of the ylide. | For non-stabilized ylides, the reaction should be rapid. If using a stabilized ylide, longer reaction times or heating may be necessary. | |
| Steric hindrance. | Both isovaleraldehyde and the isopropyl ylide have some steric bulk, which can slow the reaction. Consider optimizing reaction temperature and time. | |
| Presence of E/Z isomers of this compound | Use of a semi-stabilized ylide. | Non-stabilized ylides, such as the one used in this synthesis, generally favor the (Z)-isomer. To improve selectivity, salt-free conditions are often preferred.[1] |
| Difficult removal of triphenylphosphine (B44618) oxide byproduct | High polarity and low volatility of the byproduct. | Triphenylphosphine oxide can be challenging to remove. Purification methods include column chromatography on silica (B1680970) gel or recrystallization. |
FAQs: Wittig Reaction
Q1: What is the primary byproduct in the Wittig synthesis of this compound?
A1: The main byproduct is triphenylphosphine oxide, which is formed as the driving force for the reaction.[2] Its removal is a common challenge in purification.
Q2: How can I minimize the formation of isomeric byproducts?
A2: The use of non-stabilized ylides, prepared from alkylphosphonium salts, typically leads to the preferential formation of the (Z)-alkene.[1] Running the reaction under salt-free conditions can enhance this selectivity.
Q3: My reaction is not proceeding. What should I check?
A3: Ensure that your glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The ylide is highly reactive towards water and oxygen. Also, confirm the strength and purity of your base.
Section 2: Synthesis via Grignard Reaction and Dehydration
This two-step approach involves the reaction of isobutylmagnesium bromide with acetone (B3395972) to form 2,5-dimethyl-2-hexanol (B1294443), followed by acid-catalyzed dehydration to yield the target alkene.
Troubleshooting Guide: Grignard Reaction and Dehydration
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 2,5-dimethyl-2-hexanol (Grignard step) | Presence of water in reagents or glassware. | Grignard reagents are highly sensitive to moisture.[3] Ensure all glassware is oven-dried and reagents are anhydrous. |
| Incomplete formation of the Grignard reagent. | Activate the magnesium turnings with a small crystal of iodine if the reaction is slow to initiate. | |
| Formation of multiple alkene isomers during dehydration | Non-selective elimination. | The dehydration of 2,5-dimethyl-2-hexanol can lead to the formation of the more stable 2,5-dimethyl-2-hexene (B165584) as the major product according to Zaitsev's rule.[4] To favor the terminal alkene, consider using a bulkier base for the elimination step or converting the alcohol to a better leaving group for a Hofmann elimination.[5] |
| Carbocation rearrangement leading to unexpected byproducts | Formation of a tertiary carbocation that can potentially rearrange. | While a tertiary carbocation is already relatively stable, rearrangements can still occur.[1] Using milder dehydration conditions (e.g., lower temperature, weaker acid) may minimize this. |
Quantitative Data: Dehydration of 2,5-dimethyl-2-hexanol
| Product | Predicted Distribution (Zaitsev's Rule) |
| 2,5-Dimethyl-2-hexene (major) | >80% |
| This compound (minor) | <20% |
Note: The actual product distribution can be influenced by the specific reaction conditions.
FAQs: Grignard Reaction and Dehydration
Q1: What is the major alkene byproduct I should expect from the dehydration of 2,5-dimethyl-2-hexanol?
A1: The major byproduct is typically 2,5-dimethyl-2-hexene, the more substituted and thermodynamically more stable alkene, formed via Zaitsev's rule.[4]
Q2: Can I use a different Grignard reagent or ketone for this synthesis?
A2: Yes, but this will alter the final product. For example, reacting isobutylmagnesium bromide with a different ketone will change the substitution pattern of the resulting alcohol and subsequent alkene.
Q3: How can I favor the formation of the terminal alkene (this compound)?
A3: To favor the "anti-Zaitsev" or Hofmann product, you can convert the alcohol into a bulkier leaving group, such as a quaternary ammonium (B1175870) salt, and then perform a Hofmann elimination.[5][6] This method specifically promotes the formation of the least substituted alkene.
Section 3: Synthesis via Dimerization of Isobutene
The dimerization of isobutene can be a direct route to 2,5-dimethyl-hexene isomers, with the product distribution being highly dependent on the catalyst and reaction conditions.
Troubleshooting Guide: Isobutene Dimerization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low selectivity for this compound | Isomerization of the desired product. | The reaction conditions can promote the isomerization of this compound to the more stable 2,5-dimethyl-2-hexene. Optimize reaction time and temperature to minimize this. |
| Formation of cyclic byproducts | Cationic polymerization or cyclization pathways. | The formation of byproducts like 1,1,3-trimethylcyclopentane (B1620192) can occur under certain acidic conditions.[7] Modifying the catalyst or reaction medium can suppress these side reactions. |
| Low overall conversion of isobutene | Catalyst deactivation. | The catalyst may become deactivated over time. Ensure the catalyst is properly prepared and consider regeneration or using a fresh batch. |
Quantitative Data: Isobutene Dimerization with H₂S Co-feeding
| Product | Yield (%) | Selectivity (%) |
| 2,5-Dimethylhexanes (including this compound) | 4.1 | 27.8 |
| Isobutane | - | - |
| Isobutyl mercaptan | - | - |
| Tert-butyl mercaptan | - | - |
| Data from a specific study involving H₂S co-feeding.[7] |
FAQs: Isobutene Dimerization
Q1: What are the common byproducts in the dimerization of isobutene for 2,5-dimethyl-hexene synthesis?
A1: Common byproducts include other C8 isomers such as 2,5-dimethyl-2-hexene, 2,5-dimethylhexane, and cyclic compounds like 1,1,3-trimethylcyclopentane.[7]
Q2: How does the catalyst affect the product distribution?
A2: The choice of catalyst is crucial. Acidic catalysts can lead to a mixture of linear and cyclic C8 products. The use of co-feeds, such as H₂S, has been shown to influence the selectivity towards the desired dimethylhexene isomers.[7]
Experimental Protocols
Protocol 1: Wittig Reaction for this compound
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend isopropyltriphenylphosphonium bromide in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium in hexanes) dropwise with stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a colored precipitate (the ylide) should be observed.
-
Wittig Reaction: Cool the ylide suspension to 0 °C and add a solution of isovaleraldehyde in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the this compound from the triphenylphosphine oxide byproduct.
Protocol 2: Grignard Reaction and Dehydration
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place magnesium turnings. Add a small crystal of iodine.
-
Add a small portion of a solution of isobutyl bromide in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Reaction with Acetone: Cool the Grignard reagent to 0 °C and add a solution of anhydrous acetone in diethyl ether dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Dehydration: Remove the solvent from the dried organic phase to obtain the crude 2,5-dimethyl-2-hexanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) and heat the mixture. The alkene product will distill as it is formed.
-
Purification: Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and purify by fractional distillation.
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Pathway for this compound synthesis via Grignard reaction and dehydration.
Caption: Logical relationship between synthesis methods and common byproduct classes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. CAS 926-62-5: isobutylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 4. homework.study.com [homework.study.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
Technical Support Center: Purification of 2,5-Dimethyl-1-hexene
Welcome to the Technical Support Center for the purification of 2,5-Dimethyl-1-hexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route used. A frequent method for synthesizing this compound is the dimerization of isobutene. Impurities from this process can include:
-
Isomers: 2,5-Dimethyl-2-hexene is a common isomeric impurity.
-
Other C8 Hydrocarbons: Byproducts such as 1,1,3-trimethylcyclopentane, 2,2,4-trimethylpentane, and 2,4,4-trimethyl-1-pentene (B89804) may be present.[1]
-
Unreacted Starting Materials: Residual isobutene may remain.
-
Catalyst Residues: Depending on the catalyst used (e.g., if H2S is employed), byproducts like isobutane (B21531) and mercaptans could be present.[1]
-
Peroxides: Alkenes can form peroxides upon exposure to air and light.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.
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Fractional Distillation: This is the most common and effective method for separating this compound from impurities with different boiling points.[2] It is particularly useful for removing both lower and higher boiling point byproducts.
-
Preparative Gas Chromatography (pGC): For achieving very high purity, especially for the separation of close-boiling isomers, preparative GC is an excellent, albeit less scalable, option.
-
Extractive or Azeotropic Distillation: These specialized distillation techniques can be employed to separate components with very similar boiling points, such as isomers, by introducing a solvent that alters the relative volatility of the components.[3][4][5][6]
Q3: How can I test for and remove peroxide impurities?
A3: Peroxide formation is a safety concern for alkenes.
-
Testing: The presence of peroxides can be detected using commercially available peroxide test strips. A qualitative chemical test involves adding a small amount of the sample to a freshly prepared solution of potassium iodide in acetic acid. A yellow to brown color indicates the presence of peroxides.[7]
-
Removal: Peroxides can be removed by passing the crude this compound through a column of activated alumina.[8] Another common method is to wash the organic layer with a freshly prepared aqueous solution of sodium bisulfite or ferrous sulfate.
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of isomers (e.g., this compound and 2,5-Dimethyl-2-hexene).
| Possible Cause | Solution |
| Insufficient Column Efficiency | Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates. |
| Distillation Rate Too High | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation rate is crucial for good separation.[8] |
| Fluctuating Heat Input | Ensure a stable and consistent heat source. Use a heating mantle with a controller and a stirring mechanism to prevent bumping and ensure even boiling. |
| Poor Insulation | Insulate the distillation column and head to minimize heat loss and maintain a proper temperature gradient. |
Problem 2: Product yield is low.
| Possible Cause | Solution |
| Leaks in the Apparatus | Check all joints and connections for leaks. Ensure ground glass joints are properly sealed. |
| Hold-up in the Column | For small-scale distillations, a significant amount of product can be retained on the column packing. Use a column with a smaller diameter or a packing with lower hold-up. |
| Product Volatility | This compound is volatile. Ensure the receiving flask is cooled in an ice bath to minimize evaporative losses. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound and add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently.
-
Equilibration: Allow the vapor to slowly rise through the column. A "reflux ring" of condensing vapor should be visible. Adjust the heating rate to allow this ring to ascend slowly.
-
Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~112-114 °C). Collect fractions in separate, pre-weighed vials.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC).
-
Shutdown: Stop the distillation before the distilling flask runs dry.
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for quantitative analysis.[9][10][11]
-
Column: A non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) (PDMS) stationary phase (e.g., HP-5, DB-1), is recommended.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 280 °C
-
Oven: Programmed temperature ramp. For example, start at 50 °C, hold for 2 minutes, then ramp up to 150 °C at 10 °C/min.
-
-
Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the purified this compound in a suitable solvent (e.g., hexane).
-
Quantification: The purity can be determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Data Presentation
Table 1: Physical Properties Relevant to Purification
| Property | Value |
| Boiling Point | ~112-114 °C |
| Molecular Weight | 112.22 g/mol [12][13][14] |
| Density | ~0.72 g/cm³ |
Table 2: Typical Purity and Yield for Purification Methods (Illustrative for C8 Alkenes)
| Purification Method | Typical Initial Purity | Typical Final Purity | Typical Yield |
| Fractional Distillation | 80-90% | >98% | 70-85% |
| Preparative GC | >95% | >99.5% | 40-60% |
| Extractive Distillation | 85-95% | >99% | 60-80% |
Note: These values are illustrative and can vary significantly based on the specific impurities and experimental conditions.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
- 1. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. US3451899A - Purification of acetonitrile by an azeotropic distillation method - Google Patents [patents.google.com]
- 4. jurnal.untirta.ac.id [jurnal.untirta.ac.id]
- 5. US20120073954A1 - Recovery of acetonitrile from a waste stream - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Peroxide value - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. agilent.com [agilent.com]
- 10. chromsoc.jp [chromsoc.jp]
- 11. agilent.com [agilent.com]
- 12. PubChemLite - this compound (C8H16) [pubchemlite.lcsb.uni.lu]
- 13. This compound | C8H16 | CID 33451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C8H16 | CID 33451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 2,5-Dimethyl-1-hexene and Its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of 2,5-Dimethyl-1-hexene from its isomers. It includes frequently asked questions for quick reference and detailed troubleshooting guides for resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers and related compounds I might encounter with this compound?
A1: When synthesizing or handling this compound (C8H16), you may encounter several structural isomers and related compounds, particularly if it's produced through isobutene dimerization.[1][2] Common isomers include other dimethylhexenes (e.g., 2,5-Dimethyl-2-hexene) and the corresponding saturated alkane, 2,5-Dimethylhexane (C8H18).[1][3] Depending on the synthesis route, other C8H16 isomers like 1,1,3-trimethylcyclopentane (B1620192) might also be present.[1]
Q2: Why is the separation of this compound from its isomers challenging?
A2: Isomers are compounds with the same atomic composition but different structures.[4] This results in very similar physical properties, such as boiling points and polarity, making them difficult to separate using traditional techniques like fractional distillation.[5][6] For example, the boiling point of this compound is 112 °C[7], while its saturated counterpart, 2,5-Dimethylhexane, boils at approximately 109 °C[3]. This narrow difference makes efficient separation by distillation prohibitively expensive and energy-intensive.[6][8]
Q3: What is the most effective analytical method for separating this compound from its isomers?
A3: Gas chromatography (GC) is the most powerful and common analytical technique for separating volatile compounds like alkene isomers.[9][10] High-resolution capillary GC columns can effectively separate compounds with very close boiling points based on subtle differences in their interactions with the column's stationary phase.[11]
Q4: What type of GC column is recommended for separating alkene isomers?
A4: For separating non-polar to moderately polar alkene isomers, a column with a non-polar or intermediate polarity stationary phase is typically recommended. A common choice is a column with a 100% dimethylpolysiloxane or a 5% phenyl-dimethylpolysiloxane stationary phase. For particularly difficult separations of positional and geometric (cis/trans) isomers, columns with liquid crystalline stationary phases can offer unique selectivity.[11] The choice may also depend on varying the column length and carrier gas.[12]
Q5: Can liquid chromatography be used for this separation?
A5: While gas chromatography is the primary method for volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) can also be used, particularly for preparative separations. This typically involves a stationary phase like C18 and a mobile phase modified with alkanes or alkenes to enhance the separation of geometric isomers.[13][14] However, for analytical-scale separation of volatile compounds like dimethylhexenes, GC is generally more efficient and provides higher resolution.
Troubleshooting Guides for GC Separation
This section addresses specific problems you may encounter during the gas chromatography analysis of this compound and its isomers.
Problem 1: Poor Resolution or Peak Overlap
Your chromatogram shows that the peaks for this compound and its isomers are not fully separated, making accurate quantification difficult.
-
Possible Causes & Solutions
-
Suboptimal Temperature Program: The oven temperature ramp may be too fast, or the initial temperature may be too high.
-
Solution: Lower the initial oven temperature to improve focusing of the analytes at the column head. Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min) to increase the interaction time with the stationary phase.[15]
-
-
Incorrect Carrier Gas Flow Rate: The carrier gas velocity may be too high or too low, leading to peak broadening.[16]
-
Solution: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate or linear velocity for your specific column dimensions to achieve maximum efficiency.
-
-
Column Overload: Injecting too much sample can saturate the column, causing peaks to broaden and merge.[16]
-
Solution: Dilute your sample or use a higher split ratio for the injection.[17]
-
-
Inadequate Column Selectivity: The stationary phase may not be suitable for resolving these specific isomers.[9]
-
Solution: Switch to a column with a different stationary phase that offers better selectivity for hydrocarbons. Consider a longer column to increase the number of theoretical plates and improve separation power.[12]
-
-
Problem 2: Peak Tailing or Fronting
The peaks in your chromatogram are asymmetrical, with a "tail" or a "front," which can affect integration and retention time accuracy.
-
Possible Causes & Solutions
-
Active Sites in the System: Polar analytes can interact with active sites (e.g., silanol (B1196071) groups) in the inlet liner or on the column itself, causing tailing.
-
Solution: Use a deactivated inlet liner and ensure your column is well-conditioned. If contamination is suspected at the head of the column, trim 10-30 cm from the inlet end.[15]
-
-
Column Contamination: Accumulation of non-volatile residues from previous injections can lead to peak distortion.[9]
-
Solution: Bake out the column at its maximum allowed temperature (without exceeding it) to remove contaminants. Perform routine maintenance, including replacing the septum and cleaning the inlet liner.[15]
-
-
Sample Overload: As with poor resolution, injecting a highly concentrated sample can cause peak fronting.[16]
-
Solution: Reduce the sample concentration or increase the split ratio.[17]
-
-
Problem 3: Inconsistent Retention Times
The time it takes for your compounds to elute from the column varies between runs, making peak identification unreliable.
-
Possible Causes & Solutions
-
Leaks in the System: Leaks in the gas lines, septum, or column fittings can cause fluctuations in flow and pressure.[15]
-
Solution: Perform a thorough leak check of the entire system, from the gas source to the detector. Replace the septum and check that column fittings are properly tightened.
-
-
Unstable Oven Temperature: Fluctuations in the GC oven temperature will directly impact retention times.
-
Solution: Verify that the oven temperature is stable and accurately programmed. Allow sufficient time for the oven to equilibrate at the starting temperature before each injection.[15]
-
-
Carrier Gas Flow Instability: Inconsistent flow from the gas source or a faulty electronic pressure control (EPC) module can lead to shifts.
-
Solution: Check the gas cylinder pressure to ensure it is sufficient. Verify the EPC settings and performance.[17]
-
-
Data Presentation
Table 1: Physical Properties of this compound and a Related Isomer
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₆ | 112.22 | 112[7] |
| 2,5-Dimethylhexane | C₈H₁₈ | 114.23 | 108.1 - 109.9[3] |
Table 2: Kovats Retention Indices (I) for this compound
Retention indices are used to standardize retention times in gas chromatography.
| Column Type | Active Phase | Temperature (°C) | Retention Index (I) |
|---|---|---|---|
| Packed | Squalane | 50 | 741[18] |
| Capillary | Petrocol DH | Temp. Ramp | 751[18] |
Experimental Protocols
Protocol: Separation of this compound Isomers by Capillary Gas Chromatography
1. Objective: To achieve baseline separation of this compound from its common isomers (e.g., 2,5-Dimethyl-2-hexene) and related synthesis byproducts.
2. Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Capillary GC Column: 50 m x 0.25 mm ID, 1.0 µm film thickness with a non-polar stationary phase (e.g., Petrocol DH or similar).[18]
-
High-purity carrier gas (Helium or Hydrogen).
-
Autosampler or manual syringe.
-
Sample mixture containing this compound and its isomers, diluted in a volatile solvent (e.g., hexane).
3. Sample Preparation:
-
Prepare a stock solution of the isomer mixture.
-
Create a dilute working solution by dissolving 10 µL of the stock mixture in 1 mL of hexane (B92381). Note: The optimal concentration may require adjustment to avoid column overload.[16]
4. GC Instrument Parameters:
-
Inlet: Split/Splitless injector
-
Inlet Temperature: 250 °C
-
Split Ratio: 100:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (or set to optimal linear velocity for the column)
-
Oven Program:
-
Detector: FID
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL
5. Procedure:
-
Equilibrate the GC system with the specified method parameters.
-
Perform a blank run with only the solvent (hexane) to check for system contamination or ghost peaks.[15]
-
Inject the prepared sample onto the column.
-
Start the data acquisition.
-
After the run is complete, analyze the resulting chromatogram. Identify peaks based on retention times of known standards if available.
-
Integrate the peak areas to determine the relative concentrations of each isomer.
Visualizations
Caption: Logical relationships between common GC problems and their primary causes.
Caption: Standard experimental workflow for GC analysis of volatile isomers.
References
- 1. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dimethylhexane - Wikipedia [en.wikipedia.org]
- 4. biocompare.com [biocompare.com]
- 5. Separation of alkane and alkene mixtures by metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. US5460700A - Separation of 1-hexene from hexane by extractive distillation - Google Patents [patents.google.com]
- 7. This compound [stenutz.eu]
- 8. US2909577A - Separation of hexane isomers - Google Patents [patents.google.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. selectscience.net [selectscience.net]
- 11. vurup.sk [vurup.sk]
- 12. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 14. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 15. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 16. youtube.com [youtube.com]
- 17. shimadzu.nl [shimadzu.nl]
- 18. 1-Hexene, 2,5-dimethyl- [webbook.nist.gov]
Technical Support Center: Gas Chromatography Analysis of 2,5-Dimethyl-1-hexene
Welcome to the technical support center for the gas chromatography (GC) analysis of 2,5-Dimethyl-1-hexene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are typical starting parameters for the GC analysis of this compound?
A1: For a volatile and nonpolar compound like this compound, a standard nonpolar column is a good starting point. Below are some typical initial parameters, which should be optimized for your specific instrument and application.
| Parameter | Typical Value |
| Column | Nonpolar (e.g., DB-5, HP-5ms, Petrocol DH) |
| Injector Temperature | 200 - 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 - 300 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min (for capillary columns) |
| Oven Program | Start at a low temperature (e.g., 40-50 °C) to ensure good separation of volatile components, then ramp to a higher temperature. A typical program might be: 50°C for 5 min, then ramp at 10°C/min to 200°C.[1] |
| Injection Mode | Split injection is common for analyzing neat or concentrated samples to avoid overloading the column.[2] |
Q2: My this compound peak is tailing. What are the possible causes and solutions?
A2: Peak tailing for a nonpolar compound like this compound is often due to physical or chemical issues within the GC system.[3][4]
| Possible Cause | Recommended Solution |
| Active Sites in the Inlet or Column | Active sites, such as exposed silanols, can cause tailing.[5] Perform inlet maintenance, including changing the liner and septum. If the column is old, it may be contaminated or degraded; try trimming the first 10-20 cm from the inlet end of the column or replacing it.[6] |
| Improper Column Installation | If the column is not installed correctly in the inlet or detector, it can create dead volume and cause peak tailing.[7][8] Reinstall the column, ensuring the correct insertion depth. |
| Column Overload | Injecting too much sample can lead to peak fronting, but in some cases, it can contribute to tailing. Try diluting the sample or increasing the split ratio. |
| Contamination | Contamination in the inlet liner, column, or even the carrier gas can lead to peak tailing.[6][9] Regularly replace consumables and ensure high-purity gases. |
Q3: I'm observing a shift in the retention time of my this compound peak. Why is this happening?
A3: Retention time shifts can be caused by several factors related to the stability of your GC system.[10][11]
| Possible Cause | Recommended Solution |
| Fluctuations in Oven Temperature | Even minor temperature variations can affect retention times.[9][12] Ensure the oven is properly calibrated and that the temperature program is consistent between runs. |
| Changes in Carrier Gas Flow Rate | Inconsistent flow rates will cause retention times to shift.[10] Check for leaks in the gas lines and ensure the pressure regulators are functioning correctly. Verify the flow rate with a flowmeter. |
| Column Degradation or Contamination | As a column ages or becomes contaminated, the stationary phase can be altered, leading to retention time shifts.[13] Conditioning the column by baking it out at a high temperature may help.[2] If the problem persists, the column may need to be replaced. |
| Leaks in the System | Leaks in the inlet, fittings, or septum can alter the system pressure and flow, causing retention time instability.[14] Perform a leak check of the system. |
Q4: I am not seeing a peak for this compound, or the peak is very small. What should I check?
A4: A small or absent peak can be due to issues with the sample, the injection, or the detector.
| Possible Cause | Recommended Solution |
| Syringe Issue | The syringe may be clogged or not drawing up the sample correctly.[15] Try cleaning the syringe or using a new one. |
| Incorrect Injection Parameters | Ensure the injection volume is appropriate and that the injector is at the correct temperature to vaporize the sample.[16] |
| FID Not Ignited | For a Flame Ionization Detector (FID), the flame must be lit to detect hydrocarbons.[17] Check that the hydrogen and air gas flows are on and at the correct rates, and attempt to re-ignite the flame. |
| System Leak | A significant leak can prevent the sample from reaching the detector.[16] Perform a thorough leak check of the entire system. |
| Sample Preparation Error | Verify that the sample was prepared correctly and at the expected concentration.[9][14] |
Troubleshooting Workflow
If you are experiencing issues with your analysis, follow this general troubleshooting workflow to identify and resolve the problem.
Experimental Protocols
Protocol 1: Headspace Sample Preparation for Volatile Compounds
This protocol is suitable for analyzing this compound from a liquid or solid matrix without direct injection of the sample, which helps to minimize contamination.[18]
-
Sample Collection : Collect the sample in a clean glass container to avoid contamination.[19]
-
Vial Preparation : Place a known amount of the sample into a sealed headspace vial.
-
Heating : Heat the vial at a controlled temperature (e.g., 99°C for 40 minutes) to allow the volatile compounds to partition into the headspace (the gas phase above the sample).[1]
-
Injection : Use a gas-tight syringe or an autosampler to withdraw a specific volume of the headspace gas.
-
GC Injection : Inject the gas sample directly into the GC inlet.
Protocol 2: Column Conditioning (Bake-out)
Column conditioning is performed to remove contaminants and residual stationary phase bleed products, which can help resolve baseline instability and peak tailing.[2][20]
-
Disconnect from Detector : Disconnect the column from the detector to prevent contamination of the detector.
-
Set Carrier Gas Flow : Set the carrier gas flow to the normal operating rate.
-
Temperature Program : Slowly ramp the oven temperature to the column's maximum isothermal temperature limit (do not exceed the maximum programmed temperature limit).
-
Hold : Hold at this temperature for 1-2 hours, or overnight for heavily contaminated columns.
-
Cool Down : Cool the oven down before reconnecting the column to the detector.
-
Equilibrate : After reconnecting, allow the system to equilibrate before running samples.
References
- 1. mdpi.com [mdpi.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 8. agilent.com [agilent.com]
- 9. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 10. When GC Retention Times Shift: Practical Advice for Operators | Separation Science [sepscience.com]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 13. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. stepbio.it [stepbio.it]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. iltusa.com [iltusa.com]
- 19. Sample preparation GC-MS [scioninstruments.com]
- 20. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
Technical Support Center: Improving Selectivity in Isobutene Dimerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic dimerization of isobutene.
Troubleshooting Guide
Issue: Low Selectivity to Diisobutene (High Formation of Trimers and Oligomers)
Possible Causes and Solutions:
-
High Reaction Temperature: The dimerization of isobutene is an exothermic reaction.[1] Elevated temperatures can promote the formation of higher oligomers.
-
Troubleshooting Step: Carefully control the reaction temperature. Consider lowering the temperature to favor dimer formation. The optimal temperature is catalyst-dependent but often falls within a specific range for each catalytic system.[2][3] For instance, with Co/BETA molecular sieve catalysts, the best selectivity to C8 products was observed at 60°C.[3]
-
-
Catalyst Acidity and Type: The nature and strength of the acid sites on the catalyst play a crucial role. Strong acid sites can lead to further oligomerization.[4]
-
Troubleshooting Step:
-
Experiment with catalysts possessing different acid strengths. For example, zeolites with a higher ratio of Lewis to Brønsted acid sites have shown higher activity but lower dimer selectivity.[5]
-
Consider using catalysts known for high dimer selectivity, such as certain ion-exchange resins or nickel-based catalysts.[6] Nickel catalysts, for instance, have demonstrated up to 95% selectivity for isobutene dimers.[6]
-
-
-
High Isobutene Conversion: High conversion levels are often associated with decreased selectivity to dimers as the diisobutene formed can react further.[7]
-
Absence of a Selectivity Enhancer: The presence of polar molecules can inhibit the formation of higher oligomers.
-
Troubleshooting Step: Introduce a small amount of a selectivity enhancer, such as water or ethanol (B145695), into the reaction feed.[8][9] Water can improve selectivity towards dimers by inhibiting side reactions.[9] Similarly, the presence of ethanol has been shown to be beneficial for improving the weight fraction of dimers in the oligomer products.[8]
-
Issue: Catalyst Deactivation
Possible Causes and Solutions:
-
Coke Formation: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites, leading to deactivation. This is a common issue with highly active catalysts like zeolites.[1][4]
-
Troubleshooting Step:
-
Regenerate the catalyst. This can often be achieved by calcination in air to burn off the coke.
-
Optimize reaction conditions to minimize coke formation, such as lowering the reaction temperature or using a continuous stirred-tank reactor (CSTR) to maintain a more uniform temperature profile.
-
-
-
Adsorption of Reactants and Products: Strong adsorption of reactants or products on the active sites can also lead to deactivation.[4]
-
Troubleshooting Step: Modify the catalyst surface to reduce strong adsorption or operate at conditions that favor desorption.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary products of isobutene dimerization?
The primary products are two isomers of diisobutene: 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.[1] These are often the desired products for subsequent hydrogenation to isooctane.
Q2: What are the common side reactions in isobutene dimerization?
The main side reactions involve the further oligomerization of isobutene or the reaction of diisobutene with another isobutene molecule to form trimers (C12), tetramers (C16), and other higher oligomers.[1]
Q3: How does the type of catalyst affect the selectivity of the reaction?
The catalyst is a critical factor. Solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15), zeolites (e.g., ZSM-5, Beta), sulfated metal oxides, and heteropolyacids are commonly used.[4]
-
Ion-exchange resins are often used at lower temperatures (0-100 °C) and can offer good selectivity.[7]
-
Zeolites can exhibit shape selectivity but may deactivate quickly due to high activity.[1] The ratio of Brønsted to Lewis acid sites on zeolites significantly impacts selectivity.[5]
-
Nickel-based catalysts have been shown to produce dimers with very high selectivity, including linear "head-to-head" products.[6]
Q4: Can adding an inhibitor improve selectivity?
Yes, adding a polar compound like water or ethanol can act as a selectivity enhancer. These compounds can moderate the catalyst's acidity and inhibit the formation of higher oligomers, thereby increasing the selectivity towards the desired diisobutene products.[8][9]
Q5: What is the reaction mechanism for acid-catalyzed isobutene dimerization?
The reaction proceeds via a carbocation mechanism. A proton from the acid catalyst adds to an isobutene molecule to form a stable tertiary carbocation. This carbocation then acts as an electrophile and attacks the double bond of a second isobutene molecule, forming a C8 carbocation. The subsequent loss of a proton from this C8 intermediate yields the diisobutene isomers.[1][10]
Data Presentation
Table 1: Performance of Various Catalysts in Isobutene Dimerization
| Catalyst | Isobutene Conversion (%) | C8 Selectivity (%) | Reaction Temperature (°C) | Pressure (MPa) | Reference |
| Co/BETA molecular sieve (6% Co) | >74 | ~70 | 60 | 1 | [3] |
| Fe₀.₂Zn₁.₈/SiO₂ | 89 | 57 | Not Specified | Not Specified | [7] |
| NiSO₄/γ-alumina | Varies with time | High | 50-90 | 2.17 | |
| Amberlyst 15 | Varies | Varies | 80-130 | Not Specified | [7] |
| H₃PO₄/Activated Carbon | High | Good | 180 | Not Specified | [11] |
| Nickel Catalysts | Not Specified | up to 95 | Not Specified | Not Specified | [6] |
Experimental Protocols
Protocol 1: Isobutene Dimerization in a Fixed-Bed Reactor
-
Catalyst Preparation and Activation:
-
Load a known amount of the chosen solid acid catalyst (e.g., Amberlyst 15, zeolites) into a fixed-bed reactor.
-
Activate the catalyst in-situ by heating it under a flow of inert gas (e.g., nitrogen) to a specific temperature for a defined period to remove any adsorbed water and impurities.
-
-
Reaction Setup:
-
The reactor is typically a stainless steel tube that can be heated to the desired reaction temperature.
-
The isobutene feed, which can be a pure stream or mixed with an inert gas or a C4 hydrocarbon stream, is introduced into the reactor using a mass flow controller.[4]
-
The reactor pressure is controlled using a back-pressure regulator.
-
-
Reaction Procedure:
-
Product Collection and Analysis:
Protocol 2: Isobutene Dimerization in a Stirred Batch Autoclave
-
Catalyst and Reactant Loading:
-
Charge a known amount of the catalyst (e.g., NiSO₄/γ-alumina) and a solvent (if used) into a stirred batch autoclave.[13]
-
Seal the reactor and purge it with an inert gas.
-
Introduce a known amount of isobutene into the reactor.
-
-
Reaction Procedure:
-
Heat the reactor to the desired temperature (e.g., 50-90 °C) while stirring at a constant speed (e.g., 1000 rpm) to ensure good mixing.
-
Maintain the system at a constant pressure (e.g., 2170 kPa).
-
Take samples of the reaction mixture at different time intervals to monitor the progress of the reaction.
-
-
Product Analysis:
-
Analyze the collected samples using gas chromatography (GC) to determine the concentration of isobutene and the various products over time.[13] This allows for the calculation of reaction rates, conversion, and selectivity.
-
Mandatory Visualization
Caption: Acid-catalyzed dimerization mechanism of isobutene.
Caption: General experimental workflow for isobutene dimerization.
References
- 1. Dimerized isobutene: An alternative to MTBE [pubsapp.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. Highly selective dimerization and trimerization of isobutene to linearly linked products by using nickel catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US4100220A - Dimerization of isobutene - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Production of 2,5-Dimethyl-1-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dimethyl-1-hexene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via different synthetic routes.
Route 1: Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of this compound by reacting methyl isobutyl ketone with a phosphorus ylide.
Question: Why is my Wittig reaction yield for this compound low?
Answer: Low yields in the Wittig reaction for the synthesis of this compound can be attributed to several factors, particularly the moderate steric hindrance of methyl isobutyl ketone. Here are potential causes and solutions:
-
Incomplete Ylide Formation: The phosphorus ylide, typically methylenetriphenylphosphorane, may not have formed completely.
-
Solution: Ensure anhydrous reaction conditions as the ylide is moisture-sensitive. Use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to deprotonate the phosphonium (B103445) salt completely. Confirm the formation of the characteristic orange to red color of the ylide before adding the ketone.
-
-
Steric Hindrance: Methyl isobutyl ketone is a sterically moderately hindered ketone, which can slow down the reaction rate.[1][2]
-
Solution: Increase the reaction temperature and prolong the reaction time to facilitate the reaction. Consider using a more reactive, salt-free ylide preparation method to enhance reactivity.
-
-
Ylide Decomposition: The ylide can be unstable and decompose over time, especially at higher temperatures.
-
Solution: Generate the ylide in situ and add the ketone to the freshly prepared ylide solution. Avoid unnecessarily high temperatures for prolonged periods.
-
-
Side Reactions: The basic nature of the ylide can lead to enolization of the methyl isobutyl ketone, reducing the amount of ketone available for the Wittig reaction.
-
Solution: Add the ketone slowly to the ylide solution at a low temperature to minimize enolization.
-
Question: How can I effectively remove the triphenylphosphine (B44618) oxide byproduct?
Answer: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and its removal can be challenging due to its polarity and solubility.[3][4] Here are several methods for its removal:
-
Crystallization: TPPO is often more soluble in certain solvents compared to the nonpolar this compound.
-
Solution: After the reaction, concentrate the mixture and attempt to crystallize the product from a nonpolar solvent like hexane (B92381) or pentane, in which TPPO is less soluble. Alternatively, selective precipitation of TPPO can be achieved from ethereal solvents.[4]
-
-
Chromatography: Column chromatography is a reliable method for separating TPPO from the product.
-
Solution: Use a nonpolar eluent system (e.g., hexane) on a silica (B1680970) gel column. The nonpolar this compound will elute first, while the more polar TPPO will be retained on the column.
-
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts.
-
Solution: Treat the crude reaction mixture with zinc chloride (ZnCl₂) in a polar solvent like ethanol. The resulting insoluble ZnCl₂(TPPO)₂ complex can be removed by filtration.[5]
-
Route 2: Grignard Reaction followed by Dehydration
This two-step route involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then dehydrated to yield the alkene. For this compound, this typically involves the reaction of isobutylmagnesium bromide with acetone (B3395972) to form 2,5-dimethyl-2-hexanol (B1294443), followed by dehydration.
Question: My Grignard reaction is not initiating or the yield of 2,5-dimethyl-2-hexanol is low. What could be the issue?
Answer: The success of a Grignard reaction is highly dependent on the reaction conditions.
-
Presence of Moisture: Grignard reagents are extremely sensitive to water and other protic sources.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF). Ensure the starting materials (acetone and isobutyl bromide) are dry.
-
-
Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized.
-
Solution: Briefly crush the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.
-
-
Side Reactions: The Grignard reagent can act as a base, leading to the enolization of acetone.
-
Solution: Add the acetone slowly to the Grignard reagent at a low temperature to favor nucleophilic addition over deprotonation.
-
Question: The dehydration of 2,5-dimethyl-2-hexanol is producing a mixture of isomers. How can I favor the formation of this compound?
Answer: The acid-catalyzed dehydration of 2,5-dimethyl-2-hexanol proceeds via a carbocation intermediate, which can lead to the formation of both this compound (less substituted) and 2,5-dimethyl-2-hexene (B165584) (more substituted, Zaitsev product).[6]
-
Reaction Conditions: The choice of dehydrating agent and reaction conditions can influence the product distribution.
-
Solution: While strong acids like sulfuric acid or phosphoric acid at high temperatures tend to favor the more stable Zaitsev product, using a bulkier base for elimination after converting the alcohol to a better leaving group (e.g., a tosylate) can favor the Hofmann (less substituted) product. However, for simple acid-catalyzed dehydration, a mixture is often unavoidable, and purification will be necessary. Using milder conditions (lower temperature and acid concentration) might slightly favor the kinetic product, but this is not always predictable.[7][8]
-
Route 3: Isobutene Dimerization
This industrial-scale method involves the dimerization of isobutene, often with a co-feed of hydrogen sulfide (B99878) (H₂S), at high temperatures and pressures.
Question: Why is the dimerization of isobutene without a co-feed not producing this compound?
Answer: The direct dimerization of isobutene often leads to the formation of other isomers and byproducts.
-
Reaction Mechanism: In the absence of a radical initiator like H₂S, the reaction proceeds through different pathways, leading to products like 1,1,3-trimethylcyclopentane, 2,2,4-trimethylpentane, and 2,4,4-trimethyl-1-pentene.[9]
-
Solution: Co-feeding with hydrogen sulfide is necessary to generate sulfhydryl radicals (SH•) which initiate the desired dimerization pathway to form 2,5-dimethylhexenes.[9]
-
Question: How can I optimize the yield of 2,5-dimethylhexenes in the isobutene dimerization process?
Answer: The yield is sensitive to temperature, pressure, and the ratio of reactants.
-
Reaction Parameters:
-
Temperature: An optimal temperature of around 375 °C has been reported to maximize the yield. Higher temperatures can lead to decomposition and lower yields, while lower temperatures result in slower reaction rates.[9]
-
Reactant Ratio: An isobutene to H₂S molar ratio of 2:1 has been found to be optimal.[9]
-
Pressure: Increasing the total pressure generally leads to a higher yield of the desired products.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound in a laboratory setting?
A1: The most common laboratory-scale syntheses for this compound are the Wittig reaction and a Grignard reaction followed by dehydration. The Wittig reaction offers a direct conversion of a ketone (methyl isobutyl ketone) to the alkene. The Grignard route involves the formation of a tertiary alcohol (2,5-dimethyl-2-hexanol) which is subsequently dehydrated to the alkene.
Q2: What are the main byproducts I should expect in the synthesis of this compound?
A2: The byproducts depend on the synthetic route:
-
Wittig Reaction: The main byproduct is triphenylphosphine oxide (TPPO). Unreacted starting materials may also be present.
-
Grignard Reaction/Dehydration: In the Grignard step, byproducts can arise from the reaction of the Grignard reagent with any moisture or from enolization of the ketone. The dehydration step can produce isomeric alkenes, primarily 2,5-dimethyl-2-hexene.
-
Isobutene Dimerization: Common byproducts include isobutane, isobutyl mercaptan, tert-butyl mercaptan, and other C8 isomers like 1,1,3-trimethylcyclopentane.[9]
Q3: How can I purify the final this compound product?
A3: Purification strategies depend on the impurities present:
-
Fractional Distillation: This is an effective method for separating this compound from its isomer, 2,5-dimethyl-2-hexene, as they have slightly different boiling points. It can also remove unreacted starting materials with significantly different boiling points.
-
Column Chromatography: This is particularly useful for removing non-volatile byproducts like triphenylphosphine oxide from the Wittig reaction.
-
Washing: Aqueous washes can be used to remove water-soluble impurities and acidic or basic residues from the reaction workup.
Q4: What analytical techniques are suitable for characterizing this compound and assessing its purity?
A4: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile compounds like this compound and its isomers. The mass spectrum provides a molecular fingerprint for confirmation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for unambiguous identification of the product and detection of impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the C=C double bond in the alkene product.
Quantitative Data
Table 1: Effect of Reaction Conditions on the Yield of 2,5-Dimethylhexenes (DMHs) from Isobutene Dimerization
| Temperature (°C) | Isobutene/H₂S Molar Ratio | Total Pressure (atm) | Yield of 2,5-DMHs (%) | Selectivity for 2,5-DMHs (%) |
| 350 | 2/1 | 1.0 | 1.8 | Not Reported |
| 375 | 2/1 | 1.0 | 4.1 | 27.8 |
| 375 | 1/5 | 1.0 | 0.3 | Not Reported |
| 375 | 2/1 | 2.0 | >4.1 (Monotonically increases with pressure) | Not Reported |
| 375 | 2/1 | 3.0 | >4.1 (Monotonically increases with pressure) | Not Reported |
| 450 | 2/1 | 1.0 | 0.7 | Not Reported |
Data sourced from a study on isobutene dimerization with H₂S co-feeding.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Methyl isobutyl ketone (4-methyl-2-pentanone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane for chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous diethyl ether or THF to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 equivalents) dropwise via the dropping funnel. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the solution should turn a deep orange or red color, indicating ylide formation.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of methyl isobutyl ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the ylide solution. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using hexane as the eluent to isolate this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction and Dehydration
Step A: Synthesis of 2,5-Dimethyl-2-hexanol
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether
-
Isobutyl bromide (1-bromo-2-methylpropane)
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents) and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the isobutyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask. Once the reaction has initiated, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Acetone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel. A white precipitate will form. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to obtain crude 2,5-dimethyl-2-hexanol.
Step B: Dehydration of 2,5-Dimethyl-2-hexanol
Materials:
-
Crude 2,5-dimethyl-2-hexanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Dehydration: Place the crude 2,5-dimethyl-2-hexanol in a round-bottom flask suitable for distillation. Add a catalytic amount of concentrated sulfuric acid or phosphoric acid. Heat the mixture to distill the alkene product as it forms. The boiling point of this compound is approximately 109-111 °C.
-
Workup: Wash the collected distillate with saturated aqueous NaHCO₃ solution to neutralize any acid, followed by a water wash. Dry the organic layer over anhydrous CaCl₂.
-
Purification: Purify the product by fractional distillation to separate this compound from any isomeric byproducts.
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound via Grignard reaction and dehydration.
Caption: Logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. readchemistry.com [readchemistry.com]
- 7. gdckulgam.edu.in [gdckulgam.edu.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Isobutene Dimerization Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation and related issues encountered during isobutene dimerization experiments.
Troubleshooting Guide
Problem 1: Rapid Loss of Catalyst Activity
Q: My catalyst is deactivating much faster than expected. What are the potential causes and how can I troubleshoot this?
A: Rapid catalyst deactivation in isobutene dimerization is a common issue, often linked to coking, thermal degradation, or feed impurities.
Possible Causes & Solutions:
| Cause | Potential Solution |
| High Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase initial conversion, they also accelerate the formation of higher oligomers and coke, which block active sites.[1][2] |
| Coke Formation | Introduce a polar component like tert-Butyl Alcohol (TBA) or water to the feed. These can act as selectivity enhancers, reducing the formation of trimers and higher oligomers that are precursors to coke.[3][4][5] |
| Catalyst Type | If using highly active catalysts like zeolites (e.g., ZSM-5, H-Mordenite), consider switching to a more stable option like an ion-exchange resin (e.g., Amberlyst 15) for better operational stability, although at potentially lower activity.[1][6] |
| Feed Impurities | Ensure the isobutene feed is free from poisons such as sulfur compounds, which can irreversibly deactivate the catalyst.[7] |
Troubleshooting Workflow:
Problem 2: Low Selectivity to Dimers (C8 Olefins)
Q: My reaction is producing a high amount of trimers (C12) and other heavy byproducts. How can I improve selectivity towards dimers?
A: Poor selectivity is often linked to overly strong acid sites on the catalyst or operating conditions that favor further oligomerization.
Possible Causes & Solutions:
| Cause | Potential Solution |
| Strong Catalyst Acidity | The presence of very strong acid sites can promote the formation of higher oligomers.[2] Consider using a catalyst with moderate acidity or introducing a selectivity enhancer. |
| High Isobutene Conversion | Operating at very high isobutene conversion levels can lead to the dimerization products reacting further to form trimers and tetramers. It is often beneficial to operate at partial conversion, between 20% and 60%, to maximize dimer selectivity.[2] |
| Absence of a Polar Component | Polar compounds like methanol, ethanol, or tert-butyl alcohol (TBA) can moderate the catalyst's activity and significantly improve selectivity to dimers.[3][4][5] |
Isobutene Dimerization Pathway and Side Reactions:
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in isobutene dimerization?
A1: The primary mechanisms are:
-
Fouling or Coking: This is the most common cause, where heavy oligomers and polymers deposit on the catalyst surface and within its pores, blocking access to active sites.[7][8] Zeolites are particularly susceptible to rapid deactivation due to coke formation.[1][6]
-
Thermal Degradation: At elevated temperatures, some catalysts can lose their active sites. For instance, ion-exchange resins can undergo desulfonation, leading to a permanent loss of activity.[6]
-
Poisoning: Impurities in the feedstock can adsorb onto the active sites, rendering them inactive.[7][9]
Deactivation Mechanisms Overview:
Q2: Which catalysts are commonly used for isobutene dimerization, and what are their pros and cons regarding deactivation?
A2:
| Catalyst Type | Examples | Advantages | Disadvantages Regarding Deactivation |
| Ion-Exchange Resins | Amberlyst 15, Amberlyst 35 | Good selectivity to dimers, easy to handle.[2][3] | Low thermal stability; deactivation via loss of sulfonic groups at temperatures above 130°C.[6] |
| Zeolites | H-ZSM-5, H-Mordenite, Beta, Y | High activity and shape selectivity.[1][3] | Very fast deactivation due to coke formation within pores.[1][6] |
| Sulfated Metal Oxides | Sulfated Zirconia (SZ) | High acidity and activity. | Can deactivate due to coke formation and loss of sulfate (B86663) groups.[2] |
| Heteropolyacids | Supported on Carbon | High Brønsted acidity. | Can be susceptible to leaching and coke formation.[2] |
| Solid Phosphoric Acid (SPA) | H₃PO₄ on a support | Industrially proven for some oligomerization processes.[5] | Potential for leaching of the phosphoric acid. |
Q3: How can I regenerate a deactivated catalyst?
A3: The regeneration method depends on the cause of deactivation:
-
For Coking/Fouling: The most common method is a controlled coke burn-off . This involves treating the catalyst with a diluted stream of air or oxygen at elevated temperatures (e.g., 400-500°C) to combust the carbonaceous deposits.[8][10]
-
For Soluble Oligomers: Washing the catalyst with a suitable solvent can sometimes restore activity by removing soluble heavy products that are blocking pores.
-
Hydrogenation: In some cases, treatment with hydrogen at elevated temperatures can remove coke precursors and restore activity.[11]
Q4: What analytical techniques are useful for characterizing a deactivated catalyst?
A4: To understand the cause of deactivation, the following characterization techniques are valuable:
| Technique | Information Provided |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of coke deposited on the catalyst by measuring weight loss upon heating in an oxidizing atmosphere.[2] |
| Temperature Programmed Desorption of Ammonia (NH₃-TPD) | Measures the acidity (number and strength of acid sites) of the fresh and deactivated catalyst to see if active sites have been lost or blocked.[2][6] |
| Nitrogen Adsorption-Desorption (BET Analysis) | Determines the surface area and pore volume of the catalyst. A significant decrease in these properties for the used catalyst indicates pore blockage by coke.[12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can identify the types of carbonaceous species (coke) deposited on the catalyst and monitor the status of functional groups (e.g., sulfonic groups in resins).[8] |
Experimental Protocols
Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor
Objective: To evaluate the performance (conversion and selectivity) and stability of a catalyst for isobutene dimerization over time.
Methodology:
-
Catalyst Loading: Load a known mass (e.g., 1.0 g) of the catalyst into a fixed-bed reactor and secure it with quartz wool.
-
Pre-treatment: Heat the catalyst under an inert gas flow (e.g., N₂ or He) to the desired reaction temperature (e.g., 80-180°C) to remove any adsorbed moisture.
-
Reaction Initiation: Introduce the isobutene feed (either pure or mixed with an inert gas and/or a selectivity enhancer) into the reactor at a specific weight hourly space velocity (WHSV).
-
Product Analysis: At regular time intervals, collect the reactor effluent and analyze it using Gas Chromatography (GC) to determine the conversion of isobutene and the selectivity to C8, C12, and other products.
-
Data Collection: Plot isobutene conversion and product selectivity as a function of time on stream to assess catalyst activity and deactivation.
Protocol 2: Characterization of Deactivated Catalyst by TGA
Objective: To quantify the amount of coke on a spent catalyst.
Methodology:
-
Sample Preparation: Take a small, representative sample (e.g., 10-20 mg) of the dried, deactivated catalyst.
-
TGA Setup: Place the sample in the TGA crucible.
-
Initial Purge: Heat the sample to a low temperature (e.g., 110°C) under an inert atmosphere (e.g., N₂) to drive off any physisorbed water or volatiles. Hold at this temperature until the weight stabilizes.
-
Combustion Step: Switch the gas to an oxidizing atmosphere (e.g., air) and ramp the temperature to a high value (e.g., 600-800°C) at a controlled rate (e.g., 10°C/min).
-
Analysis: The weight loss observed during the combustion step corresponds to the amount of carbonaceous deposits (coke) on the catalyst. Express this as a weight percentage of the initial catalyst mass.
References
- 1. Dimerized isobutene: An alternative to MTBE [pubsapp.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. addi.ehu.es [addi.ehu.es]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst Characterization Techniques [hidenanalytical.com]
Methods to reduce byproduct formation in alkene synthesis
Welcome to the technical support center for alkene synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and minimizing byproduct formation during their experiments.
Section 1: Elimination Reactions (E1 and E2)
Elimination reactions are a cornerstone of alkene synthesis. However, controlling regioselectivity and minimizing side reactions can be challenging. This section addresses common issues encountered during E1 and E2 reactions.
Troubleshooting Guide: Poor Regioselectivity (Zaitsev vs. Hofmann)
Question: My E2 reaction is producing a mixture of alkene isomers. How can I control the regioselectivity to favor the desired product?
Answer: The regiochemical outcome of an E2 reaction is primarily determined by the steric bulk of the base employed. You can favor either the Zaitsev (more substituted) or Hofmann (less substituted) product by selecting the appropriate base.[1][2][3]
-
To favor the Zaitsev product (the more substituted alkene): Use a sterically unhindered base.[1] Common examples include sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe). These smaller bases can more easily access the sterically hindered proton, leading to the thermodynamically more stable, more substituted alkene.[1][2]
-
To favor the Hofmann product (the less substituted alkene): Employ a sterically hindered (bulky) base.[1][4] Potassium tert-butoxide (t-BuOK) is a common choice.[1] Its large size makes it difficult to access the internal protons, so it preferentially removes a proton from the less sterically hindered carbon, yielding the less substituted alkene.[1][3][4]
Quantitative Data: Base Selection and Regioselectivity
| Substrate | Base | Solvent | Major Product | Product Ratio (Zaitsev:Hofmann) |
| 2-Bromopentane | NaOEt | Ethanol (B145695) | 2-Pentene (Zaitsev) | 71:29 |
| 2-Bromopentane | t-BuOK | tert-Butanol (B103910) | 1-Pentene (Hofmann) | 28:72 |
Data is illustrative and may vary based on specific reaction conditions.
Question: I am observing a significant amount of substitution product (SN2) competing with my desired E2 elimination. How can I minimize this?
Answer: The competition between SN2 and E2 pathways is a common issue, especially with primary substrates.[5] To favor elimination over substitution, consider the following strategies:
-
Use a Bulky Base: Sterically hindered bases like potassium tert-butoxide (t-BuOK) are poor nucleophiles but strong bases, thus favoring E2 over SN2.[5]
-
Increase Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[6]
-
Choose a Secondary or Tertiary Substrate: If your synthesis allows, using a secondary or tertiary alkyl halide will favor elimination pathways.[5]
Experimental Protocol: General Procedure for an E2 Reaction
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide in a suitable anhydrous solvent (e.g., ethanol for NaOEt, or tert-butanol for t-BuOK) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the chosen base (e.g., sodium ethoxide or potassium tert-butoxide) to the reaction mixture. The amount of base should typically be in slight excess (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Logical Relationship: E2 Reaction Troubleshooting
Caption: Decision tree for troubleshooting common issues in E2 elimination reactions.
Section 2: Dehydration of Alcohols
The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. However, it can be plagued by side reactions such as carbocation rearrangements and ether formation.
FAQs: Byproduct Formation in Alcohol Dehydration
Question: My alcohol dehydration reaction is producing a mixture of alkenes, including some with a rearranged carbon skeleton. How can I prevent this?
Answer: Carbocation rearrangements are common in E1 dehydration reactions of secondary and tertiary alcohols because the reaction proceeds through a carbocation intermediate.[7] This intermediate can rearrange to a more stable carbocation via a hydride or alkyl shift before elimination occurs.[7] To avoid this:
-
Use an E2-selective method: For primary alcohols, dehydration can proceed through an E2 mechanism, which avoids a carbocation intermediate.[7]
-
Convert the alcohol to a better leaving group: Convert the alcohol to a tosylate or mesylate, which can then be eliminated under E2 conditions with a strong base, thus bypassing the carbocation intermediate.
-
Use Phosphorus Oxychloride (POCl₃) and Pyridine: This reagent combination promotes an E2-like elimination and is effective at dehydrating alcohols without rearrangement.
Question: Instead of an alkene, my reaction is primarily yielding an ether. What is causing this and how can I fix it?
Answer: Ether formation is a common side reaction in the acid-catalyzed dehydration of alcohols, particularly at lower temperatures.[7] This occurs when an alcohol molecule acts as a nucleophile and attacks the protonated alcohol or the carbocation intermediate. To favor alkene formation:
-
Increase the reaction temperature: Dehydration is favored at higher temperatures, while ether formation is favored at lower temperatures.[8] For example, the dehydration of ethanol to ethene requires a temperature of around 170-180°C with concentrated sulfuric acid.[8][9]
-
Use a non-nucleophilic acid: While sulfuric acid is common, phosphoric acid is often a better choice as it is less likely to participate in side reactions.[9]
Quantitative Data: Temperature Effects on Alcohol Dehydration
| Alcohol | Acid | Temperature | Major Product |
| Ethanol | Conc. H₂SO₄ | ~140°C | Diethyl ether |
| Ethanol | Conc. H₂SO₄ | ~180°C | Ethene |
| tert-Butyl alcohol | 20% aq. H₂SO₄ | 85°C | 2-Methylpropene |
Data is illustrative and may vary based on specific reaction conditions.[8]
Experimental Protocol: Dehydration of Cyclohexanol (B46403) to Cyclohexene (B86901)
-
Setup: In a 50 mL round-bottom flask, place 10 mL of cyclohexanol and 2.5 mL of 85% phosphoric acid, along with a few boiling chips.[10]
-
Distillation: Assemble a simple distillation apparatus. Heat the flask gently to distill the product mixture.[10] Keep the distillation temperature below 100°C.
-
Workup: Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium chloride solution.
-
Separation: Separate the aqueous layer and transfer the organic layer (cyclohexene) to a clean, dry Erlenmeyer flask.
-
Drying: Dry the cyclohexene over anhydrous calcium chloride.
-
Final Distillation: Decant the dried liquid into a clean, dry distillation flask and perform a final distillation to purify the cyclohexene. Collect the fraction boiling between 80-85°C.
Workflow: Alcohol Dehydration Pathways
Caption: Reaction pathways in acid-catalyzed alcohol dehydration, showing byproduct formation.
Section 3: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for synthesizing alkenes from carbonyl compounds. This section provides guidance on optimizing these reactions and purifying the products.
Troubleshooting Guide: Wittig and HWE Reactions
Question: My Wittig reaction is giving a low yield and is difficult to purify due to the triphenylphosphine (B44618) oxide byproduct. What can I do?
Answer: Low yields and purification difficulties are common challenges in the Wittig reaction.[11][12]
-
For low yields:
-
Base Strength: Ensure the base used to form the ylide is sufficiently strong and fresh.[11] For non-stabilized ylides, strong bases like n-butyllithium are often required.[11]
-
Steric Hindrance: Sterically hindered ketones can be poor substrates for the Wittig reaction, especially with stabilized ylides.[12][13]
-
-
For purification issues:
-
Chromatography: Column chromatography is a common method to separate the desired alkene from triphenylphosphine oxide.[11]
-
Crystallization: If your product is a solid, recrystallization may be effective as triphenylphosphine oxide may have different solubility properties.[11]
-
Consider the HWE Reaction: The Horner-Wadsworth-Emmons reaction is an excellent alternative. The phosphate (B84403) byproduct is water-soluble and can be easily removed by an aqueous extraction, greatly simplifying purification.[14][15]
-
Question: How can I control the stereoselectivity (E/Z) of my olefination reaction?
Answer: The stereochemical outcome of these reactions depends on the nature of the phosphonium (B103445) ylide or phosphonate (B1237965) carbanion.
-
Wittig Reaction:
-
Z-Alkene: Non-stabilized ylides (e.g., with alkyl substituents) typically favor the formation of Z-alkenes under salt-free conditions.[11]
-
E-Alkene: Stabilized ylides (with electron-withdrawing groups like esters) tend to form the more thermodynamically stable E-alkene.[11] The Schlosser modification can be used with non-stabilized ylides to favor the E-alkene.[12]
-
-
Horner-Wadsworth-Emmons (HWE) Reaction:
-
E-Alkene: The standard HWE reaction generally favors the formation of the E-alkene.[15]
-
Z-Alkene: The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and a strong, non-coordinating base like KHMDS with 18-crown-6, can be used to favor the Z-alkene.
-
Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons (HWE) Reaction
-
Preparation: Under an inert atmosphere, dissolve the phosphonate ester in an anhydrous solvent (e.g., THF) in a dry round-bottom flask.[14]
-
Deprotonation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the base (e.g., NaH or n-BuLi) dropwise. Stir for 30-60 minutes to form the phosphonate carbanion.[14]
-
Carbonyl Addition: Add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise to the reaction mixture.[14]
-
Reaction: Allow the reaction to stir at the chosen temperature until completion, monitoring by TLC.[14]
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[14]
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.[14] The water-soluble phosphate byproduct will remain in the aqueous layer.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.[14]
Workflow: HWE Reaction
References
- 1. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Khan Academy [khanacademy.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gdckulgam.edu.in [gdckulgam.edu.in]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. cerritos.edu [cerritos.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
GC-MS Analysis of Volatile Organic Compounds: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile organic compounds (VOCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during GC-MS analysis of volatile organic compounds?
A1: Common issues include the appearance of unexpected peaks (ghost peaks), poor peak shape (tailing or fronting), high baseline noise (column bleed), inconsistent retention times, and poor sensitivity.[1][2] These problems can often be traced back to issues with sample preparation, the injection system, the GC column, or the mass spectrometer.
Q2: How can I improve the sensitivity of my GC-MS analysis for trace-level VOCs?
A2: To enhance sensitivity, consider optimizing your sample preparation to pre-concentrate your analytes.[3] Techniques like solid-phase microextraction (SPME) or purge-and-trap can be effective.[3] In terms of instrumentation, using a splitless injection instead of a split injection will introduce more of your sample onto the column.[4] Programmed Temperature Vaporizing (PTV) inlets can also significantly enhance sensitivity compared to splitless injections.[5] Additionally, ensuring your GC system is free of leaks and that you are using a clean, well-conditioned column will minimize noise and improve your signal-to-noise ratio.[6]
Q3: What is column bleed and how can I minimize it?
A3: Column bleed is the natural degradation of the stationary phase of the GC column, which results in a rising baseline at higher temperatures.[7] This can interfere with the detection of analytes. Key factors that contribute to column bleed include excessive heat, exposure to oxygen, and the presence of caustic chemicals in the sample.[7] To minimize bleed, always operate within the column's specified temperature limits, use high-purity carrier gas with an oxygen trap, and ensure your system is leak-free.[7][8] Regular column conditioning can also help maintain column performance.[9][10]
Q4: My mass spectral library search is giving me low match scores for my target VOCs. What could be the problem?
A4: Low match scores can result from several factors. If your instrument's tuning parameters are significantly different from those used to generate the library spectra, it can lead to poor matching.[11] Co-eluting peaks can result in mixed mass spectra that are difficult to match.[12] Additionally, if your analyte concentration is too low or too high (overloading the detector), the resulting mass spectrum can be distorted, leading to a poor library match.[11] It's also important to ensure that the mass range you are scanning is appropriate for your compounds of interest.[11]
Troubleshooting Guides
Issue 1: Ghost Peaks - Unexpected Peaks in the Chromatogram
Q: I am seeing peaks in my chromatogram that are not present in my sample. What are they and how do I get rid of them?
A: These are commonly referred to as "ghost peaks" and can originate from several sources. The troubleshooting workflow below can help you identify and eliminate them.
Caption: Troubleshooting workflow for identifying the source of ghost peaks.
Detailed Protocol: GC Inlet Maintenance
A common source of ghost peaks is a contaminated inlet.[6] Here is a detailed protocol for cleaning an Agilent split/splitless inlet:
-
Cooldown: Cool down the injector and oven to a safe temperature (e.g., below 50°C).
-
Disassemble: Turn off the carrier gas flow at the instrument. Carefully remove the septum nut, septum, and inlet liner using clean forceps.
-
Inspect and Clean Liner: Visually inspect the liner for residue or septum particles. If dirty, replace it with a new, deactivated liner. If it appears clean, it can be sonicated in a series of solvents (e.g., methanol (B129727), acetone, hexane) and then baked in an oven to remove any remaining contaminants.
-
Clean the Inlet: Moisten a cotton swab with an appropriate solvent (e.g., methanol or acetone) and gently wipe the inside surfaces of the inlet. Be careful not to scratch the metal surfaces. For more stubborn residues, a specialized inlet cleaning brush can be used.[13]
-
Reassemble: Reinstall a new, pre-conditioned septum and the clean or new liner. Ensure the O-ring is in good condition and properly seated.
-
Leak Check and Condition: Turn the carrier gas back on and perform a leak check. Once the system is leak-free, heat the inlet to its operating temperature and allow it to condition for 15-30 minutes before running samples.[14]
Issue 2: Peak Tailing
Q: My peaks are asymmetrical with a "tail" on the right side. What causes this and how can I fix it?
A: Peak tailing is often caused by active sites in the GC system that interact with polar analytes, or by issues with the column installation or flow path.
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Protocol: GC Column Conditioning
A properly conditioned column is crucial for good peak shape. Here is a general procedure for conditioning a new GC column:
-
Installation: Install the column in the GC inlet, but do not connect it to the detector. Ensure a proper, clean cut on the column end.
-
Purge: Set the carrier gas flow to the typical operating flow rate for your method and purge the column with carrier gas for 15-30 minutes at ambient temperature to remove any oxygen.[10]
-
Heating Program: Set the oven temperature program to ramp from a low temperature (e.g., 40°C) at a rate of 10-15°C/min to a final temperature that is about 20-30°C above your method's maximum temperature, but not exceeding the column's maximum isothermal temperature limit.[15]
-
Hold: Hold the column at the final temperature for 1-2 hours. For thicker film columns, a longer conditioning time may be necessary.[16]
-
Cooldown and Connect: Cool down the oven, turn off the carrier gas, and connect the column to the detector.
-
Final Check: Re-establish carrier gas flow, heat the oven to your initial method temperature, and run a blank to ensure a stable baseline.
Issue 3: Peak Fronting
Q: My peaks are asymmetrical with a leading edge, resembling a shark fin. What is causing this?
A: Peak fronting is most commonly caused by column overload, where too much sample is injected onto the column.[17][18] It can also be caused by a mismatch in polarity between the sample solvent and the stationary phase.[17]
Solutions for Peak Fronting:
-
Reduce Sample Concentration: Dilute your sample.
-
Decrease Injection Volume: Inject a smaller volume of your sample.
-
Increase Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.[18]
-
Check Solvent Compatibility: Ensure your sample solvent is compatible with the polarity of your GC column's stationary phase.[17]
Issue 4: High Baseline Noise / Column Bleed
Q: My baseline is rising significantly at higher temperatures, making it difficult to integrate my peaks. What is happening?
A: This is a classic sign of column bleed. While all columns will exhibit some bleed, excessive bleed can compromise your analysis.
Quantitative Data: Common Column Bleed Ions
When using a mass spectrometer, column bleed from common polysiloxane-based columns will produce characteristic ions.
| m/z | Identity | Common Source |
| 73 | Trimethylsilyl ion | Septa bleed, derivatizing agents |
| 207 | Hexamethylcyclotrisiloxane | Column bleed (polysiloxane phases)[19] |
| 281 | Octamethylcyclotetrasiloxane | Column bleed (polysiloxane phases)[20] |
Table 1: Common m/z ions associated with column and septa bleed.
Acceptable Bleed Levels:
A well-conditioned, low-bleed column should have a bleed signal of less than 10 pA at its maximum isothermal temperature. For highly sensitive analyses, a bleed of less than 5 pA is desirable.[21] When observing the mass spectrum of an analyte, the intensity of the m/z 207 ion from column bleed should be significantly lower than the primary ions of your compound of interest.
Issue 5: Poor Sensitivity
Q: I am not getting a strong enough signal for my compounds of interest. How can I improve my sensitivity?
A: Low sensitivity can be due to a variety of factors, from sample introduction to detector settings.
Quantitative Data: Comparison of Injection Techniques for Sensitivity Enhancement
While specific enhancement factors are compound-dependent, the following table provides a general comparison of common injection techniques for improving sensitivity in VOC analysis.
| Injection Technique | Relative Sensitivity | Best For |
| Split | Low | High concentration samples |
| Splitless | High | Trace analysis[4] |
| Programmed Temperature Vaporizing (PTV) | Very High | Trace analysis, thermally labile compounds[22] |
Table 2: General comparison of GC injection techniques for sensitivity.
Troubleshooting Low Sensitivity:
-
Check for Leaks: Leaks in the inlet or connections can lead to sample loss.[6]
-
Inlet Discrimination: Ensure the inlet temperature is appropriate to vaporize all analytes efficiently.[6]
-
Column Activity: Active sites on the column can adsorb analytes, reducing the signal.[6] Consider trimming the column or using a more inert column.
-
Detector Tuning: Ensure your mass spectrometer is properly tuned. An autotune should be performed regularly.[7]
-
Sample Preparation: As mentioned in the FAQs, consider using a pre-concentration technique like SPME or purge-and-trap.[3]
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 5. glsciences.eu [glsciences.eu]
- 6. aasnig.com [aasnig.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 18. GC Troubleshooting—Fronting Peaks [restek.com]
- 19. acdlabs.com [acdlabs.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Purity Validation of 2,5-Dimethyl-1-hexene: A Comparative Guide to GC-MS, qNMR, and HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in ensuring data integrity and the safety and efficacy of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC) with universal detectors for the purity validation of 2,5-Dimethyl-1-hexene, a volatile and non-chromophoric alkene.
At a Glance: Comparing Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and sensitivity. The following table summarizes the key performance characteristics of GC-MS, qNMR, and HPLC with a Charged Aerosol Detector (CAD) for the analysis of this compound.
| Parameter | GC-MS | qNMR (Quantitative NMR) | HPLC with Universal Detector (e.g., CAD) |
| Principle | Separation by volatility and interaction with a stationary phase, followed by mass-based identification and quantification. | Direct quantification based on the relationship between NMR signal intensity and the number of atomic nuclei. A primary ratio method.[1] | Separation based on partitioning between a mobile and stationary phase, with detection of non-volatile analytes after nebulization. |
| Primary Application | Ideal for volatile and semi-volatile compounds; excellent for separating isomers and identifying trace impurities. | Absolute purity determination without the need for a specific reference standard of the analyte; structural confirmation.[2][3] | Suitable for non-volatile or thermally labile compounds; applicable to analytes lacking a UV chromophore.[4][5] |
| Selectivity | High, especially with high-resolution capillary columns. Can separate positional and geometric isomers. | High; provides detailed structural information that allows for the differentiation of isomers. | Moderate to high, dependent on column chemistry and mobile phase composition. |
| Sensitivity (Typical LOD) | Low pg range (analyte dependent).[6] | ~0.1 - 0.5% of the total mixture for impurity detection.[6] | ng range on-column.[7] |
| Precision (Typical RSD) | < 5% | < 1%[8] | < 5%[4] |
| **Linearity (Typical R²) ** | > 0.99 | > 0.999[8] | > 0.99 (often requires a non-linear fit)[9] |
| Throughput | High | Moderate | High |
In-Depth Analysis of Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile organic compounds like this compound. Its high resolving power allows for the separation of closely related isomers, which are the most likely impurities in the synthesis of this compound. The mass spectrometer provides definitive identification of the analyte and any co-eluting impurities based on their mass fragmentation patterns.
Key Strengths:
-
High Separation Efficiency: Capable of separating complex mixtures of volatile isomers.
-
Definitive Identification: Mass spectral data provides a high degree of confidence in compound identification.
-
High Sensitivity: Can detect and quantify trace-level impurities.
Potential Limitations:
-
Requires the analyte to be volatile and thermally stable.
-
Quantification can be influenced by matrix effects.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary method for the accurate determination of compound purity.[2][10] It is a direct and absolute method that does not require a reference standard of the same compound, instead utilizing a certified internal standard of a different, structurally unrelated compound.[3] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for highly accurate and precise purity measurements.[1]
Key Strengths:
-
Primary Analytical Method: Provides a direct measurement of purity with high accuracy and precision.[8][10]
-
No Analyte-Specific Standard Required: A single internal standard can be used for various analytes.
-
Provides Structural Information: Simultaneously confirms the structure of the analyte and identifies impurities.
Potential Limitations:
-
Lower sensitivity compared to chromatographic methods for trace impurities.
-
Signal overlap in complex mixtures can complicate quantification.[6]
High-Performance Liquid Chromatography (HPLC) with Universal Detectors
For non-chromophoric compounds like this compound, traditional HPLC with UV detection is not feasible. However, the use of universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) allows for the analysis of such compounds. These detectors work by nebulizing the column effluent, evaporating the mobile phase, and measuring the resulting analyte particles. CAD is generally considered more sensitive and provides a wider dynamic range than ELSD.[4]
Key Strengths:
-
Broad Applicability: Can analyze a wide range of compounds, including those without UV chromophores.[5]
-
Suitable for Non-Volatile Impurities: Can detect impurities that are not amenable to GC analysis.
Potential Limitations:
-
Lower sensitivity for highly volatile compounds like this compound.
-
Response can be non-linear and dependent on analyte volatility and mobile phase composition.[9]
Experimental Protocols
GC-MS Protocol for Purity Validation of this compound
This protocol is designed for the separation and quantification of this compound and its potential isomeric impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
Chromatographic Conditions:
-
Column: High-polarity capillary column (e.g., DB-WAXetr, 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 35-300.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject 1 µL into the GC-MS system.
Data Analysis:
-
Identify this compound and any impurities based on their retention times and mass spectra.
-
Calculate the purity by area percent normalization, assuming equal response factors for all isomers. For higher accuracy, a certified reference standard of this compound should be used to create a calibration curve.
GC-MS Experimental Workflow
qNMR Protocol for Purity Determination of this compound
This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.[11]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified reference material with known purity that has signals that do not overlap with the analyte (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals of interest (a delay of 30-60 seconds is often sufficient for small molecules).
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis:
-
Acquire the ¹H NMR spectrum under quantitative conditions.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, unique signal for both this compound and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
References
- 1. benchchem.com [benchchem.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 11. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the Polymerization of 2,5-Dimethyl-1-hexene and other C8 Olefins
An in-depth analysis for researchers and professionals in polymer science and drug development.
This guide provides a comprehensive comparison of the polymerization behavior of 2,5-Dimethyl-1-hexene, a branched C8 α-olefin, with other C8 olefins, primarily focusing on the linear α-olefin, 1-octene (B94956). The comparison encompasses polymerization methodologies, catalyst performance, and the resulting polymer properties, supported by available experimental data. This document is intended to assist researchers, scientists, and professionals in drug development in understanding the nuances of C8 olefin polymerization and selecting appropriate monomers for specific applications.
Introduction
C8 olefins are a significant class of monomers in the production of polyolefins, with their polymer derivatives finding applications in diverse fields, including packaging, adhesives, and as viscosity modifiers in lubricants. The structure of the C8 olefin monomer, particularly the presence and position of branching, profoundly influences its polymerizability and the ultimate properties of the polymer. This compound, with its bulky branched structure, presents a unique case for polymerization compared to its linear counterparts like 1-octene.
Polymerization Methods and Catalyst Systems
The polymerization of C8 olefins is predominantly carried out using coordination catalysts, broadly classified into Ziegler-Natta and metallocene systems. Cationic polymerization is also a viable method, particularly for branched olefins that can form stable carbocation intermediates.
Ziegler-Natta Catalysis
Traditional Ziegler-Natta (ZN) catalysts, typically heterogeneous systems based on titanium halides and aluminum alkyls, are effective for the polymerization of α-olefins.[1][2][3] These catalysts are known for producing polymers with high molecular weight and high linearity.[2] However, their multi-sited nature often leads to polymers with broad molecular weight distributions.[4]
Metallocene Catalysis
Metallocene catalysts are single-site, homogeneous catalysts that offer precise control over polymer architecture, including molecular weight, molecular weight distribution, and stereochemistry.[4][5][6][7] This level of control is particularly advantageous when tailoring polymer properties for specific applications.[8]
Cationic Polymerization
Cationic polymerization, initiated by Lewis acids or protonic acids, is another route for olefin polymerization. This method is particularly relevant for olefins with electron-donating groups that can stabilize the propagating carbocationic center.[9][10] Branched olefins like this compound are potential candidates for this type of polymerization due to the formation of a tertiary carbocation upon initiation.
Comparative Analysis of Polymerization Behavior
Direct comparative studies on the homopolymerization of this compound and other C8 olefins under identical conditions are limited in the publicly available literature. However, by collating data from various sources, a comparative overview can be constructed.
Table 1: Comparison of Polymerization Performance of this compound and 1-Octene
| Parameter | This compound | 1-Octene | References |
| Catalyst System | Ziegler-Natta, Metallocene, Cationic (potential) | Ziegler-Natta, Metallocene, Cationic | [1][9][11][12] |
| Catalyst Activity | Generally lower due to steric hindrance | Higher | [13] |
| Polymer Molecular Weight (Mn) | Data not readily available | Varies with catalyst and conditions | [4] |
| Polydispersity Index (PDI) | Data not readily available | Narrow with metallocene catalysts | [4] |
| Crystallinity | Expected to be low (amorphous) | Amorphous to semi-crystalline | [13] |
Note: Quantitative data for the homopolymerization of this compound is scarce in the available literature. The information presented is based on general trends observed for branched α-olefins.
The bulky substituents near the double bond in this compound are expected to sterically hinder the approach of the monomer to the catalyst's active site, leading to lower polymerization activity compared to linear α-olefins like 1-octene.[13] This steric hindrance can also affect the regioselectivity of monomer insertion and may lead to polymers with different microstructures.
Polymer Properties: A Comparative Overview
The structural differences in the monomers are directly reflected in the properties of the resulting polymers.
Table 2: Comparison of Polymer Properties
| Property | Poly(this compound) | Poly(1-octene) | References |
| Crystallinity | Amorphous (expected) | Generally amorphous | [13] |
| Glass Transition Temperature (Tg) | Data not readily available | Dependent on tacticity and molecular weight | [14] |
| Melting Temperature (Tm) | Not applicable (amorphous) | Generally not observed or very low | [13] |
| Thermal Stability (TGA) | Data not readily available | Degradation onset typically > 300 °C | [14] |
| Mechanical Properties | Expected to be soft and flexible | Soft, flexible, elastomeric behavior | [15] |
The presence of bulky side chains in poly(this compound) is anticipated to disrupt chain packing, resulting in an amorphous polymer with a low glass transition temperature. Poly(1-octene) is also typically amorphous and exhibits elastomeric properties.[13][15]
Experimental Protocols
Detailed experimental protocols for the homopolymerization of this compound are not widely reported. However, general procedures for Ziegler-Natta and metallocene-catalyzed polymerization of α-olefins can be adapted.
General Protocol for Ziegler-Natta Polymerization of a C8 Olefin
Materials:
-
C8 olefin (e.g., 1-octene), freshly distilled and dried
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃)
-
Anhydrous heptane (B126788) or toluene (B28343) (polymerization solvent)
-
Methanol (B129727) (for termination)
-
Hydrochloric acid solution (for catalyst residue removal)
Procedure (conducted under an inert atmosphere, e.g., nitrogen or argon):
-
In a flame-dried, nitrogen-purged reactor, add the desired amount of anhydrous solvent.
-
Introduce the C8 olefin monomer to the reactor.
-
Add the triethylaluminum cocatalyst to the reactor and stir.
-
Separately, prepare a solution of titanium tetrachloride in the anhydrous solvent.
-
Inject the TiCl₄ solution into the reactor to initiate polymerization.
-
Maintain the reaction at the desired temperature with continuous stirring for the specified duration.
-
Terminate the polymerization by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into an excess of methanol.
-
Filter the polymer and wash it with a dilute hydrochloric acid solution in methanol to remove catalyst residues, followed by washing with pure methanol until neutral.
-
Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.[2][3][16]
General Protocol for Metallocene-Catalyzed Polymerization of a C8 Olefin
Materials:
-
C8 olefin (e.g., 1-octene), freshly distilled and dried
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene
-
Anhydrous toluene (polymerization solvent)
-
Methanol (for termination)
-
Acidified methanol (for catalyst deactivation and polymer precipitation)
Procedure (conducted under an inert atmosphere):
-
In a flame-dried, nitrogen-purged reactor, add anhydrous toluene and the C8 olefin monomer.
-
Inject the MAO solution into the reactor and stir to allow for scavenging of impurities.
-
In a separate glovebox, dissolve the metallocene catalyst in a small amount of toluene.
-
Inject the catalyst solution into the reactor to start the polymerization.
-
Maintain the reaction at the desired temperature with vigorous stirring for the specified time.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the solution into a large volume of acidified methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.[17][18]
Signaling Pathways and Logical Relationships
The choice of catalyst and monomer structure dictates the polymerization pathway and the resulting polymer properties. The following diagram illustrates the key decision points and their consequences in the polymerization of C8 olefins.
Figure 1: Logical flow of C8 olefin polymerization.
Conclusion
The polymerization of this compound presents distinct challenges and opportunities compared to linear C8 olefins like 1-octene. The steric bulk of the branched monomer generally leads to lower catalyst activity. The resulting polymer is expected to be amorphous with properties characteristic of a soft, flexible material. In contrast, linear C8 olefins can be polymerized with higher efficiency, and their polymer properties can be tuned to a greater extent through catalyst selection.
While quantitative data for the homopolymerization of this compound remains limited, the general principles of olefin polymerization provide a framework for understanding its behavior. Further experimental investigation is warranted to fully elucidate the structure-property relationships of poly(this compound) and to explore its potential applications. The choice between this compound and other C8 olefins will ultimately depend on the desired balance of processability and final polymer characteristics for a given application.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scienomics.com [scienomics.com]
- 4. researchgate.net [researchgate.net]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. pslc.ws [pslc.ws]
- 7. The heterogenization of homogeneous metallocene catalysts for olefin polymerization - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. ymerdigital.com [ymerdigital.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KINETICS OF THE ZIEGLER-NATTA POLYMERIZATION OF 1-OCTENE(I)----THE KINETICS OF THE STATIONARY PERIOD [crcu.jlu.edu.cn]
- 12. Copolymerization of ethylene and 1-octene catalyzed by a modified Ziegler-Natta catalyst [journal.buct.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Impact of Hexyl Branch Content on the Mechanical Properties and Deformation Mechanisms of Amorphous Ethylene/1-Octene Copolymers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Comparative Guide to Alternative Synthetic Routes for 2,5-Dimethylated Hexenes
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of specific molecular scaffolds is paramount. The 2,5-dimethylated hexene framework is a valuable building block in organic synthesis, and its preparation can be approached through various synthetic strategies. This guide provides a comparative analysis of four prominent methods: Dimerization of Isobutene, the Wittig Reaction, Grignard Reaction followed by Dehydration, and Olefin Metathesis. Each route is evaluated based on its reaction mechanism, experimental protocol, and performance metrics such as yield and selectivity.
Comparison of Synthetic Routes
The selection of an optimal synthetic route to 2,5-dimethylated hexenes is contingent on factors such as the desired isomer, available starting materials, and required scale. The following table summarizes the key quantitative data for each of the discussed methods.
| Synthetic Route | Target Isomer(s) | Starting Materials | Key Reagents/Catalysts | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |
| Dimerization of Isobutene | 2,5-Dimethyl-1-hexene, 2,5-Dimethyl-2-hexene | Isobutene | Hydrogen Sulfide (B99878) (H₂S) | ~4.6% (total DMHs)[1] | Moderate (mixture of isomers and byproducts)[1] | Utilizes readily available feedstock. | Low yield, formation of multiple products, safety concerns with H₂S. |
| Wittig Reaction | 2,5-Dimethyl-2-hexene | 4-Methyl-2-pentanone (B128772), Isopropyltriphenylphosphonium (B8661593) halide | Strong base (e.g., n-BuLi) | Moderate to Good (estimated) | High (regioselectivity is determined by starting materials)[2] | High regioselectivity, reliable for C=C bond formation.[2][3] | Steric hindrance can reduce yield, formation of triphenylphosphine (B44618) oxide byproduct.[2][4] |
| Grignard Reaction & Dehydration | This compound, 2,5-Dimethyl-2-hexene | 5-Methyl-2-hexanone (B1664664), Methylmagnesium halide | Acid catalyst (for dehydration) | Good to Excellent (estimated for two steps) | Zaitsev's rule governs selectivity in dehydration, favoring the more substituted alkene.[5][6] | Versatile C-C bond formation, readily available starting materials. | Two-step process, potential for rearrangement in dehydration, control of regioselectivity can be challenging.[6] |
| Olefin Metathesis | 2,5-Dimethyl-3-hexene | 2-Methyl-2-butene (B146552), 1-Butene (B85601) | Grubbs or Schrock catalyst | Good to Excellent (estimated) | Generally high, dependent on catalyst and substrate.[2][4] | High efficiency for C=C bond formation, tolerance of various functional groups. | Catalyst cost and sensitivity, potential for side reactions.[7][8] |
Experimental Protocols and Methodologies
Dimerization of Isobutene with H₂S Co-feeding
This method involves the gas-phase dimerization of isobutene in the presence of hydrogen sulfide, which acts as a radical initiator. The reaction typically produces a mixture of this compound and 2,5-dimethyl-2-hexene, along with other C8 isomers and byproducts.
Experimental Protocol: The dimerization of isobutene is carried out in a high-pressure batch reactor. A mixture of isobutene and hydrogen sulfide (e.g., in a 2:1 molar ratio) is introduced into the reactor.[1] The reaction is then heated to a specific temperature (optimal reported at 375 °C) and pressurized (e.g., 2.5 atm).[1] The reaction is allowed to proceed for a set time, after which the reactor is cooled and the product mixture is collected and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution and yield.[6]
Logical Workflow:
Wittig Reaction
The Wittig reaction is a robust method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. To synthesize 2,5-dimethyl-2-hexene, 4-methyl-2-pentanone would be reacted with an isopropyl-substituted phosphonium ylide.
Experimental Protocol: First, the Wittig reagent is prepared by reacting isopropyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous solvent such as THF under an inert atmosphere.[3][9] The resulting ylide solution is then cooled, and 4-methyl-2-pentanone is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature. After the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The crude product is then purified, typically by chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.
Signaling Pathway:
Grignard Reaction Followed by Dehydration
This two-step sequence involves the initial formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the alkene. To synthesize this compound and 2,5-dimethyl-2-hexene, 5-methyl-2-hexanone can be reacted with methylmagnesium bromide.
Experimental Protocol: In the first step, a solution of 5-methyl-2-hexanone in an anhydrous ether solvent (like diethyl ether or THF) is added dropwise to a solution of methylmagnesium bromide at a low temperature (e.g., 0 °C). The reaction is then warmed to room temperature and stirred until completion. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried, and the solvent is evaporated to yield the crude 2,5-dimethyl-2-hexanol.
For the second step, the crude alcohol is heated with a strong acid catalyst, such as sulfuric acid or phosphoric acid.[10] The alkene products are distilled from the reaction mixture as they are formed. The collected distillate is then washed, dried, and fractionally distilled to separate the isomeric hexenes. The product distribution will favor the more stable, more substituted alkene (2,5-dimethyl-2-hexene) according to Zaitsev's rule.[5]
Experimental Workflow:
Olefin Metathesis
Olefin metathesis offers a powerful and efficient method for the formation of carbon-carbon double bonds. For the synthesis of 2,5-dimethyl-3-hexene, a cross-metathesis reaction between 2-methyl-2-butene and 1-butene could be employed, catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst.
Experimental Protocol: In a typical procedure, the two alkene substrates (2-methyl-2-butene and 1-butene) are dissolved in a degassed solvent like dichloromethane. A solution of the Grubbs catalyst (e.g., Grubbs second-generation catalyst) is then added, and the reaction mixture is stirred at room temperature or with gentle heating under an inert atmosphere.[7][8] The progress of the reaction can be monitored by techniques like GC or TLC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography to isolate the desired 2,5-dimethyl-3-hexene. The choice of catalyst can be crucial, especially when dealing with sterically hindered olefins.[2]
Catalytic Cycle:
Conclusion
The synthesis of 2,5-dimethylated hexenes can be achieved through several distinct and viable routes. The dimerization of isobutene offers a direct approach from a simple feedstock but suffers from low yields and a lack of selectivity. The Wittig reaction provides excellent regiocontrol but can be challenging for sterically hindered ketones. The Grignard reaction followed by dehydration is a versatile two-step method, with the final product distribution being governed by the principles of elimination reactions. Finally, olefin metathesis stands out as a modern and efficient method, particularly for accessing specific isomers, although catalyst cost and sensitivity can be a consideration. The choice of the most appropriate method will ultimately depend on the specific isomeric requirements, the scale of the synthesis, and the available resources and expertise.
References
- 1. Wittig_reaction [chemeurope.com]
- 2. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Show how Wittig reactions might be used to synthesize the followi... | Study Prep in Pearson+ [pearson.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Performance evaluation of different catalysts for isobutene dimerization
A Comparative Guide to Catalysts for Isobutene Dimerization: Performance Evaluation and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The dimerization of isobutene is a critical industrial process for producing valuable C8 olefins, which serve as precursors to high-octane gasoline additives and other important chemicals. The choice of catalyst plays a pivotal role in determining the efficiency and selectivity of this reaction. This guide provides an objective comparison of the performance of various catalysts for isobutene dimerization, supported by experimental data, to aid researchers in selecting the most suitable catalytic system for their specific needs.
Catalyst Performance Comparison
The performance of different catalysts for isobutene dimerization is summarized in the table below. The data has been compiled from various studies, and it is important to note that reaction conditions can significantly influence the outcomes. Key performance indicators include isobutene conversion, selectivity towards diisobutene (DIB), and in some cases, the distribution of trimethylpentenes (TMPs), which are the primary dimerization products.
| Catalyst Type | Catalyst Name | Isobutene Conversion (%) | DIB Selectivity (%) | TMP Selectivity (%) | Reaction Temperature (°C) | Pressure (MPa) | Reference |
| Ion-Exchange Resin | Amberlyst 15 | ~50 (initial) | High (close to 100% C8) | ~60 (TP2) | 180 | Atmospheric | [1] |
| Amberlyst 35 | High | - | - | 90-110 | - | [2] | |
| APIL-DVB@PDVB-EGDMA | 100 | 72.4 | - | - | - | [3] | |
| Zeolite | Ni/Zeolite | More active than parent zeolite | Higher than parent zeolite | - | - | - | [4] |
| MWW | 80 | 55 (C8) | - | 160 | 0.5 | [5] | |
| H-ZSM-5 | - | - | - | - | - | [6] | |
| Beta Zeolite | High and stable | Lower than resins | - | - | - | [4] | |
| Supported Ionic Liquid | Brønsted acidic IL on Silica (B1680970) | - | Good selectivity to C8 | - | Variable | - | [7] |
| Metal Oxide | NiO/Al2O3 | - | High (close to 100% C8) | - | 180 | Atmospheric | [1] |
| Co/BETA | 74 | ~70 (C8) | - | 60 | 1 | [5] | |
| Fe0.2Zn1.8/SiO2 | 89 | 57 (C8) | - | - | - | [5] |
Note: "-" indicates that the data was not specified in the cited source under comparable conditions. DIB selectivity often refers to the total C8 olefin fraction. TP2 refers to 2,4,4-trimethylpent-2-ene.
Experimental Workflow and Methodologies
A general workflow for evaluating the performance of catalysts in isobutene dimerization is depicted in the following diagram. This process typically involves catalyst preparation and characterization, followed by the catalytic reaction under controlled conditions and subsequent product analysis.
Detailed Experimental Protocols
1. Catalyst Preparation and Characterization:
-
Ion-Exchange Resins (e.g., Amberlyst 15): Typically used as received after drying. For instance, Amberlyst-15 can be dried at 90°C overnight under a nitrogen atmosphere before use.[2]
-
Zeolites (e.g., H-ZSM-5): Often used in their protonated form. Modification with metals like nickel can be performed through impregnation methods.[4]
-
Supported Ionic Liquids: Prepared by impregnating a support material (e.g., silica gel) with a solution of the ionic liquid, followed by solvent evaporation.[7]
-
Catalyst Characterization:
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Ammonia (B1221849) Temperature-Programmed Desorption (NH3-TPD): To determine the acidity of the catalyst.[1][5] A typical procedure involves pretreating the sample in an inert gas flow, followed by ammonia adsorption at a specific temperature (e.g., 50°C), and then temperature-programmed desorption to quantify the desorbed ammonia.[1]
-
2. Catalytic Reaction:
-
Reactor Setup: The dimerization is commonly carried out in a continuous flow fixed-bed reactor or a stirred batch autoclave.[1][8]
-
Reaction Conditions:
-
Pressure: Can be from atmospheric to several MPa, sufficient to maintain the liquid phase if required.[5]
-
Feed: A mixture of isobutene and an inert gas (e.g., helium or nitrogen) is often used for gas-phase reactions.[1] For liquid-phase reactions, a solvent like n-butane may be used.[9]
-
Catalyst Loading: A specific amount of catalyst is packed into the reactor.
3. Product Analysis:
-
Sampling: The reactor effluent is periodically sampled for analysis.
-
Analytical Technique: Gas chromatography (GC) equipped with a flame ionization detector (FID) is the primary method for quantitative analysis of the reaction products.[5][8] Gas chromatography-mass spectrometry (GC-MS) is used for product identification.[10]
-
Columns: Capillary columns such as PONA or Alumina PLOT are commonly used for separating C4 and C8 isomers.[10]
-
Calculation of Performance Metrics:
-
Isobutene Conversion (%): Calculated based on the amount of isobutene reacted relative to the amount fed.
-
Product Selectivity (%): Determined by the molar amount of a specific product (e.g., diisobutene) formed relative to the total amount of isobutene converted.
-
Discussion of Catalyst Performance
Ion-Exchange Resins: Catalysts like Amberlyst 15 show high initial activity and selectivity towards C8 olefins.[1] However, they can suffer from deactivation over time, especially at higher temperatures.[1] Polymeric ionic liquids represent a newer class that can achieve complete conversion with high dimer selectivity.[3]
Zeolites: The performance of zeolites is highly dependent on their topology and acidity.[4] Zeolites with three-dimensional channel structures, like Beta zeolite, tend to be more stable than those with one-dimensional channels.[4] Modification of zeolites with metals such as nickel can enhance their activity and selectivity.[4]
Supported Ionic Liquids: These catalysts offer the advantage of combining the high activity of ionic liquids with the ease of separation of solid catalysts.[7] The selectivity can be tuned by the choice of the ionic liquid and reaction conditions.[7]
Metal Oxides: Supported metal oxides, such as Co/BETA and Fe/SiO2, have demonstrated good conversion and selectivity for isobutene dimerization.[5] The catalytic performance can be optimized by adjusting the metal loading and reaction parameters.[5]
This guide provides a foundational understanding of the performance of various catalysts for isobutene dimerization. Researchers are encouraged to consult the cited literature for more in-depth information and to tailor their experimental designs based on the specific objectives of their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. fischer-tropsch.org [fischer-tropsch.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Oligomerisation of isobutene with silica supported ionic liquid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 2,5-Dimethyl-1-hexene and 2,5-Dimethyl-2-hexene
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Isomeric impurities can significantly impact the efficacy and safety of a final product. This guide provides a detailed spectroscopic comparison of two closely related isomers, 2,5-Dimethyl-1-hexene and 2,5-Dimethyl-2-hexene, offering a clear methodology for their differentiation using routine analytical techniques.
This comparison guide delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to distinguish between the terminal alkene, this compound, and its internal alkene counterpart, 2,5-Dimethyl-2-hexene. The subtle shift of a double bond profoundly influences the spectroscopic fingerprint of each molecule, providing clear markers for their identification.
At a Glance: Key Spectroscopic Differentiators
| Spectroscopic Technique | This compound | 2,5-Dimethyl-2-hexene | Key Distinguishing Features |
| ¹H NMR | Signals for terminal vinyl protons (~4.7 ppm) | Signal for internal vinyl proton (~5.1 ppm) | Presence and chemical shift of olefinic protons. |
| ¹³C NMR | Signals for sp² carbons at ~110 ppm and ~145 ppm | Signals for sp² carbons at ~125 ppm and ~132 ppm | Chemical shifts of the double bond carbons. |
| Infrared (IR) | C=C stretch at ~1645 cm⁻¹, =C-H stretch at ~3080 cm⁻¹, and strong out-of-plane bending bands at ~910 cm⁻¹ and ~990 cm⁻¹ | C=C stretch at ~1670 cm⁻¹, =C-H stretch at ~3020 cm⁻¹ | Position of the C=C stretch and presence of characteristic out-of-plane bending bands for the terminal alkene. |
| Mass Spectrometry (MS) | Prominent fragment at m/z 57 (tert-butyl cation) and 41 (allyl cation) | Prominent fragment at m/z 69 (allylic cation) and 56 | Differences in the fragmentation patterns due to the position of the double bond. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive evidence for the structural elucidation of these isomers. The chemical environment of the protons and carbon atoms is uniquely sensitive to the position of the double bond.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers show distinct differences in the olefinic region.
-
This compound: Exhibits two distinct signals for the terminal vinyl protons (=CH₂) around 4.67 ppm.
-
2,5-Dimethyl-2-hexene: Shows a single signal for the internal vinyl proton (=CH-) at approximately 5.1 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectra further confirm the isomeric identity.
-
This compound: The terminal double bond carbons appear at approximately 109.9 ppm (=CH₂) and 145.8 ppm (quaternary C).[1]
-
2,5-Dimethyl-2-hexene: The internal double bond carbons are found at around 125.1 ppm (=CH-) and 132.5 ppm (quaternary C).
Table 1: Comparative ¹H and ¹³C NMR Data (Chemical Shifts in ppm)
| Assignment | This compound | 2,5-Dimethyl-2-hexene |
| ¹H NMR | ||
| =CH₂ | ~4.67 | - |
| =CH- | - | ~5.1 |
| -CH(CH₃)₂ | ~1.54 | ~2.2 |
| -CH₂- | ~1.98, ~1.32 | ~1.9 |
| -C(CH₃)= | ~1.71 | ~1.6, ~1.7 |
| -CH(CH₃)₂ | ~0.89 | ~0.88 |
| ¹³C NMR | ||
| C1 (=CH₂) | ~109.9 | - |
| C2 (C=) | ~145.8 | ~132.5 |
| C3 (-CH₂-) | ~38.5 | ~125.1 |
| C4 (-CH₂-) | ~26.7 | ~31.2 |
| C5 (-CH-) | ~28.3 | ~28.0 |
| C6 (-CH₃) | ~22.5 | ~22.3 |
| C (on C2) | ~22.3 | ~25.8, ~17.8 |
| C (on C5) | ~22.5 | ~22.3 |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy offers a rapid method to distinguish between the two isomers based on characteristic vibrational modes.
-
This compound: The terminal double bond presents a C=C stretching vibration around 1645 cm⁻¹. Crucially, it also displays strong out-of-plane (oop) C-H bending vibrations for the =CH₂ group at approximately 910 cm⁻¹ and 990 cm⁻¹. A =C-H stretch is also observed around 3080 cm⁻¹.
-
2,5-Dimethyl-2-hexene: The internal, trisubstituted double bond results in a weaker C=C stretch at a slightly higher wavenumber, around 1670 cm⁻¹. The =C-H stretch appears around 3020 cm⁻¹. The characteristic strong oop bending bands of the terminal alkene are absent.
Table 2: Key Infrared Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound | 2,5-Dimethyl-2-hexene |
| =C-H Stretch | ~3080 | ~3020 |
| C-H Stretch (alkane) | ~2850-2960 | ~2850-2960 |
| C=C Stretch | ~1645 | ~1670 |
| =C-H Out-of-Plane Bend | ~910, ~990 (strong) | ~815 (medium-weak) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry reveals distinct fragmentation patterns for the two isomers, aiding in their differentiation. The fragmentation is dictated by the stability of the resulting carbocations.
-
This compound: The mass spectrum shows a molecular ion peak (M⁺) at m/z 112. A prominent peak is observed at m/z 57, corresponding to the stable tert-butyl cation formed by cleavage at the C3-C4 bond. Another significant fragment appears at m/z 41, representing the allyl cation.
-
2,5-Dimethyl-2-hexene: The molecular ion peak is also at m/z 112. The fragmentation pattern is dominated by the formation of a stable allylic cation at m/z 69, resulting from cleavage of the C4-C5 bond. A peak at m/z 56 is also observed, likely due to a McLafferty rearrangement.
Table 3: Major Fragment Ions in Mass Spectrometry (m/z)
| Proposed Fragment | This compound | 2,5-Dimethyl-2-hexene |
| [M]⁺ | 112 | 112 |
| [M-CH₃]⁺ | 97 | 97 |
| [C₅H₉]⁺ (allylic) | - | 69 (prominent) |
| [C₄H₈]⁺ | - | 56 |
| [C₄H₉]⁺ (tert-butyl) | 57 (prominent) | - |
| [C₃H₅]⁺ (allyl) | 41 (significant) | 41 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube to a height of about 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) for either ¹H or ¹³C NMR and initiate the data acquisition.
-
Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid sample directly onto the ATR crystal.
-
Sample Preparation (Transmission): If using a salt plate (e.g., NaCl), place a drop of the liquid sample between two plates to create a thin film.
-
Background Spectrum: Acquire a background spectrum of the empty IR beam path (or clean ATR crystal/salt plates) to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the IR beam and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 ppm) of the analyte in a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Method: Set the appropriate gas chromatograph parameters, including the injection port temperature, column type, oven temperature program, and carrier gas flow rate, to achieve good separation of the analyte from any impurities.
-
MS Method: Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization at 70 eV), mass range (e.g., m/z 35-200), and scan speed.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Acquisition and Analysis: The instrument will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. Identify the peak corresponding to the analyte and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.
Caption: Comparative spectroscopic analysis workflow for the differentiation of hexene isomers.
References
Reactivity Face-Off: Branched vs. Linear Alpha-Olefins in Catalytic Transformations
A Comparative Guide for Researchers in Catalysis and Polymer Science
The structural nuances of alpha-olefins—specifically, the distinction between linear and branched isomers—play a pivotal role in determining their reactivity in fundamental chemical transformations such as hydroformylation and polymerization. For researchers, scientists, and drug development professionals, a comprehensive understanding of these reactivity differences is crucial for catalyst design, process optimization, and the synthesis of novel materials with tailored properties. This guide provides an objective comparison of the performance of branched versus linear alpha-olefins, supported by experimental data, detailed methodologies, and mechanistic insights.
Hydroformylation: A Tale of Two Regioselectivities
Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, converting olefins into valuable aldehydes. The regioselectivity of this reaction—the preference for the formation of a linear versus a branched aldehyde—is profoundly influenced by the structure of the olefin substrate.
Quantitative Comparison of Hydroformylation Reactivity
The following table summarizes typical experimental data for the rhodium-catalyzed hydroformylation of a linear alpha-olefin (1-hexene) and discusses the expected reactivity of a branched isomer (4-methyl-1-pentene) based on established principles of steric hindrance.
| Olefin | Catalyst System | Temperature (°C) | Pressure (bar, CO/H₂) | Conversion (%) | Linear/Branched Ratio (L/B) | Turnover Frequency (TOF, h⁻¹) |
| 1-Hexene (B165129) | Rh(acac)(CO)₂ / PPh₃ | 100 | 20 (1:1) | >95 | ~2-4 | High |
| 4-Methyl-1-pentene (B8377) | Rh(acac)(CO)₂ / PPh₃ | 100 | 20 (1:1) | Lower than 1-hexene (expected) | Lower than 1-hexene (expected) | Lower than 1-hexene (expected) |
Note: Direct comparative data under identical conditions is limited. The data for 4-methyl-1-pentene is an educated estimation based on steric hindrance effects.
Linear alpha-olefins like 1-hexene generally exhibit higher reactivity and a preference for the formation of the linear aldehyde due to less steric hindrance at the double bond.[1][2][3][4][5] In contrast, branched alpha-olefins, such as 4-methyl-1-pentene, are expected to react more slowly. The bulky substituent near the reactive site hinders the approach of the catalyst, leading to a lower overall conversion and turnover frequency. Furthermore, the steric bulk can influence the regioselectivity, often leading to a higher proportion of the branched aldehyde compared to the reaction with a linear olefin under the same conditions.[6]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Hexene
This protocol describes a typical laboratory-scale hydroformylation of 1-hexene.
Materials:
-
Rh(acac)(CO)₂ (Rhodium(I) dicarbonyl acetylacetonate)
-
Triphenylphosphine (PPh₃)
-
1-Hexene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve.
Procedure:
-
Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.
-
Catalyst Preparation: In a nitrogen-filled glovebox, Rh(acac)(CO)₂ and the desired amount of PPh₃ ligand are dissolved in anhydrous toluene.
-
Reaction Setup: The catalyst solution and 1-hexene are charged into the autoclave under a nitrogen atmosphere.
-
Reaction: The reactor is sealed, purged several times with syngas, and then pressurized to the desired pressure (e.g., 20 bar). The reaction mixture is heated to the target temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Analysis: The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-hexene and the ratio of linear to branched aldehyde products.
-
Termination: After the desired reaction time or conversion is reached, the reactor is cooled to room temperature, and the pressure is carefully released in a fume hood.
Mechanistic Pathway of Hydroformylation
The regioselectivity in rhodium-catalyzed hydroformylation is determined at the migratory insertion step of the olefin into the rhodium-hydride bond. For linear alpha-olefins, the formation of the linear alkyl-rhodium intermediate is generally favored due to lower steric repulsion.
Caption: Regioselectivity in Rh-catalyzed hydroformylation.
Polymerization: The Impact of Branching on Chain Growth
In the realm of polymer synthesis, the structure of the alpha-olefin monomer is a critical determinant of polymerization kinetics and the properties of the resulting polymer. Ziegler-Natta and metallocene catalysts are widely employed for the polymerization of alpha-olefins, and their performance is significantly affected by the steric bulk of the monomer.
Quantitative Comparison of Polymerization Reactivity
The following table presents a comparison of the polymerization of 1-hexene (a linear alpha-olefin) and 4-methyl-1-pentene (a branched alpha-olefin) using Ziegler-Natta catalysts. The data is compiled from different studies and serves to illustrate the general trends.
| Olefin | Catalyst System | Temperature (°C) | Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) | Catalyst Activity (kg polymer / mol Ti·h) |
| 1-Hexene | TiCl₄/MgCl₂ - Al(i-Bu)₃ | 70 | High | High | High |
| 4-Methyl-1-pentene | TiCl₄/MgCl₂ - AlEt₃ | 50 | Moderate | Moderate to High | Lower than 1-hexene |
The polymerization of linear alpha-olefins like 1-hexene generally proceeds at a higher rate and yields polymers with higher molecular weights compared to their branched counterparts under similar conditions.[7][8][9] The steric hindrance imposed by the branched structure of 4-methyl-1-pentene impedes the coordination and insertion of the monomer into the active site of the catalyst, leading to lower catalyst activity.[10][11][12][13] This steric effect is also evident in copolymerization reactions, where linear alpha-olefins are typically incorporated into the polymer chain more readily than branched alpha-olefins.[14]
Experimental Protocol: Ziegler-Natta Polymerization of 4-Methyl-1-pentene
This protocol outlines a general procedure for the polymerization of 4-methyl-1-pentene using a Ziegler-Natta catalyst.[13]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Magnesium chloride (MgCl₂) (as support)
-
Triethylaluminium (TEAL) (as co-catalyst)
-
4-Methyl-1-pentene (monomer)
-
Anhydrous heptane (B126788) (as solvent)
-
Schlenk line and glassware
-
Polymerization reactor
Procedure:
-
Catalyst Preparation: A supported Ziegler-Natta catalyst is prepared by ball-milling MgCl₂ and then treating it with TiCl₄.
-
Reactor Setup: A polymerization reactor is assembled, dried, and purged with nitrogen. Anhydrous heptane and the 4-methyl-1-pentene monomer are introduced into the reactor.
-
Initiation: The desired amount of TEAL co-catalyst is added to the reactor, followed by the injection of the Ziegler-Natta catalyst slurry to initiate polymerization.
-
Polymerization: The reaction is carried out at a constant temperature (e.g., 50 °C) and pressure with continuous stirring.
-
Termination: The polymerization is quenched by the addition of acidified methanol.
-
Polymer Isolation: The resulting polymer is filtered, washed with methanol, and dried in a vacuum oven.
Mechanistic Pathway of Ziegler-Natta Polymerization
The stereoselectivity in Ziegler-Natta polymerization is controlled by the interaction between the incoming monomer and the ligands on the catalyst's active site. The Cossee-Arlman mechanism is widely accepted to describe the chain growth process.
Caption: Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Conclusion
The reactivity of alpha-olefins in hydroformylation and polymerization is unequivocally linked to their isomeric structure. Linear alpha-olefins, with their lower steric hindrance, generally exhibit higher reaction rates and, in the case of hydroformylation, a propensity for linear aldehyde formation. Conversely, branched alpha-olefins display reduced reactivity due to steric impediments around the double bond, which can be strategically exploited to control polymer microstructure or favor the formation of branched products in hydroformylation with appropriately designed catalysts. For scientists and professionals in drug development and materials science, a nuanced appreciation of these structure-reactivity relationships is paramount for the rational design of catalysts and the synthesis of molecules and materials with desired functionalities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydroformylation of 1-hexene in supercritical carbon dioxide: characterization, activity, and regioselectivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the reaction kinetics of heterogeneous 1-hexene hydroformylation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers [mdpi.com]
- 9. swaminathansivaram.in [swaminathansivaram.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Copolymerization of ethylene with α-olefins and cyclic olefins catalyzed by a Ti(iv) diisopropoxy complex bearing a tridentate [O−,S,O−]-type bis(phenolato) ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Hexene Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of hexene isomers is critical in various fields, including pharmaceutical development, environmental analysis, and the petrochemical industry, as different isomers can exhibit distinct biological activities and chemical properties. This guide provides an objective comparison of validated analytical methods for the quantification of hexene (C₆H₁₂) isomers, with a focus on Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental data, where available for similar analytes, is presented to support the comparison, alongside detailed experimental protocols.
Comparison of Analytical Techniques
Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a cornerstone for the analysis of volatile compounds like hexene isomers. It offers excellent separation capabilities and high sensitivity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, provides a direct and primary method of quantification without the need for identical reference standards for each isomer, relying on the direct proportionality between signal intensity and the number of atomic nuclei.
Data Presentation: Quantitative Performance Characteristics
The following tables summarize the typical performance characteristics of GC-FID, GC-MS, and qNMR for the analysis of hexene isomers. It is important to note that specific performance may vary depending on the isomer, sample matrix, and instrumentation. The data presented for hexene isomers is based on typical performance for light hydrocarbons and alkenes due to the limited availability of complete validation reports for every specific hexene isomer.[1][2][3]
Table 1: Gas Chromatography-Flame Ionization Detector (GC-FID)
| Performance Characteristic | Typical Value |
| Linearity (r²) | ≥ 0.999[1][4] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD%) | < 2%[1] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Performance Characteristic | Typical Value |
| Linearity (r²) | ≥ 0.999[2] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (RSD%) | < 5%[3] |
Table 3: Quantitative Nuclear Magnetic Resonance (¹H-NMR)
| Performance Characteristic | Typical Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~10 µM[6] |
| Limit of Quantitation (LOQ) | ~50 µM[6] |
| Accuracy (Recovery %) | 98.5 - 101.5%[7] |
| Precision (RSD%) | < 1.5%[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the quantification of hexene isomers using GC-MS and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline for the analysis of hexene isomers. Optimization of parameters is essential for specific applications.[8]
1. Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-624 for volatile compounds (30 m x 0.25 mm ID, 1.4 µm film thickness) or a similar mid-polarity column.[2]
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1) or splitless for trace analysis.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 5 minutes.
-
3. MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200
4. Sample Preparation:
-
Prepare a stock solution of the hexene isomer mixture in a suitable volatile solvent (e.g., pentane (B18724) or hexane).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dilute in the same solvent to fall within the calibration range.
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol outlines a general procedure for the quantitative analysis of hexene isomers using an internal standard.[9]
1. Instrumentation:
-
NMR Spectrometer: Bruker 400 MHz spectrometer or equivalent.
2. Sample Preparation:
-
Accurately weigh a known amount of the hexene isomer sample into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a known amount of a suitable internal standard. The internal standard should have a simple spectrum that does not overlap with the analyte signals (e.g., 1,4-dinitrobenzene (B86053) or maleic anhydride).
-
Ensure the sample is thoroughly mixed.
3. NMR Data Acquisition:
-
Pulse Sequence: Standard 90° pulse ('zg').[9]
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any signal of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or higher to ensure an adequate signal-to-noise ratio.
-
Acquisition Time: Sufficient to allow for complete decay of the FID signal (typically 2-4 seconds).
4. Data Processing and Quantification:
-
Apply a line broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the characteristic signals of the hexene isomers and the internal standard.
-
Calculate the concentration of each isomer using the following formula:
C_isomer = (I_isomer / N_isomer) * (N_IS / I_IS) * (M_isomer / M_IS) * (m_IS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
V = Volume of the solvent
-
isomer = hexene isomer
-
IS = Internal Standard
-
Mandatory Visualization
The following diagrams illustrate the key workflows in the validation of analytical methods for hexene isomer quantification.
Caption: A general workflow for the validation of an analytical method.
Caption: Workflow for quantification of hexene isomers using GC.
References
- 1. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. redalyc.org [redalyc.org]
- 5. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 6. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Oxidation Behavior of Hexene Isomers
This guide provides a detailed comparison of the oxidation behavior of linear hexene isomers: 1-hexene (B165129), 2-hexene (B8810679), and 3-hexene (B12438300). The reactivity and product distribution are highly dependent on the position of the carbon-carbon double bond within the molecule. This document summarizes key experimental findings, outlines common reaction pathways, and provides detailed experimental protocols for researchers in chemistry and drug development.
Comparative Reactivity and Ignition Behavior
The position of the double bond significantly influences the reactivity and combustion characteristics of hexene isomers. Studies using rapid compression machines and kinetic modeling have revealed distinct behaviors among the isomers.[1][2]
-
1-Hexene: Exhibits reactivity features similar to alkanes, including a two-stage ignition process with a noticeable cool flame and a negative temperature coefficient (NTC) region.[1][2] The presence of a longer alkyl chain facilitates low-temperature oxidation pathways.[2]
-
3-Hexene: Shows the lowest reactivity at temperatures between 500 and 700 K.[3] It undergoes a single-stage ignition and its shorter alkyl chains inhibit the classical low-temperature branching reactions.[1][2]
-
2-Hexene: Demonstrates an intermediate reactivity and ignition behavior, falling between that of 1-hexene and 3-hexene.[1][2]
In a jet-stirred reactor (JSR) at temperatures from 500 to 700 K, the observed reactivity ranking is: 1-hexene (most reactive) > 2-hexene > 3-hexene (least reactive).[3] This aligns with their respective research octane (B31449) numbers (76.4 for 1-hexene, 92.7 for 2-hexene, and 94 for 3-hexene).[3] Above 850 K, the consumption of all three isomers becomes almost complete and very similar.[3]
Product Distribution from Oxidation
The distribution of oxidation products varies significantly with the isomer structure and reaction temperature. The following table summarizes the mole fractions of major products observed during the oxidation of hexene isomers in a jet-stirred reactor.
Table 1: Major Product Mole Fractions from Hexene Isomer Oxidation in a Jet-Stirred Reactor (Data sourced from experimental results presented in Dayma et al., 2014)[3]
| Isomer | Temperature (K) | Methane (CH₄) | Ethylene (C₂H₄) | Propene (C₃H₆) | 1,3-Butadiene (C₄H₆) | 1,3-Hexadiene (B165228) | 2,4-Hexadiene (B1165886) |
| 1-Hexene | 950 | ~0.0060 | ~0.0075 | ~0.0030 | ~0.0025 | ~0.0001 | Not Reported |
| 2-Hexene | 950 | ~0.0040 | ~0.0050 | ~0.0055 | ~0.0015 | ~0.0008 | ~0.0005 |
| 3-Hexene | 950 | ~0.0035 | ~0.0025 | ~0.0035 | ~0.0005 | ~0.0006 | ~0.0003 |
Key Observations:
-
Ethylene and Propene: The formation of these small alkenes via β-scission is most significant for 1-hexene, followed by 2-hexene. These decomposition pathways are less favorable for radicals derived from 3-hexene.[3]
-
Conjugated Dienes: The formation of 1,3-hexadiene and 2,4-hexadiene is notably higher during the oxidation of 2- and 3-hexene.[3] This suggests that these products are significantly formed from allylic radicals, which are more readily generated from the internal alkenes.[3]
Generalized Oxidation Pathways and Mechanisms
Alkenes, including hexene isomers, undergo several common types of oxidation reactions, primarily targeting the C=C double bond. These reactions are synthetically valuable for introducing oxygen-containing functional groups.[4][5] Key pathways include epoxidation, hydroxylation, and oxidative cleavage.
Figure 1: Generalized reaction pathways for the oxidation of alkenes.
-
Epoxidation: The reaction of an alkene with a peroxyacid, such as m-chloroperoxybenzoic acid (m-CPBA), forms an epoxide (or oxirane), a three-membered ring containing oxygen.[4][6] This reaction proceeds via a concerted mechanism where both C-O bonds form on the same face of the double bond (syn-addition).[7]
-
Syn-Dihydroxylation: Alkenes can be converted to 1,2-diols (glycols) with syn-stereochemistry using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or under carefully controlled conditions with potassium permanganate (B83412) (KMnO₄).[8]
-
Anti-Dihydroxylation: This two-step process involves initial epoxidation followed by acid-catalyzed ring-opening with water. The nucleophilic attack of water occurs from the side opposite the epoxide oxygen, resulting in an anti-configuration of the hydroxyl groups.[7]
-
Oxidative Cleavage (Ozonolysis): Treatment with ozone (O₃) followed by a mild reducing agent like dimethyl sulfide (B99878) ((CH₃)₂S) cleaves the double bond completely, yielding aldehydes or ketones depending on the substitution pattern of the original alkene.[5] This method is useful for determining the position of a double bond in a molecule.[5]
Experimental Protocols
A. Gas-Phase Oxidation in a Jet-Stirred Reactor (JSR)
This protocol is based on the methodology used for studying the oxidation of linear hexene isomers at quasi-atmospheric pressure.[3]
Objective: To measure the fuel conversion and quantify the mole fractions of stable intermediate and final products as a function of temperature.
Apparatus:
-
An isothermal jet-stirred reactor made of quartz, with a defined volume and residence time.
-
High-precision mass flow controllers for reactant gases (hexene, oxygen, nitrogen).
-
Online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., FID, TCD) for product analysis.
-
For detailed analysis, coupling to a time-of-flight mass spectrometer (TOF-MS) with a tunable synchrotron vacuum ultraviolet (VUV) photoionization source can be employed.[3]
Procedure:
-
Reactant Preparation: Prepare dilute stoichiometric mixtures of the hexene isomer, oxygen, and a large excess of nitrogen (as a bath gas).
-
Reaction: Introduce the gaseous mixture into the pre-heated JSR. The temperature is precisely controlled and varied across the desired range (e.g., 500-1100 K). The residence time is kept constant (e.g., 2 seconds).[3]
-
Sampling: A portion of the reacting mixture is continuously sampled from the reactor. For sensitive species, molecular-beam sampling is used to cool the sample rapidly and prevent further reactions.
-
Analysis: The sampled gas is injected into the online GC for separation and quantification of the fuel, O₂, CO, CO₂, and various hydrocarbon products.
-
Data Processing: Mole fraction profiles for each species are plotted against the reactor temperature to determine reactivity and product distribution.
Figure 2: A typical experimental workflow for studying hexene oxidation.
B. Catalytic Epoxidation of 1-Hexene
This protocol describes a solvent-free oxidation method using a supported metal catalyst.[9]
Objective: To synthesize 1,2-epoxyhexane (B74757) from 1-hexene with high selectivity.
Materials:
-
Substrate: 1-hexene
-
Catalyst: 1% Ruthenium supported on Titanium Dioxide (1% Ru/TiO₂)
-
Initiator: tert-Butyl hydroperoxide (TBHP)
-
Reactor: Round-bottomed glass flask with a reflux condenser.
Procedure:
-
Setup: Suspend the catalyst (e.g., 0.1 g) in 1-hexene (e.g., 10 mL) in the reaction flask.[9]
-
Initiation: Add a small, catalytic amount of TBHP to the mixture. The radical scavenger BHT can be used in control experiments to confirm the radical mechanism.[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 45°C) and stir for a set duration (e.g., 24 hours).[9]
-
Work-up: After the reaction, cool the mixture and separate the catalyst by filtration.
-
Analysis: Analyze the liquid product mixture using Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine the conversion of 1-hexene and the selectivity towards 1,2-epoxyhexane and other products like 2-hexenal.[9]
References
- 1. osti.gov [osti.gov]
- 2. osti.gov [osti.gov]
- 3. Products from the Oxidation of Linear Isomers of Hexene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Oxidation of 1-hexene using supported ruthenium catalysts under solvent-free conditions [scielo.org.za]
A Comparative Guide to Catalysts for Selective Olefin Dimerization
For Researchers, Scientists, and Drug Development Professionals
The selective dimerization of light olefins, such as ethylene (B1197577) and propylene, is a cornerstone of the chemical industry, providing essential building blocks for polymers, fine chemicals, and liquid fuels. The efficacy of this process hinges on the performance of the catalyst, which dictates not only the rate of reaction but, more critically, the selectivity towards the desired dimer. This guide provides an objective comparison of prominent catalyst systems for selective olefin dimerization, supported by experimental data and detailed methodologies to aid researchers in catalyst selection and evaluation.
Performance Benchmarking of Olefin Dimerization Catalysts
The selection of a catalyst for olefin dimerization is a multi-faceted decision, balancing activity, selectivity, and operational stability. The following table summarizes the performance of various catalyst systems under different experimental conditions, offering a quantitative comparison of their capabilities.
| Catalyst System | Olefin Substrate | Dimer Selectivity (%) | Predominant Dimer(s) | Turnover Frequency (TOF) (h⁻¹) | Reaction Conditions | Reference |
| Ni-ZIF-8 | Ethylene | >85 | 1-Butene | >1,000,000 | 35 °C, 50 bar | [1] |
| Ni-MOF-5 | Ethylene | - | - | 352,000 | 35 °C, 50 bar | [2] |
| [NiBr₂(DME)]/MAO | Propylene | - | - | 1,190,730 | - | [3] |
| Nickel PNP(NR₂)₂ Complexes / EADC | Ethylene | 83.4 - 88.1 | 1-Butene | 76.9 - 103.0 x 10⁵ g/(molNi·h) | - | [4] |
| Cr-promoted Cobalt on Carbon | Ethylene | 53.5 - 82.4 | 1-Butene | - | - | [5] |
| C₁-symmetric Zirconocene / MAO | Propylene | 95.7 - 98.4 | 2-Methyl-1-pentene | 2.00 - 7.89 x 10⁴ g/(mol-Zr·h) | 100 °C | [3] |
| Ni-MFU-4l / MMAO-12 | Propylene | High (C₆:C₉ = 17:1) | Branched Dimers | 490 mol/(mol Ni·h) | 6 bar | [6] |
| TpMesNiCl / MMAO-12 | Propylene | High (C₆:C₉ = 17:1) | Branched Dimers | 2000 mol/(mol Ni·h) | 6 bar | [6] |
Visualizing the Process: From Lab Bench to Product Analysis
To provide a clearer understanding of the processes involved in catalyst benchmarking, the following diagrams illustrate a typical experimental workflow and a simplified catalytic cycle.
Detailed Experimental Protocols
Reproducible and comparable results in catalysis research are contingent on detailed and consistent experimental protocols. Below is a generalized methodology for the synthesis, characterization, and testing of catalysts for selective olefin dimerization, based on common practices in the field.
Catalyst Synthesis and Characterization
-
Homogeneous Catalyst Preparation: The synthesis of organometallic complexes, such as nickel or zirconium-based catalysts, is typically performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents are rigorously dried and deoxygenated prior to use. The final product is often characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and elemental analysis to confirm its structure and purity.
-
Heterogeneous Catalyst Preparation: For supported catalysts like Ni-ZIF-8 or Cr-promoted cobalt on carbon, the synthesis involves methods such as impregnation, ion-exchange, or co-precipitation, followed by calcination at elevated temperatures. Characterization techniques include X-ray Diffraction (XRD) to determine the crystalline structure, Transmission Electron Microscopy (TEM) for morphology and particle size analysis, and X-ray Photoelectron Spectroscopy (XPS) to probe the surface composition and oxidation states of the active metals.
Catalytic Dimerization Reaction
The dimerization reactions are typically carried out in a high-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet lines.
-
Reactor Preparation: The reactor is thoroughly cleaned, dried in an oven, and then purged with an inert gas to remove air and moisture.
-
Catalyst Loading: A precise amount of the catalyst and, if required, a co-catalyst (e.g., methylaluminoxane (B55162) (MAO) or ethyl aluminum dichloride (EADC)) are loaded into the reactor under an inert atmosphere. A suitable solvent (e.g., toluene, heptane) is then added.
-
Reaction Initiation: The reactor is sealed, heated to the desired temperature, and pressurized with the olefin gas (e.g., ethylene or propylene) to the target pressure. The reaction is allowed to proceed for a predetermined time with vigorous stirring.
-
Reaction Termination: The reaction is quenched by rapidly cooling the reactor and venting the unreacted olefin.
Product Analysis
The analysis of the reaction products is crucial for determining the catalyst's performance.
-
Sample Collection: Both the gas and liquid phases from the reactor are collected. The gaseous products are typically collected in a gas bag.
-
Qualitative and Quantitative Analysis: The composition of the products is analyzed using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID). A standard calibration with known compounds is used for the identification and quantification of the different olefin isomers and oligomers.
-
Performance Metrics Calculation:
-
Conversion (%): Calculated based on the amount of olefin consumed.
-
Selectivity (%): Determined from the relative peak areas in the GC chromatogram for the desired dimer versus all other products.
-
Turnover Frequency (TOF): Calculated as the moles of product formed per mole of active catalyst per unit time (typically hours).
-
Turnover Number (TON): Represents the total moles of product formed per mole of catalyst before deactivation.
-
By adhering to these standardized protocols, researchers can generate reliable and comparable data, facilitating the rational design and development of next-generation catalysts for selective olefin dimerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ethylene Dimerization and Oligomerization to 1-Butene and Higher Olefins with Chromium-Promoted Cobalt on Carbon Catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 6. dincagroup.mit.edu [dincagroup.mit.edu]
Safety Operating Guide
Safe Disposal of 2,5-Dimethyl-1-hexene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Dimethyl-1-hexene, a highly flammable and hazardous chemical. Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.
Chemical Hazard Summary
A thorough understanding of the hazards associated with this compound is the first step in its safe handling and disposal. This substance presents significant risks that must be managed with appropriate precautions.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Flammable Liquid | Danger | H225: Highly flammable liquid and vapor.[1] |
| Aspiration Hazard | Danger | H304: May be fatal if swallowed and enters airways.[1][2] |
| Aquatic Hazard | Warning | H401: Toxic to aquatic life. |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Item | Specification |
| Eye Protection | Safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][4] |
| Body Protection | Flame-retardant lab coat and antistatic protective clothing. |
| Respiratory Protection | Use only in a well-ventilated area or with a suitable respirator.[4][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be conducted in a designated and properly equipped area, such as a fume hood.
1. Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly labeled waste container.[3] The container should be made of a material that will not react with the chemical.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (flammable, aspiration hazard).[6]
-
Do not mix this compound with other incompatible waste streams. Specifically, it should be segregated as a non-halogenated organic solvent waste.[7]
2. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]
-
The storage area must be away from all sources of ignition, including heat, sparks, and open flames.[2]
-
Ensure the container is tightly sealed to prevent the escape of flammable vapors.[4]
3. Spill Management:
-
In the event of a spill, immediately eliminate all ignition sources.[2]
-
Use non-sparking tools and explosion-proof equipment for cleanup.[2][4]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][4]
-
Collect the absorbed material into a separate, sealed container for hazardous waste disposal.
4. Final Disposal:
-
Dispose of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][8]
-
Follow all local, state, and federal regulations for the disposal of flammable hazardous waste.[4]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C8H16 | CID 33451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. content.labscoop.com [content.labscoop.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. airgas.com [airgas.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Dimethyl-1-hexene
Essential safety protocols and logistical plans are critical for the secure and effective use of 2,5-Dimethyl-1-hexene in a laboratory setting. This highly flammable and volatile organic compound necessitates stringent adherence to personal protective equipment (PPE) guidelines, meticulous operational procedures, and compliant disposal methods to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides detailed, step-by-step instructions to mitigate risks and streamline the handling of this chemical.
Personal Protective Equipment (PPE): A Tabulated Guide
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound under various laboratory scenarios. It is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for comprehensive guidance.
| Scenario | Eye and Face Protection | Skin Protection | Respiratory Protection |
| Small-Scale Use (<100 mL) in a Certified Fume Hood | Safety glasses with side shields or chemical splash goggles.[1] | - Gloves: Nitrile gloves (minimum 4mil) for incidental contact.[2] For tasks with a higher risk of splashing, double-gloving is recommended.[1] - Lab Coat: Standard laboratory coat. | Generally not required when working within a properly functioning chemical fume hood.[1] |
| Large-Scale Use (>100 mL) or Potential for Splashing | Chemical splash goggles and a face shield.[2] | - Gloves: Butyl rubber gloves are recommended for extended contact or handling larger volumes due to their high resistance to vapors and gases.[3] - Lab Coat: A flame-resistant lab coat should be worn.[1] - Apron: A chemically resistant apron over the lab coat provides an additional layer of protection. | An air-purifying respirator (APR) equipped with organic vapor cartridges is recommended, especially if there is a possibility of vapors escaping the primary containment (fume hood).[4] A proper fit test and training are essential before using a respirator. |
| Emergency Situations (e.g., Large Spill) | Chemical splash goggles and a face shield.[2] | - Gloves: Heavy-duty butyl rubber gloves.[3] - Protective Suit: A chemically resistant suit may be necessary depending on the spill's magnitude. | A self-contained breathing apparatus (SCBA) may be required in situations with high concentrations of vapor or in poorly ventilated areas. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial to minimize risks. The following protocol outlines the key steps from preparation to disposal.
1. Preparation and Pre-Handling:
-
Information Review: Before commencing any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Work Area Setup: All handling of this compound must be conducted within a certified chemical fume hood to minimize the inhalation of flammable vapors.[1][5]
-
Ignition Source Removal: Ensure the work area is free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[5][6]
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
2. Handling and Use:
-
Container Inspection: Visually inspect the chemical container for any signs of damage or leaks before opening.
-
Grounding and Bonding: When transferring the liquid from a larger container, ensure that both containers are properly grounded and bonded to prevent the buildup of static electricity, which can ignite the flammable vapors.
-
Dispensing: Use only spark-proof tools for opening containers and dispensing the chemical.
-
Heating: Never heat this compound with an open flame. Use a controlled heating source such as a heating mantle or a water bath.[5]
-
Container Sealing: Keep the container tightly sealed when not in use to prevent the escape of flammable vapors.[1]
3. Spill Management:
-
Small Spills (within a fume hood): Absorb the spill with an inert material such as sand or vermiculite. Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert your institution's emergency response team.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other incompatible chemical waste streams.
2. Container Management:
-
Use a container that is compatible with flammable organic liquids.
-
The container must be kept tightly closed except when adding waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").
3. Waste Pickup and Disposal:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from ignition sources.
-
Follow your institution's established procedures for requesting the pickup and disposal of hazardous chemical waste.
Safe Handling Workflow
The following diagram provides a visual representation of the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. Honeywell® Chemical Resistant Gloves, Smooth Grip, Butyl, 13 Mil Thick, Size 10, Black [globalindustrial.com]
- 4. officecentral.com [officecentral.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. auckland.ac.nz [auckland.ac.nz]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
